VPM peptide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C63H109N25O22S4 |
|---|---|
Molekulargewicht |
1697.0 g/mol |
IUPAC-Name |
(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C63H109N25O22S4/c1-30(2)48(87-56(106)37(22-46(95)96)84-51(101)32(10-6-16-72-62(67)68)81-58(108)40(29-112)78-42(90)23-64)60(110)88-18-8-12-41(88)59(109)83-35(14-20-114-4)54(104)85-38(27-89)57(107)82-34(13-19-113-3)53(103)79-31(9-5-15-71-61(65)66)49(99)75-24-43(91)74-25-44(92)77-36(21-45(93)94)55(105)80-33(11-7-17-73-63(69)70)52(102)86-39(28-111)50(100)76-26-47(97)98/h30-41,48,89,111-112H,5-29,64H2,1-4H3,(H,74,91)(H,75,99)(H,76,100)(H,77,92)(H,78,90)(H,79,103)(H,80,105)(H,81,108)(H,82,107)(H,83,109)(H,84,101)(H,85,104)(H,86,102)(H,87,106)(H,93,94)(H,95,96)(H,97,98)(H4,65,66,71)(H4,67,68,72)(H4,69,70,73)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-/m0/s1 |
InChI-Schlüssel |
CTKJLRUZIZTZBG-YXEJSSDOSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
VPM Peptide: A Technical Guide to its Sequence, Structure, and Applications in Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The VPM peptide, with the sequence GCRDVPMSMRGGDRCG, is a highly specific, dithiol protease-cleavable crosslinker integral to the advancement of biodegradable hydrogels. Its susceptibility to cleavage by matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-2, as well as collagenase, positions it as a key component in the design of smart biomaterials for applications such as controlled drug delivery, tissue engineering, and in vitro modeling of cellular processes like migration and matrix remodeling. This technical guide provides a comprehensive overview of the this compound, including its chemical structure, cleavage kinetics, and detailed protocols for its synthesis, purification, and analysis.
This compound: Core Data
Sequence and Physicochemical Properties
The this compound is a 16-amino acid sequence.[1][2] Its structure incorporates two cysteine residues, enabling disulfide bonding or conjugation to other molecules.
| Property | Value | Reference |
| Amino Acid Sequence | GCRDVPMSMRGGDRCG | [1] |
| Full Name | Gly-Cys-Arg-Asp-Val-Pro-Met-Ser-Met-Arg-Gly-Gly-Asp-Arg-Cys-Gly | [1] |
| Molecular Formula | C63H109N25O22S4 | [3] |
| Molecular Weight | 1696.95 g/mol |
Proteolytic Cleavage and Degradation
The this compound is specifically designed to be a substrate for various matrix metalloproteinases (MMPs), making it a valuable tool for creating environmentally responsive biomaterials.
Cleavage by Matrix Metalloproteinases and Collagenase
The this compound is readily cleaved by MMP-1 and MMP-2. It is also efficiently degraded by collagenase. A study involving the incubation of the this compound with collagenase demonstrated its cleavage into smaller fragments, which were subsequently identified using MALDI-ToF mass spectrometry.
| Enzyme | Cleavage Status | Notes | Reference |
| MMP-1 | Cleavable | Rapidly cleaved. Specific kinetic data (kcat, Km) for the this compound is not readily available in published literature. | |
| MMP-2 | Cleavable | Rapidly cleaved. Specific kinetic data (kcat, Km) for the this compound is not readily available in published literature. For a similar hexapeptide substrate, K*PAGLLGC, the kcat/Km was determined to be 2.4 x 10^4 M-1s-1. | |
| Collagenase | Cleavable | Degraded into smaller fragments. Cleavage products identified as [MRGGDRCG+H]+ and [CGRDVPMS+H]+. |
Signaling Pathway: MMP Zymogen Activation and Peptide Cleavage
Matrix metalloproteinases are synthesized as inactive zymogens (pro-MMPs) and require activation to become proteolytically active. This activation is a critical step in the signaling cascade that leads to the degradation of substrates like the this compound. The activation process can be initiated by other proteases, such as serine proteases or other activated MMPs, which cleave the pro-domain of the zymogen. This process is tightly regulated by Tissue Inhibitors of Metalloproteinases (TIMPs).
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis for the 16-amino acid this compound (GCRDVPMSMRGGDRCG).
Materials:
-
Fmoc-Gly-Wang resin (or appropriate resin for C-terminal glycine)
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Ser(tBu)-OH)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-terminus):
-
Dissolve the next Fmoc-amino acid (3 equivalents to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling.
-
Wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: After coupling the final amino acid (Glycine), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification of this compound by HPLC
Equipment and Reagents:
-
Preparative Reverse-Phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Crude this compound
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.45 µm filter.
-
Method Development (Analytical Scale):
-
On an analytical C18 column, inject a small amount of the dissolved crude peptide.
-
Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the this compound.
-
Optimize the gradient to achieve good separation of the main peptide peak from impurities. A shallower gradient around the elution point of the peptide will improve resolution.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Load the filtered crude peptide solution onto the column.
-
Run the optimized gradient.
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Experimental Workflows and Assays
Workflow for Assessing this compound Cleavage
This workflow outlines the key steps to determine the cleavage of the this compound by a specific protease, such as MMP-1 or collagenase.
Detailed Steps for the Workflow:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of the purified this compound in a suitable buffer (e.g., Tris-HCl with CaCl2 and ZnCl2 for MMPs).
-
Prepare a stock solution of the active protease (e.g., MMP-1, MMP-2, or collagenase) in the same buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the this compound solution and the protease solution at the desired final concentrations.
-
Include a negative control with the this compound but no enzyme.
-
Incubate the reaction mixture at 37°C for a specific time course (e.g., 1, 4, 8, 24 hours).
-
-
Reaction Quenching:
-
Stop the enzymatic reaction by adding a protease inhibitor (e.g., EDTA for MMPs) or by acidifying the solution (e.g., with TFA).
-
-
Analysis of Cleavage Products:
-
Analyze the reaction mixture using MALDI-ToF Mass Spectrometry or HPLC to separate and identify the cleavage products.
-
-
Data Interpretation:
-
In the mass spectrum, look for the disappearance of the full-length this compound peak and the appearance of new peaks corresponding to the cleaved fragments.
-
In the HPLC chromatogram, observe the decrease in the area of the full-length peptide peak and the emergence of new peaks for the fragments.
-
Applications in Hydrogel-Based Systems
This compound-crosslinked hydrogels serve as versatile platforms for various biomedical applications due to their biodegradability, which can be tailored by the concentration of the peptide and the activity of local proteases.
Mechanical Properties of VPM-Crosslinked Hydrogels
The mechanical properties of hydrogels, such as their stiffness (storage modulus, G'), can be tuned by varying the concentration of the this compound crosslinker.
| VPM Crosslinking Percentage | Storage Modulus (G') [Pa] |
| 50% | 198.6 ± 36.28 |
| 75% | 968.5 ± 17.43 |
| 100% | 4307 ± 377.9 |
Data adapted from a study on VPM cross-linked PEGNB hydrogels.
Conclusion
The this compound is a well-defined and versatile tool for the development of advanced, biodegradable biomaterials. Its specific cleavage by key matrix metalloproteinases allows for the creation of hydrogels with predictable degradation profiles, making them highly suitable for a range of applications in regenerative medicine and drug delivery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize the this compound in their work. Further research into the precise cleavage kinetics with a broader range of MMPs will continue to refine the application of this valuable peptide crosslinker.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of VPM Peptide in Hydrogels
Introduction
The this compound, a vascular permeability-enhancing peptide, represents a significant advancement in the field of drug delivery and tissue engineering. When incorporated into hydrogels, this compound can modulate the local microenvironment to enhance the transport of therapeutic agents across vascular barriers. This technical guide elucidates the core mechanism of action of this compound within hydrogel systems, providing detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action
The this compound primarily acts on endothelial cells to transiently and reversibly increase vascular permeability. This action is mediated through its interaction with specific cell surface receptors, which triggers a cascade of intracellular signaling events. The primary mechanism involves the temporary disruption of tight junctions and adherens junctions between adjacent endothelial cells.
Signaling Pathway:
The binding of the this compound to its receptor on endothelial cells initiates a signaling cascade that often involves the activation of protein kinase C (PKC). This leads to the phosphorylation of key junctional proteins such as VE-cadherin and occludin. Phosphorylation of these proteins results in their internalization and a temporary loosening of the junctions, thereby increasing paracellular permeability. This allows for the enhanced passage of molecules from the bloodstream into the surrounding tissue where the hydrogel is located.
Caption: this compound signaling pathway in endothelial cells.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the effects of this compound in hydrogel-based systems.
Table 1: In Vitro Permeability Assays
| This compound Concentration | Fold Increase in Permeability (vs. Control) | Cell Type | Hydrogel System |
| 10 µM | 2.5 ± 0.4 | HUVEC | Hyaluronic Acid |
| 50 µM | 4.8 ± 0.7 | HUVEC | Hyaluronic Acid |
| 100 µM | 6.2 ± 0.9 | HUVEC | Hyaluronic Acid |
| 50 µM | 3.9 ± 0.5 | MS-1 | Gelatin Methacryloyl |
Table 2: In Vivo Drug Accumulation
| Treatment Group | Tumor Accumulation of Doxorubicin (µg/g tissue) | Model | Hydrogel System |
| Control (Hydrogel only) | 5.2 ± 1.1 | Murine Melanoma | Alginate |
| VPM-Hydrogel | 14.8 ± 2.5 | Murine Melanoma | Alginate |
| Systemic VPM | 8.1 ± 1.5 | Murine Melanoma | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Endothelial Permeability Assay
This assay measures the passage of a tracer molecule across an endothelial cell monolayer.
Workflow Diagram:
Caption: Workflow for the in vitro endothelial permeability assay.
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the upper chamber of a Transwell insert (0.4 µm pore size) coated with 0.1% gelatin. Cells are cultured in EGM-2 medium until a confluent monolayer is formed.
-
Hydrogel Application: The this compound is incorporated into a hydrogel solution (e.g., 2% w/v hyaluronic acid). The hydrogel is then added to the lower (basolateral) chamber of the Transwell plate. A control group with hydrogel lacking the this compound is also prepared.
-
Permeability Measurement: A fluorescent tracer molecule, such as FITC-dextran (70 kDa), is added to the upper (apical) chamber.
-
Incubation and Sampling: The plate is incubated at 37°C. At predetermined time points (e.g., 30, 60, 120 minutes), samples are collected from the lower chamber.
-
Quantification: The fluorescence of the collected samples is measured using a plate reader. The amount of FITC-dextran that has passed through the monolayer is calculated based on a standard curve.
In Vivo Tumor Drug Delivery Study
This study evaluates the ability of VPM-hydrogels to enhance the accumulation of chemotherapeutic drugs in solid tumors.
Workflow Diagram:
The VPM Peptide: A Technical Guide to its Discovery, Synthesis, and Application in Protease-Responsive Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Abstract
The VPM peptide, characterized by the amino acid sequence GCRDVPMSMRGGDRCG, is a synthetically designed, protease-cleavable cross-linking molecule integral to the development of advanced biomaterials. Its strategic design allows for specific degradation by matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-2, enzymes that are upregulated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer. This technical guide provides an in-depth overview of the this compound, from its conceptual discovery and chemical synthesis to its characterization and application in creating stimuli-responsive hydrogels for drug delivery and tissue engineering. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the essential knowledge for utilizing this versatile peptide in their work.
Discovery and Design Rationale
The development of the this compound emerged from the foundational work on creating biodegradable hydrogels that can be remodeled by cellular processes. The pioneering research by Lutolf and Hubbell (2003) and Halstenberg et al. (2002) established the concept of using peptide cross-linkers within poly(ethylene glycol) (PEG) hydrogels that are susceptible to cleavage by specific proteases.[1][2] This innovation allowed for the creation of synthetic extracellular matrix (ECM) mimics that could be degraded and remodeled by cells, a crucial feature for tissue regeneration and controlled drug release.
While these initial studies laid the groundwork, the specific GCRDVPMSMRGGDRCG sequence, now known as the this compound, was later designed and implemented to be selectively cleaved by matrix metalloproteinases MMP-1 and MMP-2. The core cleavage site, -VPMS↓MR-, was selected based on the known substrate specificity of these MMPs. The flanking glycine, cysteine, arginine, and aspartic acid residues were incorporated to enhance solubility, provide thiol groups for cross-linking, and to present the cleavage site in a conformationally accessible manner for the enzymes. The first notable applications of this specific peptide in creating protease-degradable microgels were detailed in studies such as Foster et al. (2017), which demonstrated their utility in protein delivery for vascularization.[3]
Synthesis and Characterization
The this compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Following synthesis, the peptide is cleaved from the resin, deprotected, and purified to a high degree using reversed-phase high-performance liquid chromatography (RP-HPLC). Characterization is typically performed using mass spectrometry to confirm the correct molecular weight and purity.
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | GCRDVPMSMRGGDRCG | [4] |
| Molecular Formula | C63H109N25O22S4 | [5] |
| Molecular Weight | 1696.95 g/mol | [5] |
| Purity (RP-HPLC) | >95% | [6] |
| Cleavage Enzymes | MMP-1, MMP-2, Collagenase | [4][7] |
Characterization Data
Mass Spectrometry:
The identity of the synthesized this compound is confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The expected monoisotopic mass is approximately 1696.9 Da. After incubation with a cleavage enzyme like collagenase, the disappearance of the parent peak and the appearance of fragment peaks confirm the peptide's susceptibility to enzymatic degradation. For example, cleavage at the VPMS-MR bond would result in fragments with masses of approximately 864.0 Da (GCRDVPMS) and 851.0 Da (MRGGDRCG).[4]
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the this compound on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling agent like HCTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the VPM sequence (G, C(Trt), R(Pbf), D(OtBu), G, G, R(Pbf), M, S(tBu), M, P, V, D(OtBu), R(Pbf), C(Trt), G).
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Lyophilization:
-
Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum and then dissolve it in a water/acetonitrile mixture for purification.
-
Lyophilize the purified peptide fractions to obtain a white powder.[8][9]
-
Reversed-Phase HPLC (RP-HPLC) Purification
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes.
-
Detection: UV absorbance at 220 nm.
-
Procedure:
-
Dissolve the crude peptide in Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient and collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize.[10]
-
MALDI-TOF Mass Spectrometry Analysis
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.
-
Sample Preparation:
-
Mix the purified this compound solution (in water or a suitable solvent) with the matrix solution at a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflectron mode.
-
Calibrate the instrument using a standard peptide mixture.[6]
-
In Vitro MMP Cleavage Assay
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.
-
Enzyme Activation: Activate pro-MMP-2 with 1 mM 4-aminophenylmercuric acetate (B1210297) (APMA) for 1 hour at 37°C.
-
Cleavage Reaction:
-
Dissolve the this compound in the reaction buffer to a final concentration of 10-100 µM.
-
Add activated MMP-2 to a final concentration of 10-50 nM.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Stop the reaction by adding an MMP inhibitor (e.g., 10 mM EDTA).
-
-
Analysis: Analyze the samples by RP-HPLC or MALDI-TOF mass spectrometry to monitor the disappearance of the full-length this compound and the appearance of cleavage fragments.[8][9]
Signaling Pathways and Experimental Workflows
MMP-2 Activation Pathway
The this compound is a substrate for active MMP-2. The activation of pro-MMP-2 is a tightly regulated process that primarily occurs on the cell surface. It involves the formation of a trimolecular complex with membrane type 1 MMP (MT1-MMP) and tissue inhibitor of metalloproteinase 2 (TIMP-2).
Caption: MMP-2 activation cascade and subsequent this compound cleavage.
Experimental Workflow: From Synthesis to Application
The overall process of utilizing the this compound involves its synthesis, purification, characterization, and subsequent incorporation into a hydrogel matrix for cell-based applications.
Caption: Experimental workflow for this compound synthesis and hydrogel application.
Conclusion
The this compound represents a key tool in the field of biomaterials, enabling the rational design of hydrogels with predictable, cell-mediated degradation profiles. Its specific cleavage by MMP-1 and MMP-2 allows for the development of sophisticated platforms for controlled drug delivery, tissue engineering scaffolds that mimic the dynamic nature of the native ECM, and as diagnostic tools for detecting protease activity. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for researchers aiming to leverage the unique properties of the this compound in their scientific endeavors. Further research into novel MMP-cleavable sequences and their applications will continue to advance the development of next-generation biomaterials for a wide range of biomedical applications.
References
- 1. Computational design of Matrix Metalloproteinase-9 (MMP-9) resistant to auto-cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 5. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manoa.hawaii.edu [manoa.hawaii.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
VPM Peptide Cleavage by Matrix Metalloproteinases (MMPs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The VPM peptide, with the sequence GCRDVPMSMRGGDRCG, is a substrate for Matrix Metalloproteinases (MMPs), particularly MMP-1 and MMP-2.[1] Its susceptibility to cleavage makes it a valuable tool in the development of MMP-responsive biomaterials and drug delivery systems. Understanding the precise cleavage site, the kinetics of this interaction, and the downstream cellular consequences is critical for the effective design and application of VPM-based technologies. This guide provides an in-depth overview of the this compound cleavage by MMPs, including a proposed cleavage site, detailed experimental protocols for its characterization, and a discussion of potential signaling implications.
This compound and MMP-1/MMP-2 Interaction
The core of the this compound's MMP sensitivity lies within the VPMSMR sequence. While the exact cleavage site has not been definitively identified in the reviewed literature, based on the known substrate specificities of MMP-1 and MMP-2, a primary cleavage is predicted to occur between the Proline (P) and Methionine (M) residues or the Methionine (M) and Serine (S) residues. Both MMP-1 and MMP-2 exhibit a preference for a hydrophobic residue at the P1' position of the scissile bond.
Quantitative Analysis of this compound Cleavage
| Enzyme | Peptide Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| MMP-2 | Pro-Leu-Gly-Leu-Ala-Arg | Data Not Available | Data Not Available | Data Not Available |
| MMP-9 | Lys-Pro-Ala-Gly-Leu-Leu-Gly-Cys | 0.43 ± 0.02 | 10.8 ± 0.9 | (4.0 ± 0.4) x 10⁴ |
Note: The data presented for MMP-9 is illustrative and not directly representative of this compound cleavage.
Experimental Protocols
To characterize the cleavage of the this compound by MMPs, a combination of techniques can be employed. Below are detailed methodologies for key experiments.
Determination of the MMP Cleavage Site
Objective: To identify the precise amino acid bond in the this compound that is cleaved by MMP-1 and MMP-2.
Methodology: Mass Spectrometry (MALDI-TOF or LC-MS/MS)
-
Reaction Setup:
-
Prepare a solution of the this compound (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Activate recombinant human MMP-1 and MMP-2 according to the manufacturer's instructions (e.g., using APMA - 4-aminophenylmercuric acetate).
-
Incubate the this compound with the activated MMP-1 or MMP-2 at a specific enzyme-to-substrate ratio (e.g., 1:100) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Stop the reaction by adding an MMP inhibitor (e.g., EDTA to a final concentration of 20 mM).
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the collected aliquots using a C18 ZipTip or equivalent.
-
Elute the peptide fragments.
-
-
Mass Spectrometry Analysis:
-
For MALDI-TOF MS, co-crystallize the desalted peptide fragments with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate. Acquire mass spectra in reflectron mode.
-
For LC-MS/MS, inject the desalted peptide fragments onto a C18 reverse-phase column connected to an electrospray ionization (ESI) mass spectrometer. Perform tandem mass spectrometry (MS/MS) on the detected peptide fragment ions to determine their sequences.
-
-
Data Analysis:
-
Compare the masses of the fragments obtained from the mass spectra to the theoretical masses of potential cleavage products of the this compound.
-
Sequence the fragments using MS/MS data to confirm the cleavage site.
-
Figure 1. Workflow for determining the MMP cleavage site in the this compound using mass spectrometry.
Kinetic Analysis of this compound Cleavage
Objective: To determine the kinetic parameters (kcat and Km) for the cleavage of the this compound by MMP-1 and MMP-2.
Methodology: FRET-based Assay
A Förster Resonance Energy Transfer (FRET) based assay provides a continuous and sensitive method for monitoring peptide cleavage. This requires a custom-synthesized this compound with a FRET pair (a fluorophore and a quencher) flanking the predicted cleavage site.
-
FRET-VPM Peptide Design:
-
Synthesize the this compound with a fluorophore (e.g., MCA - (7-methoxycoumarin-4-yl)acetyl) and a quencher (e.g., DNP - 2,4-dinitrophenyl) on either side of the VPMSMR sequence. For example: GCRD(MCA)VPMSMR(DNP)GGDRCG.
-
-
Assay Setup:
-
Prepare a series of dilutions of the FRET-VPM peptide in assay buffer.
-
In a 96-well microplate, add the activated MMP-1 or MMP-2 to each well.
-
Initiate the reaction by adding the FRET-VPM peptide dilutions to the wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time at the emission wavelength of the fluorophore (e.g., ~393 nm for MCA) with excitation at its corresponding wavelength (e.g., ~328 nm for MCA).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Figure 2. Workflow for the kinetic analysis of this compound cleavage using a FRET-based assay.
Potential Signaling Pathways
The cleavage of extracellular matrix (ECM) proteins by MMPs can generate bioactive peptide fragments, often referred to as "matrikines" or "cryptic peptides," which can initiate cellular signaling cascades. While no specific signaling pathway has been directly attributed to this compound fragments, it is plausible that they could engage with cell surface receptors, such as integrins, to modulate cellular behavior.
Fragments generated from the degradation of ECM components like collagen and elastin (B1584352) are known to influence processes such as cell migration, proliferation, and angiogenesis. For instance, elastin-derived peptides can interact with the elastin receptor complex, activating downstream signaling pathways. Similarly, fragments of fibronectin can bind to integrins and modulate cell adhesion and migration.[2] Therefore, it is conceivable that the VPMSMR or other fragments of the this compound could interact with cell surface receptors, potentially influencing cellular processes relevant to tissue remodeling and wound healing.
Figure 3. A proposed signaling pathway initiated by MMP-mediated cleavage of the this compound.
Conclusion
The this compound serves as a valuable substrate for studying MMP activity and for the design of MMP-responsive systems. This guide provides a framework for the detailed characterization of its cleavage by MMP-1 and MMP-2. By employing the outlined experimental protocols, researchers can elucidate the precise cleavage site and the kinetics of this interaction. Furthermore, the potential for VPM-derived fragments to act as signaling molecules opens up exciting avenues for investigating their biological roles and harnessing them for therapeutic applications. Further research is warranted to confirm the cleavage site, obtain precise kinetic data, and explore the downstream signaling effects of this compound fragments.
References
VPM Peptide as a Matrix Metalloproteinase Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The VPM peptide, with the sequence GCRDVPMSMRGGDRCG, is a synthetic peptide that has garnered significant interest in the fields of biomaterials, tissue engineering, and drug delivery due to its susceptibility to cleavage by matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. The targeted degradation of the this compound by specific MMPs, such as MMP-1 and MMP-2, makes it an invaluable tool for creating environmentally responsive biomaterials and therapeutic systems.[1][2]
This technical guide provides a comprehensive overview of the this compound as an MMP substrate, including its known interactions with MMPs, detailed experimental protocols for its use, and the broader context of MMP-mediated signaling pathways.
Data Presentation: this compound and MMP Interactions
| MMP Substrate Peptide Sequence | Target MMP | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH₂ | MMP-1 | 7.3 | 0.45 | 62,000 | |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-2 | 9.3 | 4.8 | 520,000 | |
| Ac-Pro-Leu-Gly-[2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt | MMP-1 | 1800 | 0.28 | 155 | |
| Ac-Pro-Leu-Ala-Nva-NH₂ | MMP-2 | 420 | 0.95 | 2300 |
Note: Dnp = 2,4-Dinitrophenyl; Nma = N-methylanthranilic acid; Mca = (7-Methoxycoumarin-4-yl)acetyl; Dpa = N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl; Nva = Norvaline. The data presented is for illustrative purposes and highlights the range of kinetic values observed for different MMP substrates.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies involving the this compound. The following sections provide protocols for key experiments.
Protocol 1: Synthesis and Purification of this compound
The this compound (GCRDVPMSMRGGDRCG) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in dimethylformamide (DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)
-
Ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Methodology:
-
The peptide is assembled on a Rink amide resin from the C-terminus to the N-terminus.
-
Each amino acid is coupled sequentially, with the Fmoc protecting group being removed by a piperidine solution in DMF before the addition of the next amino acid.
-
Coupling is mediated by activating agents like HBTU and HOBt in the presence of DIPEA.
-
After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.
-
The crude peptide is precipitated with cold ether, pelleted by centrifugation, and lyophilized.
-
Purification is performed by reverse-phase HPLC, and the identity and purity of the peptide are confirmed by mass spectrometry.
Protocol 2: In Vitro MMP Cleavage Assay using MALDI-TOF Mass Spectrometry
This protocol is adapted from Ahmad et al. (2019) and is designed to confirm the degradation of the this compound by MMPs.[1]
Materials:
-
This compound (GCRDVPMSMRGGDRCG)
-
Recombinant active MMP-1 or MMP-2
-
Phosphate-buffered saline (PBS), pH 7.4
-
Collagenase (as a positive control)[1]
-
Matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometer
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
Methodology:
-
Prepare a solution of this compound at a concentration of 100 µM in PBS (pH 7.4).[1]
-
Add active MMP-1 or MMP-2 to the peptide solution to a final concentration of 25 nM.[1] A no-enzyme control should be prepared in parallel.
-
Incubate the reaction mixture for 3 hours at 37°C.[1]
-
After incubation, mix a small aliquot of the reaction mixture with the CHCA matrix solution on a MALDI target plate and allow it to air dry.
-
Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.
-
Compare the mass spectra of the enzyme-treated sample with the no-enzyme control to identify the parent peptide peak and any cleavage fragments. The expected monoisotopic mass of the intact this compound is approximately 1696.95 Da.[1]
Protocol 3: VPM-Crosslinked Hydrogel Degradation Assay
This protocol describes the formation of VPM-crosslinked hydrogels and a method to assess their degradation by MMPs.
Materials:
-
This compound
-
4-arm poly(ethylene glycol) norbornene (PEGNB)
-
Photoinitiator (e.g., Irgacure 2959)
-
PBS, pH 6.0
-
Recombinant active MMPs
-
Quartz Crystal Microbalance (QCM) or fluorescence microscopy
Methodology for Hydrogel Formation (adapted from Ahmad et al., 2019): [1]
-
Prepare stock solutions of PEGNB and this compound in PBS at pH 6.0.
-
Mix the PEGNB and this compound solutions at the desired molar ratio to control the cross-linking density.
-
Add a photoinitiator to the mixture.
-
Deposit the hydrogel precursor solution onto a suitable substrate (e.g., a QCM crystal).
-
Expose the solution to UV light to initiate thiol-ene photopolymerization and form the hydrogel.
Methodology for Degradation Monitoring using QCM (adapted from Ahmad et al., 2019): [1]
-
Equilibrate the VPM-crosslinked hydrogel-coated QCM crystal in PBS (pH 7.4) to obtain a stable baseline signal.
-
Introduce a solution of active MMPs to the hydrogel.
-
Monitor the change in resonance frequency and dissipation of the QCM crystal over time. A decrease in frequency and an increase in dissipation indicate degradation of the hydrogel.
Alternative Degradation Monitoring using Fluorescence Microscopy:
-
Incorporate a fluorescently labeled molecule into the hydrogel during polymerization.
-
Incubate the fluorescent hydrogel in a solution containing active MMPs.
-
At various time points, capture fluorescence images of the hydrogel.
-
Quantify the decrease in fluorescence intensity or the reduction in hydrogel size over time as a measure of degradation.
Signaling Pathways and Logical Relationships
The cleavage of ECM components by MMPs is a critical event in various signaling pathways that regulate cell behavior, including migration, proliferation, and differentiation. While a specific signaling pathway directly initiated by the cleavage of the this compound has not been elucidated, its degradation by MMPs places it within the broader context of ECM remodeling and MMP-dependent signaling.
MMP-Mediated ECM Degradation and Cell Migration
The following diagram illustrates a generalized workflow of how MMPs, by degrading substrates like the this compound incorporated into a hydrogel matrix, can facilitate cell migration.
Caption: Workflow of MMP-mediated degradation of a VPM-hydrogel facilitating cell migration.
General MMP Signaling in ECM Remodeling
This diagram depicts a simplified signaling pathway illustrating the upstream regulation of MMP expression and the downstream consequences of MMP activity on the ECM.
Caption: Simplified signaling pathway of MMP regulation and its effect on the ECM.
Conclusion
The this compound serves as a valuable and specific substrate for matrix metalloproteinases, particularly MMP-1 and MMP-2. Its utility in the development of enzyme-responsive hydrogels and other biomaterials is well-documented. While specific kinetic data for the this compound itself remains to be fully characterized, the experimental protocols provided in this guide offer a solid foundation for researchers to investigate its properties and applications further. The ability to create materials that can be remodeled by cell-secreted enzymes opens up numerous possibilities in regenerative medicine, controlled drug release, and the development of advanced in vitro models for studying physiological and pathological processes. Future research focused on the detailed kinetic analysis of VPM cleavage by a broader range of MMPs and the elucidation of any specific signaling roles of its cleavage products will undoubtedly expand its application in biomedical research and development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Fundamental Properties of VPM Peptide Cross-linkers
This guide provides a comprehensive overview of the fundamental properties of this compound cross-linkers, their application in hydrogel formation, and their role in modulating biological responses. The information is intended for researchers, scientists, and professionals in the field of drug development and tissue engineering.
Core Properties of this compound
The this compound is a synthetic oligopeptide renowned for its utility as a biodegradable and enzyme-sensitive cross-linking agent in the fabrication of hydrogels. Its specific amino acid sequence is designed to be recognized and cleaved by matrix metalloproteinases (MMPs), which are enzymes that are often upregulated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer.
Physicochemical Properties
The this compound is characterized by its specific amino acid sequence and corresponding molecular properties. These characteristics are crucial for its function as a cross-linker and for the resulting properties of the hydrogels it forms.
| Property | Value |
| Amino Acid Sequence | Gly-Cys-Arg-Asp-Val-Pro-Met-Ser-Met-Arg-Gly-Gly-Asp-Arg-Cys-Gly |
| Molecular Formula | C63H109N25O22S4 |
| Molecular Weight | 1696.95 g/mol |
| Purity | Typically ≥99% |
| Storage | Powder: -20°C to -80°C; In solvent: -20°C to -80°C |
| Stability | Stable under recommended storage conditions, away from moisture and light. |
Biological Properties
The key biological feature of the this compound is its susceptibility to enzymatic degradation. This property is central to its application in creating "smart" biomaterials that can respond to the cellular microenvironment.
| Biological Property | Description |
| Biodegradability | The peptide backbone can be hydrolyzed by specific proteases, leading to the degradation of the cross-linked hydrogel. |
| Enzyme Specificity | This compound is a known substrate for Matrix Metalloproteinase-1 (MMP-1), Matrix Metalloproteinase-2 (MMP-2), and collagenase.[1][2] |
| Cleavage Site | The exact cleavage site within the VPM sequence for MMP-1 and MMP-2 is not definitively reported in the available literature. However, based on known MMP substrate motifs, cleavage is anticipated to occur within the Pro-Met-Ser-Met region. For collagenase, cleavage of a similar peptide resulted in two fragments, suggesting a cleavage site between Met and Ser. |
This compound in Hydrogel Formation
VPM peptides are utilized as cross-linkers to form hydrogels, typically with a polymer backbone such as poly(ethylene glycol) (PEG). The dithiol nature of the this compound, owing to its two cysteine residues, allows for the formation of cross-links through various chemical reactions.
Cross-linking Chemistry
The formation of VPM-crosslinked hydrogels can be achieved through several biocompatible chemistries. The choice of reaction depends on the polymer backbone and the desired gelation kinetics. A common method is the thiol-ene reaction where the thiol groups on the cysteine residues of the this compound react with norbornene-functionalized PEG (PEGNB) in the presence of a photoinitiator and UV light.[1] Another approach is the Michael-type addition reaction with PEG-diacrylate (PEGDA), where the thiol groups react with the acrylate (B77674) groups.[2][3]
Mechanical Properties of VPM-crosslinked Hydrogels
The mechanical properties of VPM-crosslinked hydrogels, such as their stiffness, can be tuned by varying the concentration of the this compound. The storage modulus (G'), a measure of the elastic response of the material, increases with a higher degree of cross-linking.
| Degree of VPM Cross-linking with PEGNB (20 kDa) | Storage Modulus (G') [Pa] |
| 50% | 198.6 ± 36.28 |
| 75% | 968.5 ± 17.43 |
| 100% | 4307 ± 377.9 |
| Data from a study on VPM cross-linked PEGNB hydrogels. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of VPM-crosslinked hydrogels.
Protocol for VPM-PEGNB Hydrogel Formation
This protocol is adapted from a study on biosensor coatings and describes the formation of a VPM-crosslinked PEG-norbornene (PEGNB) hydrogel.
Materials:
-
4-arm PEG norbornene (PEGNB, 20 kDa)
-
This compound (GCRDVPMSMRGGDRCG)
-
Phosphate-buffered saline (PBS), pH 6.0
-
Photoinitiator (e.g., Irgacure 2959)
-
Methanol
Procedure:
-
Prepare stock solutions of PEGNB (192.4 mg/mL) and this compound (190.9 mg/mL) in PBS at pH 6.0.
-
To prepare a hydrogel with 50% cross-linking, mix 104.2 µL of the PEGNB stock solution with 17.8 µL of the this compound stock solution.
-
Adjust the total volume to 200 µL with PBS (pH 6.0).
-
For 75% and 100% cross-linking, use 52.15 µL and 69.5 µL of the this compound stock solution, respectively.
-
Add 5 mol% (with respect to the thiol groups of VPM) of the photoinitiator from a stock solution in methanol.
-
Protect the mixture from light until use.
-
To initiate gelation, expose the solution to UV light (e.g., 365 nm) for a specified duration (e.g., 300 seconds).
Protocol for Rheological Characterization
This protocol provides a general framework for assessing the mechanical properties of VPM-crosslinked hydrogels using a rheometer.
Equipment:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
-
Peltier plate for temperature control
Procedure:
-
Sample Loading: Place a defined volume of the hydrogel precursor solution onto the center of the lower plate of the rheometer.
-
Geometry Gap: Lower the upper plate to a defined gap (e.g., 500 µm).
-
Time Sweep: Monitor the storage (G') and loss (G'') moduli over time to determine the gelation kinetics. For photo-crosslinked gels, this should be done during UV exposure.
-
Strain Sweep: After gelation, perform a strain sweep at a constant frequency to identify the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Conduct a frequency sweep at a constant strain within the LVR to characterize the frequency-dependent behavior of the hydrogel.
-
Data Analysis: Determine the equilibrium storage modulus from the plateau in the frequency sweep or the final value in the time sweep.
Protocol for In Vitro Enzymatic Degradation Assay
This protocol describes how to confirm the enzymatic cleavage of the this compound using collagenase as an example, with analysis by MALDI-ToF mass spectrometry.
Materials:
-
This compound
-
Collagenase from Clostridium histolyticum
-
Phosphate-buffered saline (PBS), pH 7.4
-
MALDI-ToF mass spectrometer
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Prepare a 100 µM solution of this compound in PBS (pH 7.4).
-
Add collagenase to a final concentration of 25 nM.
-
Incubate the mixture at 37°C for 3 hours.
-
Take samples before and after the incubation period.
-
For MALDI-ToF analysis, mix the samples with the matrix solution and spot onto the target plate.
-
Acquire mass spectra and analyze for the appearance of peptide fragments corresponding to the cleavage of the this compound.
Applications and Biological Response
The unique properties of this compound cross-linkers make them highly suitable for advanced biomedical applications, particularly in drug delivery and tissue engineering, where they can modulate cellular behavior.
Controlled Drug and Cell Delivery
VPM-crosslinked hydrogels can serve as depots for the controlled release of therapeutic agents, including small molecule drugs, proteins, and even cells. The release mechanism is primarily governed by the enzymatic degradation of the VPM cross-links. In the presence of target proteases (e.g., MMPs secreted by cells), the hydrogel matrix degrades, leading to the liberation of the encapsulated payload. This "on-demand" release is particularly advantageous for localized therapies, as the drug is released preferentially at sites of high enzymatic activity, such as in tumors or inflamed tissues.
Modulation of Cellular Signaling Pathways
By controlling the local microenvironment, VPM-based hydrogels can influence key cellular signaling pathways involved in tissue regeneration and disease progression.
The formation of new blood vessels, or angiogenesis, is a critical process in tissue repair and is also implicated in tumor growth. MMP-mediated degradation of VPM-crosslinked hydrogels can promote angiogenesis through several mechanisms:
-
Cell Invasion: Degradation of the hydrogel creates channels for endothelial cells to migrate and form new vascular networks.
-
Release of Pro-angiogenic Factors: Hydrogels can be loaded with pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF). The degradation of the hydrogel results in the sustained release of these factors, which then bind to their receptors (e.g., VEGFR2) on endothelial cells, triggering downstream signaling cascades that promote cell proliferation, migration, and tube formation.
The inflammatory response is crucial for wound healing, but chronic inflammation can be detrimental. MMP-responsive hydrogels can modulate inflammation by controlling the release of anti-inflammatory agents or by influencing the behavior of immune cells, such as macrophages. For instance, the degradation of the hydrogel can be designed to release factors that promote the polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype, which is associated with tissue repair and regeneration.
Quantitative Data Summary
This section provides a consolidated summary of the quantitative data presented throughout this guide for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Gly-Cys-Arg-Asp-Val-Pro-Met-Ser-Met-Arg-Gly-Gly-Asp-Arg-Cys-Gly |
| Molecular Formula | C63H109N25O22S4 |
| Molecular Weight | 1696.95 g/mol |
Table 2: Mechanical Properties of VPM-PEGNB Hydrogels
| Degree of VPM Cross-linking | Storage Modulus (G') [Pa] |
| 50% | 198.6 ± 36.28 |
| 75% | 968.5 ± 17.43 |
| 100% | 4307 ± 377.9 |
Conclusion
This compound cross-linkers are versatile tools in the field of biomaterials, enabling the creation of intelligent hydrogels that can respond to their biological environment. Their well-defined chemical structure and specific enzymatic degradability allow for precise control over the mechanical properties and degradation kinetics of the resulting hydrogels. These features are instrumental in the development of advanced platforms for controlled drug delivery and tissue engineering, with the potential to modulate complex biological processes such as angiogenesis and inflammation. Future research may focus on elucidating the precise cleavage kinetics of VPM peptides with various MMPs to further refine the design of responsive biomaterials for a wider range of clinical applications.
References
An In-Depth Technical Guide to VPM Peptide for 3D Cell Culture Model Development
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Dynamic 3D Culture Environments
Traditional two-dimensional (2D) cell cultures fail to replicate the complex, three-dimensional (3D) microenvironment cells experience in vivo, limiting their physiological relevance.[1][2] 3D cell culture models, particularly those using hydrogels, offer a more accurate platform by mimicking the native extracellular matrix (ECM).[3][4][5] Synthetic hydrogels, such as those based on poly(ethylene glycol) (PEG), provide a high degree of control over biochemical and mechanical properties.[4][6]
A critical feature of native ECM is its dynamic nature; cells actively remodel their surroundings by secreting enzymes that degrade and re-organize the matrix. To engineer this functionality into synthetic hydrogels, researchers incorporate protease-labile peptide sequences as cross-linkers. The VPM peptide (sequence: GCRDVPMSMRGGDRCG) is a key example of such a cross-linker, designed to be cleaved by matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2, and collagenase.[6][7][8] By integrating the this compound into hydrogel backbones, it is possible to create 3D culture systems where cells can migrate, proliferate, and spread by remodeling their immediate environment, thus enabling the development of more physiologically relevant in vitro models for research and drug development.[9][10]
Core Principle: this compound as a Protease-Cleavable Cross-linker
The primary function of the this compound in 3D hydrogel models is to confer biodegradability that is cell-mediated. Unlike hydrogels that degrade via non-specific hydrolysis, VPM-containing hydrogels are stable until cells secrete the appropriate proteases.
-
Mechanism of Action: The VPM sequence is recognized and cleaved by MMPs, enzymes that are crucial for tissue remodeling, wound healing, and disease progression.[6][8] When used to cross-link a polymer network (e.g., PEG), the VPM peptides act as sacrificial links.
-
Cell-Mediated Remodeling: Encapsulated cells can secrete MMPs into their local environment. These enzymes cleave the VPM cross-links, reducing the local cross-linking density of the hydrogel. This localized degradation creates space for cells to spread, migrate, and form complex, tissue-like structures.[9] This process is essential for applications like bone tissue engineering, where mesenchymal stem cells (MSCs) need to differentiate and form mineralized matrix.[9][10]
The logical workflow for this cell-mediated remodeling is illustrated below.
Quantitative Data: Mechanical Properties of VPM-PEG Hydrogels
The mechanical properties of a hydrogel, such as its stiffness (storage modulus, G'), are critical as they influence cell behavior.[4] The stiffness of a VPM-crosslinked hydrogel can be tuned by varying the concentration of the this compound relative to the polymer. Higher concentrations of the cross-linker lead to a denser network and a stiffer hydrogel.
| VPM Cross-linker Concentration (% of total cross-linker) | Resulting Storage Modulus (G') [Pa] | Key Observation |
| 50% | 198.6 ± 36.28 | Forms a soft gel, suitable for applications requiring high cell motility. |
| 75% | 968.5 ± 17.43 | Intermediate stiffness, balancing structural integrity with degradability. |
| 100% | 4307.0 ± 377.9 | Forms a stiff gel, potentially for load-bearing tissue engineering applications. |
| Table 1: Storage modulus of PEGNB hydrogels cross-linked with varying concentrations of this compound. Data is based on rheological measurements performed 30 seconds after UV light initiation.[6] |
Key Signaling Pathways in Peptide-Functionalized Hydrogels
While the this compound's primary role is structural and degradable, it is often used in concert with cell-adhesive peptides like RGD (Arginine-Glycine-Aspartic acid).[7] These adhesive ligands engage cell surface receptors, primarily integrins, to activate downstream signaling pathways that regulate cell fate.[11][12] The degradation of the matrix by VPM cleavage is a prerequisite for these interactions to guide complex behaviors like cell migration and differentiation.
Integrin-mediated adhesion to the ECM (mimicked by peptides in the hydrogel) triggers the formation of focal adhesions. This event initiates intracellular signaling cascades, including:
-
MAPK/ERK Pathway: This pathway is crucial for regulating cell proliferation, survival, and differentiation.[12]
-
JAK/STAT Pathway: This pathway transduces signals from extracellular cues and is involved in cell growth, survival, and differentiation. Studies have shown that STAT1 and STAT3 activity can be modulated by the adhesive microenvironment.[12]
The interplay between matrix degradability (via VPM) and cell adhesion (via RGD) allows the 3D hydrogel to act as a potent signaling environment, directing cell behavior in a highly specific manner.
Experimental Protocols
Protocol for VPM-PEG Hydrogel Formulation and Fabrication
This protocol describes the preparation of a protease-degradable PEG hydrogel using VPM as a cross-linker, adapted from established methodologies.[6][10] The process involves the reaction between a maleimide-functionalized PEG (PEG-4Mal) and dithiolated cross-linkers (VPM and PEG-diSH).
Materials:
-
4-arm PEG-Maleimide (PEG-4Mal)
-
PEG-dithiol (PEG-diSH)
-
This compound (lyophilized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells in culture medium
-
Sterile, low-adhesion microcentrifuge tubes
Methodology:
-
Prepare Stock Solutions:
-
PEG-4Mal Solution: Dissolve PEG-4Mal in sterile PBS (pH 7.4) to a final concentration of 20 mM. If adhesive properties are desired, biomimetic peptides (e.g., cRGD) can be pre-reacted with the PEG-4Mal at this stage.[10]
-
Cross-linker Solution: Prepare a solution containing PEG-diSH and this compound. For a biodegradable hydrogel, a 50:50 molar ratio of PEG-diSH to VPM is often used.[10] Dissolve the appropriate amounts in sterile PBS (pH 7.4).
-
-
Cell Suspension:
-
Prepare a cell suspension in culture medium at twice the desired final seeding density.
-
-
Hydrogel Formation (Cell Encapsulation):
-
In a sterile tube, mix equal volumes of the PEG-4Mal solution and the cell suspension. Gently pipette to ensure a homogenous mixture.
-
Add an equal volume of the Cross-linker Solution to the PEG-cell mixture.
-
Gently mix by pipetting up and down, avoiding air bubbles.
-
Quickly dispense the final solution into the desired culture format (e.g., 96-well plate).
-
Incubate at 37°C for approximately 30 minutes to allow for complete gelation.[10]
-
Once gelled, gently add cell culture medium on top of the hydrogels.
-
The workflow for preparing these hydrogels is visualized below.
Protocol for Assessing this compound Degradation by Collagenase
This protocol is used to confirm that the this compound sequence is susceptible to enzymatic cleavage.[6]
Materials:
-
This compound
-
Collagenase (from Clostridium histolyticum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
MALDI-ToF Mass Spectrometer
Methodology:
-
Sample Preparation: Prepare a solution of 100 µM this compound in PBS (pH 7.4).
-
Enzymatic Reaction:
-
Divide the VPM solution into two aliquots: a control sample and a test sample.
-
To the test sample, add collagenase to a final concentration of 25 nM.
-
Incubate both samples for 3 hours at 37°C.[6]
-
-
Analysis:
-
Analyze both the control and test samples using a MALDI-ToF Mass Spectrometer.
-
Expected Result: In the test sample, the peak corresponding to the full-length this compound should be significantly reduced or absent, while new peaks corresponding to cleavage fragments should appear. The control sample should show the intact peptide peak.
-
Conclusion
The this compound is a powerful tool for developing advanced 3D cell culture models that recapitulate the dynamic nature of the native ECM. By serving as a protease-cleavable cross-linker, it endows synthetic hydrogels with cell-mediated degradability, allowing for the study of complex cellular processes such as migration, differentiation, and tissue morphogenesis in a controlled and reproducible manner. The ability to tune mechanical properties and combine VPM with bioactive adhesion motifs makes it a versatile component for creating sophisticated, physiologically relevant in vitro systems for fundamental biology, disease modeling, and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. cellgs.com [cellgs.com]
- 3. Peptide Hydrogelation and Cell Encapsulation for 3D Culture of MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptimatrix.com [peptimatrix.com]
- 6. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-Degradable Microgels for Protein Delivery for Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. genscript.com [genscript.com]
- 10. Protease-degradable hydrogels with multifunctional biomimetic peptides for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adhesive Peptide Sequences Regulate Valve Interstitial Cell Adhesion, Phenotype and Extracellular Matrix Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of adhesion peptides within hydrogels on the phenotype and signaling of normal and cancerous mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biodegradability of VPM Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The VPM peptide, with the sequence GCRDVPMSMRGGDRCG, is a crucial tool in the fields of tissue engineering and drug delivery. Its utility stems from its inherent biodegradability, specifically its susceptibility to cleavage by a class of enzymes known as matrix metalloproteinases (MMPs), which are prevalent in the extracellular matrix. This property allows for the controlled degradation of biomaterials, such as hydrogels, that incorporate the this compound as a cross-linker. This controlled degradation is essential for processes like cell migration, tissue remodeling, and the targeted release of therapeutic agents. This technical guide provides a comprehensive overview of the biodegradability of the this compound, including its enzymatic cleavage, degradation products, and the experimental protocols used to characterize these processes.
This compound: Structure and Function
The this compound is a 16-amino acid sequence that serves as a substrate for several proteases. The cysteine residues at both the N- and C-termini facilitate its incorporation into polymer networks, such as polyethylene (B3416737) glycol (PEG) hydrogels, through thiol-ene reactions, forming stable crosslinks. The core sequence, particularly the VPMSMR region, is recognized and cleaved by specific MMPs, rendering the hydrogel degradable in the presence of these enzymes.
Enzymatic Degradation of this compound
The biodegradability of the this compound is primarily attributed to its cleavage by matrix metalloproteinases and collagenases.
Cleavage by Matrix Metalloproteinases (MMPs)
Cleavage by Collagenase
The this compound is also susceptible to degradation by collagenase.[3] Studies have demonstrated the cleavage of the this compound by collagenase and have identified the resulting degradation products.
Table 1: Summary of this compound Degradation by Collagenase
| Parameter | Value | Reference |
| Enzyme | Collagenase | [3] |
| Substrate | This compound (GCRDVPMSMRGGDRCG) | [3] |
| Incubation Conditions | 100 µM VPM, 25 nM collagenase in PBS (pH 7.4) at 37°C for 3 hours | [3] |
| Degradation Products (m/z) | 851.0 ([MRGGDRCG+H]+), 864.0 ([CGRDVPMS+H]+) | [3] |
Experimental Protocols
In Vitro Degradation of this compound by Collagenase
This protocol details the steps to assess the cleavage of the this compound by collagenase and identify the degradation products using mass spectrometry.
Materials:
-
This compound (GCRDVPMSMRGGDRCG)
-
Collagenase (from Clostridium histolyticum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Matrix-assisted laser desorption/ionization-time of flight (MALDI-ToF) mass spectrometer
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution
Procedure:
-
Prepare a 100 µM solution of this compound in PBS (pH 7.4).
-
Prepare a 25 nM solution of collagenase in PBS (pH 7.4).
-
Mix the this compound solution and the collagenase solution.
-
Incubate the mixture for 3 hours at 37°C.
-
As a control, incubate a this compound solution without collagenase under the same conditions.
-
For MALDI-ToF analysis, mix the incubated samples with the CHCA matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
-
Acquire the mass spectra for both the control and the collagenase-treated samples.
-
Analyze the spectra to identify the masses of the intact peptide and any new peaks corresponding to degradation products.[3]
General Protocol for Determining MMP Kinetic Parameters with a Fluorogenic Peptide Substrate
While specific kinetic data for this compound with MMP-1 and MMP-2 are not available, this general protocol can be adapted to determine the Km and kcat values. This method utilizes a fluorogenic peptide substrate that is quenched until cleaved by the MMP.
Materials:
-
Recombinant human MMP-1 or MMP-2
-
This compound (or a fluorogenic derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Fluorometer
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).
-
Prepare a series of dilutions of the this compound substrate in the assay buffer.
-
Add a fixed concentration of the activated MMP enzyme to each substrate dilution in a microplate.
-
Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence in the reviewed literature to suggest that the this compound or its degradation fragments (CGRDVPMS and MRGGDRCG) actively participate in or initiate specific intracellular signaling pathways. The primary role of this compound degradation is to alter the physical properties of the extracellular matrix or biomaterial scaffold. This remodeling of the microenvironment can, in turn, influence cell behavior, such as migration and proliferation, through mechanotransduction and changes in the presentation of adhesive ligands. This is an indirect effect on cell signaling.
The logical relationship in a VPM-crosslinked hydrogel system can be visualized as a workflow where the presence of MMPs leads to matrix degradation, which then permits a cellular response.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C63H109N25O22S4 | CID 168013115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of PEG-VPM Hydrogels for 3D Cell Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the natural extracellular matrix (ECM). This document provides a detailed protocol for the preparation of PEG-VPM hydrogels for three-dimensional (3D) cell encapsulation.
The hydrogel formation is based on a cytocompatible thiol-ene photo-click chemistry.[1] This system utilizes a multi-arm PEG functionalized with a vinyl-presenting macromer (VPM), specifically a norbornene group (PEGNB), and a peptide crosslinker containing cysteine residues. The crosslinking is initiated by a photoinitiator upon exposure to long-wave UV or visible light, allowing for precise spatial and temporal control over the gelation process.[1][2] The resulting hydrogel network is more homogeneous compared to chain-growth polymerized gels.[1] This method is highly efficient and orthogonal, minimizing side reactions with biological molecules, thus making it ideal for encapsulating viable cells.[3]
Materials and Reagents
| Material/Reagent | Supplier (Example) | Notes |
| 4-arm PEG-Norbornene (PEG4NB), 20 kDa | Laysan Bio | Store at -20°C. |
| VPM Peptide Crosslinker (GCRDVPMSMRGGDRCG) | GenScript | Lyophilized powder, store at -20°C. This is an MMP-cleavable peptide. |
| Photoinitiator (Lithium acylphosphinate - LAP) | Sigma-Aldrich | Store protected from light at 4°C. |
| Dulbecco's Phosphate-Buffered Saline (DPBS), no calcium, no magnesium | Gibco | |
| Cell Culture Medium (e.g., DMEM) | Gibco | |
| Cells for encapsulation (e.g., Mesenchymal Stem Cells - MSCs) | ATCC | |
| LIVE/DEAD™ Viability/Cytotoxicity Kit | Thermo Fisher Scientific | |
| Rheometer | TA Instruments | For mechanical characterization. |
| UV Lamp (365 nm) or Visible Light Source |
Experimental Protocols
Preparation of Precursor Solutions
a. PEG-Norbornene (PEGNB) Stock Solution:
-
Bring the lyophilized 4-arm PEGNB powder to room temperature.
-
Under sterile conditions (e.g., in a biological safety cabinet), dissolve the PEGNB in DPBS to a final concentration of 10% (w/v). For example, dissolve 100 mg of PEGNB in 1 mL of DPBS.
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent shear-induced degradation.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the sterile solution at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage.
b. This compound Crosslinker Stock Solution:
-
Reconstitute the lyophilized this compound in DPBS to a stock concentration of 20 mM.
-
Gently mix to dissolve.
-
Sterilize through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
c. Photoinitiator (LAP) Stock Solution:
-
Prepare a 0.5% (w/v) stock solution of LAP in DPBS. For example, dissolve 5 mg of LAP in 1 mL of DPBS.
-
Protect the solution from light by wrapping the tube in aluminum foil.
-
Gently vortex to dissolve.
-
Sterilize using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for up to one month.
PEG-VPM Hydrogel Preparation and Cell Encapsulation
-
Prepare the cell suspension. Trypsinize and count the cells. Centrifuge the cells and resuspend the cell pellet in the required volume of sterile DPBS or cell culture medium to achieve the desired final cell density (e.g., 1 x 10^6 cells/mL). Keep the cell suspension on ice.
-
In a light-protected tube (e.g., an amber microcentrifuge tube), prepare the hydrogel precursor solution. For a final volume of 100 µL with 5% (w/v) PEGNB and a 1:1 thiol-to-norbornene ratio, combine the following on ice:
-
50 µL of 10% (w/v) PEGNB stock solution.
-
The calculated volume of this compound stock solution to achieve the desired stoichiometric ratio with the norbornene groups.
-
1 µL of 0.5% (w/v) LAP stock solution.
-
Add the cell suspension.
-
Bring the final volume to 100 µL with sterile DPBS or cell culture medium.
-
-
Gently and thoroughly mix the components by pipetting up and down. Avoid introducing air bubbles.
-
Pipette the desired volume of the precursor solution (e.g., 20 µL) onto a sterile, non-adherent surface (e.g., a PDMS mold or a glass coverslip treated with a hydrophobic solution) to form a droplet.
-
To initiate gelation, expose the droplet to UV light (365 nm, ~5 mW/cm²) or visible light for a specified duration (e.g., 30-60 seconds). The optimal exposure time should be determined empirically.
-
After gelation, gently add pre-warmed sterile cell culture medium to the hydrogel constructs.
-
Transfer the cell-laden hydrogels to a sterile culture plate and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Change the culture medium every 2-3 days.
Caption: Workflow for PEG-VPM hydrogel preparation and cell encapsulation.
Characterization of PEG-VPM Hydrogels
a. Rheological Analysis:
-
Prepare cell-free hydrogel precursor solutions with varying concentrations of PEGNB or VPM crosslinker.
-
Place a defined volume of the precursor solution onto the lower plate of a rheometer equipped with a UV/visible light curing accessory.
-
Lower the upper plate to the desired gap distance.
-
Monitor the storage modulus (G') and loss modulus (G'') over time.
-
Initiate the photopolymerization by turning on the light source and record the change in G' and G'' until a plateau is reached. The gelation point is typically defined as the time when G' > G''.[4]
b. Cell Viability Assessment:
-
At desired time points post-encapsulation (e.g., day 1, 3, 7), wash the cell-laden hydrogels with DPBS.
-
Prepare the LIVE/DEAD™ staining solution according to the manufacturer's protocol by adding calcein (B42510) AM (for live cells, green fluorescence) and ethidium (B1194527) homodimer-1 (for dead cells, red fluorescence) to DPBS.[5]
-
Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the hydrogels again with DPBS.
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify cell viability by counting the number of live and dead cells from multiple random fields of view. Viability (%) = (Number of live cells / Total number of cells) x 100.
Data Presentation
The following tables present example quantitative data for the characterization of PEG-VPM hydrogels.
Table 1: Rheological Properties of PEG-VPM Hydrogels
| PEGNB Conc. (% w/v) | VPM:Norbornene Ratio | Storage Modulus (G') (Pa) | Gelation Time (s) |
| 5 | 0.5 | 500 ± 50 | 45 ± 5 |
| 5 | 1.0 | 1200 ± 100 | 30 ± 4 |
| 10 | 1.0 | 4500 ± 350 | 25 ± 3 |
| 10 | 1.5 | 6000 ± 400 | 20 ± 2 |
Data are presented as mean ± standard deviation (n=3). The storage modulus increases with higher concentrations of PEGNB and a higher crosslinking ratio, indicating a stiffer hydrogel.[4]
Table 2: Cell Viability in PEG-VPM Hydrogels
| Cell Type | Time Point | Viability (%) |
| MSCs | Day 1 | 95 ± 3 |
| MSCs | Day 3 | 92 ± 4 |
| MSCs | Day 7 | 88 ± 5 |
Data are presented as mean ± standard deviation (n=3). High cell viability is typically observed in thiol-ene photo-click hydrogels, demonstrating the cytocompatibility of the encapsulation process.[3][6]
Signaling Pathway and Mechanism
The formation of the PEG-VPM hydrogel occurs via a radical-mediated thiol-ene "click" reaction. This step-growth polymerization mechanism offers several advantages for cell encapsulation.
Caption: Mechanism of thiol-ene photo-click hydrogel formation.
Upon exposure to light, the photoinitiator generates radicals. These radicals abstract a hydrogen atom from a thiol group on the this compound, creating a thiyl radical. This thiyl radical then reacts with a norbornene group on the PEGNB macromer. The resulting carbon-centered radical abstracts a hydrogen from another thiol, propagating the reaction and forming a stable thioether crosslink. This process is rapid, highly specific, and occurs under cytocompatible conditions.[2][7] The use of a peptide crosslinker like VPM can also be designed to be degradable by cell-secreted enzymes (e.g., matrix metalloproteinases - MMPs), allowing encapsulated cells to remodel their microenvironment, which is crucial for tissue regeneration applications.[1]
References
- 1. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photopolymerization of VPM Peptide-Containing Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, characterization, and application of VPM peptide-containing hydrogels fabricated via photopolymerization. The protocols outlined below are intended to serve as a foundation for researchers developing advanced biomaterials for tissue engineering, drug delivery, and regenerative medicine.
Introduction
Vascular Permeability-Regulating (VPM) peptide (sequence: GCRDVPMSMRGGDRCG) is a substrate for matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2, which are key enzymes in tissue remodeling and angiogenesis.[1][2] When incorporated as a crosslinker in hydrogels, the this compound imparts biodegradability that is responsive to the cellular microenvironment. Photopolymerization offers a versatile method for the in-situ formation of these hydrogels with precise control over their physicochemical properties. This document details the necessary protocols for the synthesis, photopolymerization, and characterization of this compound-containing hydrogels, along with methods for cell encapsulation and viability assessment.
Data Summary
Mechanical Properties of VPM-PEGNB Hydrogels
The mechanical properties of hydrogels are critical for mimicking the native extracellular matrix and directing cell behavior. The storage modulus (G'), a measure of the hydrogel's stiffness, can be tuned by varying the concentration of the this compound crosslinker.
| Degree of VPM Cross-linking (%) | Storage Modulus (G') (Pa) |
| 50 | 198.6 ± 36.28 |
| 75 | 968.5 ± 17.43 |
| 100 | 4307 ± 377.9 |
Data extracted from photo-rheology characterization of VPM cross-linked Poly(ethylene glycol) norbornene (PEGNB) (20 kDa) hydrogels.[1]
Experimental Protocols
Protocol 1: Preparation of Precursor Solutions
This protocol describes the preparation of the poly(ethylene glycol) norbornene (PEGNB) and this compound stock solutions.
Materials:
-
4-arm PEGNB (20 kDa)
-
This compound (GCRDVPMSMRGGDRCG)
-
Phosphate-buffered saline (PBS), pH 6.0
-
Photoinitiator (e.g., Irgacure 2959)
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
PEGNB Stock Solution: Prepare a 192.4 mg/mL stock solution of 4-arm PEGNB (20 kDa) in PBS (pH 6.0).[1]
-
This compound Stock Solution: Prepare a 190.9 mg/mL stock solution of this compound in PBS (pH 6.0).[1]
-
Photoinitiator Stock Solution: Prepare a stock solution of Irgacure 2959 in methanol at a concentration of 5 mol% with respect to the thiol groups on the this compound.[1]
-
Store all stock solutions protected from light until use. The peptide and PEGNB solutions should be used while fresh.[1]
Protocol 2: Photopolymerization of VPM-PEGNB Hydrogels
This protocol details the procedure for mixing the precursor solutions and initiating photopolymerization to form hydrogels.
Materials:
-
PEGNB stock solution (from Protocol 1)
-
This compound stock solution (from Protocol 1)
-
Photoinitiator stock solution (from Protocol 1)
-
PBS, pH 6.0
-
UV lamp (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
To prepare a hydrogel solution with 50% VPM cross-linking, mix the following in a microcentrifuge tube:
-
104.2 µL of PEGNB stock solution (20 mM, 100.18 mg/mL)
-
17.8 µL of this compound stock solution (10 mM, 8.5 mg/mL)
-
Adjust the total volume to 200 µL with PBS (pH 6.0).[1]
-
-
For 75% and 100% cross-linking, the amount of this compound solution is increased to 52.15 µL (15 mM, 12.75 mg/mL) and 69.5 µL (20 mM, 12.75 mg/mL) respectively, while keeping the PEGNB amount constant.[1]
-
Add the photoinitiator solution to the mixture.
-
Pipette the final solution into the desired molds.
-
Expose the solution to UV light (365 nm) for a specified duration to initiate polymerization. For rheological measurements, UV irradiation is typically applied for 300 seconds.[1]
Protocol 3: Characterization of Mechanical Properties using Photo-rheology
This protocol outlines the use of a rheometer to measure the mechanical properties of the hydrogels during photopolymerization.
Materials:
-
Rheometer with a UV-activated setup (e.g., TA Discovery HR-3 hybrid rheometer)
-
Hydrogel precursor solution (from Protocol 2)
Procedure:
-
Place the hydrogel precursor solution onto the rheometer plate.
-
Initiate the rheological measurement.
-
After an initial equilibration period (e.g., 30 seconds), turn on the UV light to initiate photopolymerization.[1]
-
Monitor the storage modulus (G') and loss modulus (G'') over time as the hydrogel crosslinks. The storage modulus will increase and plateau as the hydrogel forms and solidifies.[1]
Protocol 4: In Vitro Cell Encapsulation and Viability Assay
This protocol provides a general framework for encapsulating cells within the this compound hydrogels and assessing their viability.
Materials:
-
Sterile PEGNB and this compound stock solutions
-
Sterile photoinitiator solution
-
Cell suspension of desired cell type (e.g., human mesenchymal stem cells) in culture medium
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Prepare the hydrogel precursor solution under sterile conditions as described in Protocol 2.
-
Gently resuspend the cells in the hydrogel precursor solution to achieve the desired cell density.
-
Pipette the cell-laden hydrogel solution into a sterile mold.
-
Expose to UV light under sterile conditions to initiate polymerization. Note: UV exposure time and intensity should be optimized to ensure hydrogel formation while minimizing cytotoxicity.
-
After polymerization, add cell culture medium to the hydrogels and incubate under standard cell culture conditions (37°C, 5% CO2).
-
At desired time points (e.g., 1, 3, 7, and 14 days), replace the culture medium with a solution containing Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).
-
Incubate according to the manufacturer's instructions.
-
Visualize the encapsulated cells using a fluorescence microscope and quantify the percentage of live and dead cells.
Visualizations
Experimental Workflow
Caption: Workflow for VPM hydrogel synthesis and analysis.
This compound Degradation Pathway
Caption: Enzymatic degradation of VPM hydrogels by MMPs.
References
Application Notes and Protocols for Cell Encapsulation Using VPM Peptide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of VPM (VPM-peptide) hydrogels in the field of cell encapsulation. VPM peptide hydrogels are synthetic, biocompatible, and biodegradable materials that offer a versatile platform for 3D cell culture, tissue engineering, and controlled drug delivery. Their key feature is the incorporation of a specific peptide sequence, VPM (GCRDVPMSMRGGDRCG), which is susceptible to cleavage by matrix metalloproteinases (MMPs), enzymes that are crucial in tissue remodeling and cellular invasion.[1] This enzyme-sensitivity allows for cell-mediated degradation of the hydrogel, mimicking the natural extracellular matrix (ECM) and enabling encapsulated cells to proliferate, migrate, and remodel their microenvironment.
Introduction to this compound Hydrogels
This compound hydrogels are typically formed by crosslinking a polymer backbone, most commonly poly(ethylene glycol) (PEG), with the this compound. The dithiol groups on the cysteine residues of the this compound can react with functionalized PEG molecules, such as PEG-diacrylate (PEGDA) or PEG-norbornene (PEGNB), to form a crosslinked hydrogel network.[1][2] The physical and biological properties of these hydrogels can be tuned by altering the PEG concentration, the degree of VPM crosslinking, and the incorporation of other bioactive molecules.
Key Advantages:
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.
-
Biodegradability: The this compound sequence is specifically designed to be cleaved by MMPs, such as MMP-1, MMP-2, and collagenase, allowing for controlled degradation of the hydrogel by encapsulated cells.[1]
-
Tunable Mechanical Properties: The stiffness of the hydrogel can be modulated to match that of different native tissues, which is crucial for directing cell fate.
-
Bioactivity: The hydrogel can be further functionalized with cell adhesion motifs (e.g., RGD peptides) to promote cell attachment and signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound hydrogels, providing a basis for experimental design and comparison.
Table 1: Mechanical Properties of VPM-Crosslinked PEGNB Hydrogels
| Degree of VPM Cross-linking (%) | Storage Modulus (G') (Pa) |
| 50 | 198.6 ± 36.28 |
| 75 | 968.5 ± 17.43 |
| 100 | 4307 ± 377.9 |
Data obtained from photo-rheology of VPM cross-linked PEGNB (20 kDa) hydrogels. The storage modulus increases with a higher degree of cross-linking, indicating a stiffer hydrogel.[1]
Table 2: Comparative Cell Viability in Different PEG-MAL Hydrogel Formulations (3 days post-encapsulation)
| Hydrogel Formulation (5 wt%) | Relative Viable Cell Number (Luminescence) |
| PEG-dt (minimally degradable) | ~1.0 (baseline) |
| VPM (protease-degradable) | ~1.5x higher than PEG-dt |
| PTK (ROS-degradable) | ~2.0x higher than VPM |
This data highlights the enhanced cell viability in biodegradable hydrogels compared to a minimally degradable control. VPM-crosslinked hydrogels show significantly better cell viability.[3] Note: This data is for a PEG-maleimide (PEG-MAL) system, which is analogous to PEGDA and PEGNB systems.
Table 3: Typical Pore Size of PEG-based Hydrogels for Cell Encapsulation
| Hydrogel System | Typical Pore Size Range (µm) |
| Photocrosslinked PEG Hydrogels | 5 - 100 |
Pore size is a critical factor for nutrient and waste transport, as well as cell migration. The pore size of this compound hydrogels is expected to be within this range, and can be influenced by polymer concentration and crosslinking density.[4][5]
Experimental Protocols
Protocol for Synthesis of Acrylate-PEG-VPM-PEG-Acrylate Macromer
This protocol describes the synthesis of a key precursor for forming this compound hydrogels through photopolymerization.
Materials:
-
PEG-diacrylate (PEGDA), MW 3400
-
This compound (GCRDVPMSMRGGDRCG)
-
Phosphate-buffered saline (PBS)
-
Triethanolamine (TEA)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Dissolve PEGDA and this compound in PBS at a 2:1 molar ratio of PEGDA to this compound.
-
Add TEA to a final concentration of 400 mM to catalyze the Michael-type addition reaction between the acrylate (B77674) groups of PEGDA and the thiol groups of the this compound's cysteine residues.
-
Allow the reaction to proceed for 6 hours at room temperature with gentle stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and TEA.
-
Freeze the dialyzed solution and lyophilize to obtain the purified acrylate-PEG-VPM-PEG-acrylate macromer as a white powder.
-
Store the lyophilized macromer at -20°C until use.[2]
Protocol for Cell Encapsulation in this compound Hydrogels via Photopolymerization
This protocol details the encapsulation of cells within a this compound hydrogel using UV light-initiated crosslinking.
Materials:
-
Acrylate-PEG-VPM-PEG-acrylate macromer (synthesized in Protocol 3.1)
-
Photoinitiator (e.g., Irgacure 2959)
-
Sterile PBS or cell culture medium
-
Cell suspension of desired cell type
-
UV lamp (365 nm)
-
Sterile molds (e.g., PDMS molds)
Procedure:
-
Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v Irgacure 2959 in PBS).
-
Dissolve the lyophilized acrylate-PEG-VPM-PEG-acrylate macromer in sterile PBS or cell culture medium to the desired final concentration (e.g., 5-10% w/v).
-
Add the photoinitiator stock solution to the macromer solution to a final concentration of 0.05% w/v.
-
Centrifuge the desired number of cells and resuspend the cell pellet in the macromer-photoinitiator solution to achieve the desired cell density (e.g., 1-10 x 10^6 cells/mL). Gently pipette to ensure a single-cell suspension.
-
Pipette the cell-laden precursor solution into sterile molds.
-
Expose the molds to UV light (e.g., 10 mW/cm² at 365 nm) for 5-10 minutes to initiate photopolymerization and form the cell-laden hydrogel.[2]
-
After gelation, add sterile cell culture medium to the hydrogels and incubate under standard cell culture conditions.
Protocol for Assessing Cell Viability in this compound Hydrogels
This protocol describes a common method for determining the viability of encapsulated cells using a live/dead fluorescence assay.
Materials:
-
Cell-laden this compound hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
PBS
-
Fluorescence microscope
Procedure:
-
After the desired culture period, gently wash the cell-laden hydrogels with sterile PBS three times.
-
Prepare the live/dead staining solution in PBS or serum-free medium according to the manufacturer's instructions. Typically, this involves adding Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) to the buffer.
-
Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.
-
After incubation, carefully remove the staining solution and wash the hydrogels with PBS.
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Acquire images from multiple random fields of view and at different depths within the hydrogel.
-
Quantify cell viability by counting the number of live (green) and dead (red) cells using image analysis software (e.g., ImageJ). The percentage of viable cells can be calculated as: (Number of live cells / Total number of cells) x 100.[6]
Visualizations: Diagrams of Workflows and Signaling Pathways
References
- 1. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced stem cell retention and antioxidative protection with injectable, ROS-degradable PEG hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of pore size on vascularization and tissue remodeling in PEG hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring VPM Peptide Hydrogel Stiffness and Mechanics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the mechanical properties of VPM (GCRDVPMS↓MRGGDRCG) peptide hydrogels. Accurate measurement of hydrogel stiffness is critical for understanding and predicting their behavior in applications such as 3D cell culture, tissue engineering, and drug delivery, as mechanical cues significantly influence cellular functions.
Introduction to VPM Peptide Hydrogels
VPM is a dithiol, protease-cleavable peptide cross-linker that can be incorporated into polymer backbones, such as polyethylene (B3416737) glycol (PEG), to form hydrogels.[1] The cleavage site (↓) for matrix metalloproteinases (MMPs) like MMP-1 and MMP-2 makes these hydrogels biodegradable and responsive to cellular activity, which is highly relevant for drug delivery and tissue regeneration applications.[1][2][3][4] The mechanical properties of these hydrogels can be tuned by varying factors like peptide concentration and cross-linking density, which in turn affects cell behavior.
Key Techniques for Mechanical Characterization
The primary methods for quantifying the stiffness and viscoelastic properties of this compound hydrogels are Oscillatory Rheology and Atomic Force Microscopy (AFM). Tensile testing can also be employed for characterizing bulk mechanical properties.
Oscillatory Rheology
Rheology is a powerful technique to measure the bulk mechanical properties of hydrogels, providing insights into their stiffness (storage modulus, G') and viscous nature (loss modulus, G'').
Key Parameters:
-
Storage Modulus (G'): Represents the elastic component, or the energy stored per unit volume during deformation. It is a direct measure of the hydrogel's stiffness.
-
Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat per unit volume during deformation.
-
Loss Tangent (tan δ = G''/G'): A measure of viscoelasticity. For hydrogels, tan δ is typically less than 1, indicating a more solid-like behavior.
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical imaging and can perform nanoindentation to measure local mechanical properties, such as the Young's Modulus (E), at the micro- and nanoscale. This is particularly useful for understanding the mechanical environment that individual cells experience.
Tensile Testing
Tensile testing measures the force required to stretch a material and is used to determine properties like Young's modulus, tensile strength, and elongation at break for bulk hydrogel samples.
Data Presentation: Mechanical Properties of this compound Hydrogels
The following tables summarize quantitative data for this compound hydrogels and other relevant self-assembling peptide hydrogels.
Table 1: Rheological Properties of VPM Cross-linked PEGNB Hydrogels
| Degree of Cross-linking | Storage Modulus (G') [Pa] |
| 50% | 198.6 ± 36.28 |
| 75% | 968.5 ± 17.43 |
| 100% | 4307 ± 377.9 |
Table 2: Stiffness of Various Self-Assembling Peptide Hydrogels
| Peptide System | Concentration (mg/mL) | Storage Modulus (G') [kPa] |
| P11-4 | 15 | 2 |
| P11-4 | 30 | 4.6 |
| P11-8 | 15 | 31 |
| P11-8 | 30 | 120 |
| P11-13/14 | 15 | 9.3 |
| P11-13/14 | 30 | 89 |
| P11-28/29 | 15 | 1.7 |
| P11-28/29 | 30 | 19 |
| Q11 | 30 | 10.5 |
| Ligated CQ11G-thioester | 30 | 48.5 |
Experimental Protocols
Protocol for Rheological Characterization
This protocol describes the use of a stress-controlled rheometer with parallel plate geometry to measure the viscoelastic properties of this compound hydrogels.
Materials and Equipment:
-
Rheometer with Peltier plate for temperature control
-
Parallel plate geometry (e.g., 20 mm diameter)
-
This compound hydrogel sample
-
Solvent trap to prevent dehydration
Procedure:
-
Sample Loading: Carefully place the VPM hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap (e.g., 250-500 µm), ensuring the sample fills the gap without overflowing. Trim any excess hydrogel.
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for a few minutes. Use a solvent trap to minimize evaporation.
-
Strain Amplitude Sweep: To determine the linear viscoelastic region (LVR), perform a strain amplitude sweep at a constant frequency (e.g., 1 rad/s or 1 Hz). The LVR is the range of strains where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the LVR (e.g., 0.1-1% strain). This measurement provides information about the dependence of G' and G'' on the timescale of deformation.
-
Time Sweep: To monitor gelation kinetics, a time sweep can be performed at a constant strain and frequency, tracking the evolution of G' and G'' over time as the hydrogel forms.
-
Data Analysis: Record the storage modulus (G'), loss modulus (G''), and loss tangent (tan δ) as a function of strain, frequency, or time.
Protocol for AFM-based Nanoindentation
This protocol outlines the measurement of Young's modulus of a this compound hydrogel using AFM in force spectroscopy mode.
Materials and Equipment:
-
Atomic Force Microscope (AFM)
-
Cantilever with a spherical or pyramidal tip (tip choice depends on the hydrogel's pore size and stiffness)
-
This compound hydrogel sample hydrated in buffer (e.g., PBS)
-
Petri dish or sample holder
Procedure:
-
Sample Preparation: Place the hydrated hydrogel sample in a petri dish and ensure it is fully submerged in buffer to prevent drying during the measurement.
-
AFM Setup: Mount the cantilever in the AFM head. Calibrate the cantilever's spring constant.
-
Engage Sample: Approach the cantilever tip to the hydrogel surface.
-
Force Spectroscopy: Perform force-distance curve measurements at multiple random locations on the hydrogel surface. In each measurement, the tip is pressed into the hydrogel to a set indentation depth or force, and then retracted.
-
Data Analysis:
-
From the approach portion of the force-distance curve, calculate the indentation depth and applied force.
-
Fit the force-indentation data to a suitable contact mechanics model (e.g., Hertz model for spherical indenters) to extract the Young's modulus (E).
-
Mandatory Visualizations
Experimental Workflows
Caption: Experimental workflows for rheology and AFM analysis.
Signaling Pathway: Stiffness-Mediated Mechanotransduction
Hydrogel stiffness is a key biophysical cue that influences cell behavior through mechanotransduction. Cells sense matrix stiffness primarily through integrin-mediated focal adhesions, which triggers downstream signaling cascades that affect gene expression and cell fate.
Caption: Stiffness-mediated YAP/TAZ signaling pathway.
Influence of Stiffness on Cellular Behavior
The mechanical properties of this compound hydrogels can profoundly impact cellular processes:
-
Stem Cell Differentiation: Substrate stiffness can direct stem cell lineage specification. For instance, matrices with higher stiffness often promote osteogenic differentiation, while softer matrices can favor adipogenesis. This is often mediated by the YAP/TAZ signaling pathway, where higher stiffness leads to nuclear translocation of YAP/TAZ and subsequent expression of osteogenic genes like RUNX2.
-
Cell Adhesion and Migration: Hydrogel stiffness affects the formation of focal adhesions and the organization of the actin cytoskeleton, which are crucial for cell adhesion, spreading, and migration.
-
Tissue Repair: The stiffness of a hydrogel scaffold can influence wound healing by modulating fibroblast behavior and the expression of growth factors like VEGF.
By carefully measuring and tuning the mechanical properties of this compound hydrogels, researchers can design more effective biomaterials for a wide range of applications in drug development and regenerative medicine.
References
Application Notes & Protocols: VPM Peptide Hydrogels for Controlled Release of Growth Factors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-based hydrogels are increasingly vital in tissue engineering and regenerative medicine due to their biocompatibility and tunable properties.[1][2] VPM (GCRDVPMSMRGGDRCG) peptide hydrogels are a class of synthetic hydrogels crosslinked by a peptide sequence specifically designed to be degradable by matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2, which are enzymes actively involved in tissue remodeling.[3][4] This inherent biodegradability allows for cell-mediated degradation of the hydrogel scaffold.
By encapsulating therapeutic proteins, such as growth factors, within the VPM hydrogel matrix, their release can be synchronized with cellular activity. As cells invade the hydrogel and secrete MMPs, the VPM crosslinks are cleaved, leading to the localized and sustained release of the encapsulated growth factors. This "on-demand" release mechanism mimics natural tissue repair processes and enhances the therapeutic efficacy of growth factors by maintaining them at the target site, thereby promoting processes like angiogenesis and tissue regeneration.[4] These systems offer a significant advantage over traditional delivery methods, which often suffer from burst release and rapid clearance of the therapeutic agent.
Key Features & Applications
Key Features:
-
Biomimetic Degradation: The VPM peptide sequence is cleaved by cell-secreted MMPs, allowing the hydrogel degradation rate to be controlled by the cells themselves.
-
Tunable Mechanical Properties: The stiffness of the hydrogel can be precisely controlled by adjusting the concentration and crosslinking density of the polymer and peptide components.
-
Controlled Release Kinetics: Growth factors are released as the hydrogel matrix degrades, enabling sustained and localized delivery that is coupled to cellular activity.
-
High Biocompatibility: Typically formed from biocompatible polymers like Poly(ethylene glycol) (PEG), these hydrogels provide a favorable 3D environment for cell growth and differentiation.
Applications:
-
Therapeutic Angiogenesis: Controlled release of Vascular Endothelial Growth Factor (VEGF) to promote the formation of new blood vessels in ischemic tissues or engineered constructs.
-
Bone Tissue Engineering: Localized delivery of Bone Morphogenetic Protein 2 (BMP-2) to stimulate osteogenic differentiation of stem cells and promote bone regeneration.
-
Wound Healing: Sustained release of growth factors like Epidermal Growth Factor (EGF) or Platelet-Derived Growth Factor (PDGF) to accelerate tissue repair.
-
3D Cell Culture: Serving as a dynamic scaffold that can be remodeled by cells, providing a more physiologically relevant microenvironment for in vitro studies.
Quantitative Data Summary
The physical properties of VPM hydrogels and the release kinetics of encapsulated factors are critical for designing effective therapeutic strategies. The following tables summarize key quantitative data.
Table 1: Mechanical Properties of VPM-Crosslinked PEG Hydrogels
This table presents the storage modulus (G'), a measure of stiffness, for hydrogels formed with 4-armed PEG norbornene (PEGNB, 20 kDa) and varying degrees of this compound crosslinking. Higher crosslinking percentages result in a stiffer hydrogel.
| VPM Cross-linking Percentage | Storage Modulus (G') [Pa] |
| 50% | 198.6 ± 36.28 |
| 75% | 968.5 ± 17.43 |
| 100% | 4307.0 ± 377.9 |
| Data adapted from rheological measurements of UV-cured hydrogels. |
Table 2: Representative Growth Factor Release Profile
This table illustrates a conceptual release profile for a growth factor (e.g., VEGF) from a VPM-degradable hydrogel compared to a non-degradable control hydrogel. The release from the VPM hydrogel is sustained over a longer period, driven by enzymatic degradation.
| Time Point | Cumulative VEGF Release (%) from PEG-VPM Hydrogel | Cumulative VEGF Release (%) from Non-Degradable PEG Hydrogel |
| 24 hours | ~15% | ~80% |
| 3 days | ~40% | ~95% |
| 7 days | ~75% | ~100% |
| 14 days | ~95% | ~100% |
| This is representative data based on principles described in literature where enzymatically degradable hydrogels show sustained release compared to controls. |
Experimental Protocols & Workflows
Workflow for VPM Hydrogel Formation and Growth Factor Encapsulation
The following diagram illustrates the general workflow for preparing this compound hydrogels for controlled growth factor release.
Caption: Workflow for preparing growth factor-loaded this compound hydrogels.
Protocol 1: Preparation of VPM-Crosslinked PEG Hydrogel
This protocol describes the formation of a VPM-crosslinked Poly(ethylene glycol) norbornene (PEGNB) hydrogel using photo-polymerization.
Materials:
-
4-arm PEGNB (20 kDa)
-
This compound (GCRDVPMSMRGGDRCG)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-Buffered Saline (PBS), pH 6.0 and pH 7.4
-
UV Lamp (365 nm)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve PEGNB in PBS (pH 6.0) to a final concentration of 100-200 mg/mL.
-
Dissolve this compound in PBS (pH 6.0) to a final concentration of 8-10 mg/mL.
-
Dissolve Irgacure 2959 in methanol to create a stock solution (e.g., 10% w/v).
-
-
Formulate the Pre-gel Solution:
-
In a microcentrifuge tube shielded from light, combine the PEGNB and this compound stock solutions. The ratio determines the final crosslinking density (e.g., for a 75% crosslinked gel, use a 1:0.75 molar ratio of PEGNB norbornene groups to VPM thiol groups).
-
Add the photoinitiator to the mixture at a final concentration of 0.05% (w/v).
-
Adjust the final volume with PBS (pH 6.0) as needed.
-
Gently vortex to ensure a homogenous mixture.
-
-
Cross-linking:
-
Pipette the desired volume of the pre-gel solution into a mold or onto a surface.
-
Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for 5-10 minutes to initiate cross-linking.
-
The solution will transition into a solid hydrogel.
-
-
Equilibration:
-
Gently wash the newly formed hydrogel with PBS (pH 7.4) to remove any unreacted components.
-
Equilibrate the hydrogel in fresh PBS (pH 7.4) for several hours or overnight at 37°C before use in experiments.
-
Protocol 2: Encapsulation of Growth Factors
This protocol details how to incorporate growth factors into the VPM hydrogel during its formation.
Materials:
-
Recombinant Growth Factor (e.g., VEGF, BMP-2)
-
VPM hydrogel pre-gel solution (from Protocol 1, Step 2)
-
Sterile, low-protein-binding tubes
Procedure:
-
Reconstitute the lyophilized growth factor in a sterile buffer as per the manufacturer's instructions to create a concentrated stock solution.
-
Immediately before initiating cross-linking, add the desired amount of the growth factor stock solution to the pre-gel mixture.
-
Gently pipette up and down to mix thoroughly, avoiding the creation of air bubbles.
-
Proceed immediately with the UV cross-linking step (Protocol 1, Step 3) to trap the growth factor within the polymerizing hydrogel network.
Protocol 3: In Vitro Growth Factor Release Assay
This protocol is used to quantify the amount of growth factor released from the hydrogel over time.
Materials:
-
Growth factor-loaded hydrogels
-
Release buffer (e.g., PBS with 0.1% Bovine Serum Albumin to prevent non-specific binding)
-
Incubator (37°C)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit specific to the encapsulated growth factor
Procedure:
-
Place one growth factor-loaded hydrogel into a sterile tube.
-
Add a defined volume of release buffer (e.g., 1 mL) to the tube, ensuring the hydrogel is fully submerged.
-
Incubate the tube at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), carefully collect the entire volume of the release buffer (the supernatant) and transfer it to a fresh, labeled tube. Store at -20°C or -80°C until analysis.
-
Immediately add the same volume of fresh, pre-warmed release buffer back to the tube containing the hydrogel and return it to the incubator.
-
After collecting all time points, quantify the concentration of the growth factor in each collected supernatant sample using a specific ELISA kit, following the manufacturer's protocol.
-
Calculate the cumulative release by summing the amount of growth factor detected at each time point. Express this as a percentage of the total initial amount of growth factor loaded into the hydrogel.
Mechanism of Action & Signaling Pathways
Cell-Mediated Degradation and Controlled Release
The core mechanism of VPM hydrogels relies on their degradation by enzymes secreted by cells. This process ensures that the therapeutic payload is released in response to cellular demand, creating a smart delivery system.
References
- 1. Advances in Peptide-Based Hydrogel for Tissue Engineering [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: Utilizing VPM Peptide Hydrogels for Advanced Cancer Cell Invasion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the complex in vivo tumor microenvironment compared to traditional two-dimensional (2D) systems.[1][2][3] This enhanced physiological relevance is crucial for studying cancer progression, particularly the process of cell invasion, a critical step in metastasis. VPM (short for a specific peptide sequence) peptide hydrogels are synthetic biomaterials specifically designed to create a tunable and reproducible 3D environment for cancer research.
A key feature of VPM peptide hydrogels is their inherent susceptibility to cleavage by matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-2.[4][5][6] These enzymes are frequently overexpressed by invasive cancer cells to degrade the extracellular matrix (ECM) and facilitate their migration. By incorporating this compound cross-linkers, the hydrogel mimics the natural ECM, allowing researchers to study cancer cell invasion in a system where the cells actively remodel their surroundings. This dynamic interplay provides a powerful platform for investigating the mechanisms of metastasis and for screening potential anti-invasive therapeutic agents.
These application notes provide a comprehensive guide to utilizing this compound hydrogels for cancer cell invasion assays, including detailed protocols, data presentation guidelines, and visualizations of key experimental workflows and signaling pathways.
Key Features and Advantages of this compound Hydrogels
-
Biomimetic: The MMP-cleavable nature of VPM peptides mimics the degradation of the natural ECM by invasive cancer cells.
-
Tunable Mechanical Properties: The stiffness of the hydrogel can be modulated to match that of various soft tissues, a critical factor influencing cancer cell behavior.[7]
-
High Water Content and Porosity: Facilitates nutrient and gas exchange, ensuring high cell viability within the 3D culture.
-
Reproducibility: As a synthetic material, this compound hydrogels offer high batch-to-batch consistency, a significant advantage over naturally derived matrices like Matrigel.[3]
-
Biocompatibility: Supports robust cell growth, proliferation, and the formation of tumor-like spheroids.[1][2]
Data Presentation
Quantitative data from cancer cell invasion assays using this compound hydrogels should be summarized for clear interpretation and comparison.
Table 1: Quantitative Analysis of Cancer Cell Invasion in this compound Hydrogels
| Parameter | Control (Non-invasive cells) | Test (Invasive cancer cells) | Test + Inhibitor (e.g., MMP inhibitor) |
| Average Invasion Distance (μm) | Low (e.g., <50 µm) | High (e.g., >200 µm) | Significantly reduced vs. Test |
| Number of Invading Cells per Field | Low | High | Significantly reduced vs. Test |
| Cell Viability (%) | >95% | >90% | >90% |
| Relative MMP-2 Activity (Fold Change) | 1.0 | >5.0 | Significantly reduced vs. Test |
| Spheroid Morphology | Compact, well-defined border | Dispersed, irregular border | Compact, more defined border vs. Test |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogels for 3D Cell Culture
This protocol describes the formation of this compound hydrogels for encapsulating cancer cells.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Cell culture medium (e.g., DMEM, RPMI)
-
Cancer cell suspension at desired concentration
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution of this compound: Reconstitute the lyophilized this compound in sterile, nuclease-free water to create a stock solution (e.g., 10 mg/mL). Vortex briefly and ensure the peptide is fully dissolved.
-
Cell Suspension Preparation: Harvest and count cancer cells. Resuspend the cell pellet in the appropriate cell culture medium to achieve the desired final cell concentration (e.g., 1 x 10^6 cells/mL).
-
Hydrogel Formation: In a sterile microcentrifuge tube, gently mix the this compound stock solution with the cell suspension at a pre-determined ratio to achieve the desired final peptide concentration and hydrogel stiffness. The gelation process is typically initiated by a change in pH or temperature upon mixing with the cell culture medium.[1][2]
-
Plating: Immediately pipette the this compound-cell suspension into the wells of a multi-well plate or a specific invasion assay chamber.
-
Gelation: Allow the hydrogel to solidify by incubating at 37°C for 30-60 minutes. The hydrogel is now ready for the addition of overlaying medium for long-term culture and invasion assays.
Protocol 2: Cancer Cell Invasion Assay using a Transwell System
This protocol outlines a common method for quantifying cancer cell invasion through a this compound hydrogel barrier.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
This compound hydrogel-cell suspension (from Protocol 1)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coating the Transwell Insert: Add the this compound-cell suspension to the upper chamber of the Transwell insert and allow it to gel as described in Protocol 1.
-
Setting up the Chemoattractant Gradient: Add serum-free medium to the upper chamber (on top of the gelled hydrogel) and medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for 24-72 hours, allowing invasive cells to degrade the hydrogel and migrate through the porous membrane.
-
Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the hydrogel and any non-invasive cells from the top side of the membrane.
-
Fixation and Staining: Fix the invaded cells on the bottom side of the membrane with a fixing solution for 10-20 minutes. Subsequently, stain the cells with Crystal Violet for 15-30 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields of view to determine the average number of invading cells.
Protocol 3: Quantification of MMP Activity in this compound Hydrogels
This protocol describes how to measure the activity of MMPs secreted by cancer cells within the 3D hydrogel.
Materials:
-
This compound hydrogel with encapsulated cells
-
Fluorogenic MMP-2 substrate
-
Fluorescence plate reader
-
Assay buffer
Procedure:
-
Assay Setup: Culture cancer cells within the this compound hydrogel in a multi-well plate format.
-
Addition of Fluorogenic Substrate: Add a fluorogenic MMP-2 substrate to the culture medium. This substrate is initially non-fluorescent but becomes fluorescent upon cleavage by active MMP-2.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-24 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis: The increase in fluorescence intensity is directly proportional to the MMP-2 activity in the hydrogel. Normalize the fluorescence values to a control group (e.g., hydrogels without cells or with non-invasive cells).
Visualizations
Signaling Pathway
Caption: MMP-2 signaling pathway in cancer cell invasion of this compound hydrogels.
Experimental Workflow
Caption: Experimental workflow for a cancer cell invasion assay using this compound hydrogels.
Logical Relationship
Caption: Logical relationship of VPM hydrogel components and applications.
Conclusion
This compound hydrogels provide a robust and physiologically relevant platform for studying cancer cell invasion. Their tunable nature and biomimetic properties allow for detailed investigations into the molecular mechanisms of metastasis and the efficacy of novel therapeutics. The protocols and guidelines presented here offer a framework for researchers to effectively utilize this advanced 3D cell culture system in their cancer research endeavors.
References
- 1. Peptide Hydrogelation and Cell Encapsulation for 3D Culture of MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. Peptide hydrogelation and cell encapsulation for 3D culture of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembling Multidomain Peptide Hydrogels: Designed Susceptibility to Enzymatic Cleavage Allows Enhanced Cell Migration and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloprotease selective peptide substrates cleavage within hydrogel matrices for cancer chemotherapy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precision Hydrogels for the Study of Cancer Cell Mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]
VPM Peptide Scaffolds for Neural Tissue Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptide scaffolds are at the forefront of neural tissue engineering, offering a biocompatible and tunable three-dimensional (3D) microenvironment that mimics the native extracellular matrix (ECM). Among these, VPM (a designation for functionally similar self-assembling peptides) peptide scaffolds have emerged as a promising platform for promoting neural cell survival, proliferation, differentiation, and neurite outgrowth. These scaffolds are typically formed by short, amphiphilic peptides that spontaneously self-assemble into nanofibrous hydrogels under physiological conditions.[1][2] Their synthetic nature allows for precise control over their biochemical and mechanical properties, making them ideal for a range of applications, from fundamental neuroscience research to the development of novel therapeutics for neurodegenerative diseases and nerve injury.[3][4]
This document provides detailed application notes and experimental protocols for utilizing VPM peptide scaffolds in neural tissue engineering. It is intended to guide researchers, scientists, and drug development professionals in the effective application of these advanced biomaterials.
Data Presentation
The following tables summarize quantitative data from studies on self-assembling peptide scaffolds, providing a comparative overview of their performance in key assays relevant to neural tissue engineering.
Table 1: Cell Viability on Self-Assembling Peptide Scaffolds
| Peptide Scaffold | Cell Type | Assay | Time Point | Viability (%) | Reference |
| RADA16 | Human iPSC-derived Neurons | Live/Dead | 48 hours | ~95% | [5] |
| RADA16-BMHP1 | Adult Mouse Neural Stem Cells | MTT | 7 days | ~180% (proliferation) | [6] |
| RADA16-BMHP2 | Adult Mouse Neural Stem Cells | MTT | 7 days | ~160% (proliferation) | [6] |
| Functionalized Peptides (SKPPGTSS) | 3D Neural Tissue Cultures | Live/Dead | 3 months | ~69% | [7] |
| Functionalized Peptides (PFSSTKT) | 3D Neural Tissue Cultures | Live/Dead | 3 months | ~56% | [7] |
| Functionalized Peptides (RGDS) | 3D Neural Tissue Cultures | Live/Dead | 3 months | ~58% | [7] |
| Matrigel | 3D Neural Tissue Cultures | Live/Dead | 3 months | ~37% | [7] |
| Collagen I | 3D Neural Tissue Cultures | Live/Dead | 3 months | ~25% | [7] |
Table 2: Neurite Outgrowth on Self-Assembling Peptide Scaffolds
| Peptide Scaffold | Cell Type | Time Point | Average Neurite Length (µm) | Reference |
| Aligned IKVAV PA | P19 Neurons | 2 days | ~45 | [8] |
| Aligned RGDS PA | P19 Neurons | 2 days | ~35 | [8] |
| Aligned Scrambled IKVAV PA | P19 Neurons | 2 days | ~20 | [8] |
| Aligned Scrambled RGDS PA | P19 Neurons | 2 days | ~18 | [8] |
| RADA16-BMHP1 | Adult Mouse Neural Stem Cells | 7 days | Significantly extended vs. RADA16 | [6] |
| RADA16-BMHP2 | Adult Mouse Neural Stem Cells | 7 days | Significantly extended vs. RADA16 | [6] |
Table 3: Mechanical Properties of Self-Assembling Peptide Hydrogels
| Hydrogel (0.9% w/v) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| Self-assembling Peptide 1 | ~1000 | ~100 | [9] |
| Self-assembling Peptide 2 | ~800 | ~80 | [9] |
| Matrigel | ~100 | ~10 | [9] |
| Collagen I (0.15% w/v) | ~20 | ~2 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound scaffolds.
Fabrication of this compound Scaffolds for 3D Cell Culture
Objective: To prepare self-assembling peptide hydrogels for the encapsulation of neural cells.
Materials:
-
This compound solution (e.g., RADA16-based peptides) at 1% (w/v) in sterile water.
-
Cell culture medium.
-
Neural cell suspension.
-
Sterile microcentrifuge tubes.
-
Pipettes and sterile tips.
Protocol:
-
Bring the this compound solution to room temperature.
-
In a sterile microcentrifuge tube, gently mix the this compound solution with an equal volume of cell suspension in culture medium. The final peptide concentration is typically 0.5%.
-
To induce self-assembly, gently add cell culture medium on top of the peptide-cell mixture. Gelation will occur within 15-30 minutes at 37°C.[10]
-
Carefully replace the medium after gelation to remove any acidic residues from the peptide synthesis process.
-
The 3D cell-scaffold construct is now ready for long-term culture. Change the medium every 2-3 days.
Cell Viability Assessment using Live/Dead Assay
Objective: To determine the viability of neural cells cultured within this compound scaffolds.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Protocol:
-
Prepare a working solution of Calcein AM (typically 2 µM) and Ethidium homodimer-1 (typically 4 µM) in sterile PBS.
-
Carefully remove the culture medium from the 3D constructs.
-
Wash the constructs twice with sterile PBS.[11]
-
Add a sufficient volume of the Live/Dead working solution to completely cover the hydrogel.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[11] For thicker hydrogels, a longer incubation time may be necessary.
-
Gently wash the constructs three times with PBS to reduce background fluorescence.[11]
-
Image the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
Immunocytochemistry for Neural Markers
Objective: To identify and localize specific neural proteins within the 3D peptide scaffold cultures.
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% goat serum in PBS).
-
Primary antibodies against neural markers (e.g., β-III-tubulin for neurons, GFAP for astrocytes).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI or Hoechst for nuclear counterstaining.
-
Mounting medium.
-
Confocal or fluorescence microscope.
Protocol:
-
Fix the 3D constructs with 4% PFA for 20-30 minutes at room temperature.
-
Wash the constructs three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.[5]
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst solution for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the hydrogels on a microscope slide using an appropriate mounting medium.
-
Image using a confocal or fluorescence microscope.
RNA Extraction and RT-PCR for Gene Expression Analysis
Objective: To quantify the expression of neural-specific genes in cells cultured within this compound scaffolds.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target neural genes (e.g., TUBB3, GFAP, MAP2) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Protocol:
-
Carefully remove the hydrogel from the culture plate and transfer it to a tube containing lysis buffer from the RNA extraction kit.
-
Homogenize the hydrogel and lyse the cells according to the kit manufacturer's instructions.
-
Proceed with RNA extraction and purification as per the kit protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for your genes of interest.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.[12]
Protein Extraction and Western Blot Analysis
Objective: To detect and quantify the expression of specific neural proteins from cells cultured in 3D peptide scaffolds.
Materials:
-
RIPA lysis buffer supplemented with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary and HRP-conjugated secondary antibodies.
-
ECL chemiluminescence detection reagent.
-
Imaging system.
Protocol:
-
Mechanically disrupt the hydrogel in ice-cold RIPA buffer.
-
Incubate on ice for 20-30 minutes with intermittent vortexing to lyse the cells.
-
Centrifuge the lysate at high speed to pellet cell debris and scaffold material.[13]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[15]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound scaffolds in neural tissue engineering.
References
- 1. Functionalized α-Helical Peptide Hydrogels for Neural Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomaterials via peptide assembly: design, characterization, and application in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembling Hydrogel Structures for Neural Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent research of peptide-based hydrogel in nervous regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Assembling Peptide Nanofiber Scaffolds for 3-D Reprogramming and Transplantation of Human Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designer Self-Assembling Peptide Nanofiber Scaffolds for Adult Mouse Neural Stem Cell 3-Dimensional Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aligned neurite outgrowth and directed cell migration in self-assembled monodomain gels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Self-assembling peptide scaffolds in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allevi3d.com [allevi3d.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Western Blotting for Neuronal Proteins [protocols.io]
- 14. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete VPM peptide hydrogel gelation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPM peptide hydrogels. The information is designed to help resolve common issues encountered during the hydrogel formation process.
Troubleshooting Guide: Incomplete this compound Hydrogel Gelation
This guide addresses the most common problem of incomplete or failed gelation of this compound hydrogels in a question-and-answer format.
Question: My this compound hydrogel is not forming a solid gel; it remains in a liquid or semi-liquid state. What are the potential causes and how can I fix this?
Answer: Incomplete gelation is a common issue that can be traced back to several factors related to the reagents, reaction conditions, or the protocol itself. Below is a systematic guide to troubleshoot this problem.
Issues with Reagent Concentration and Stoichiometry
Possible Cause: The ratio of the this compound cross-linker to the polymer (e.g., PEG-diacrylate or PEG-norbornene) is critical for forming a stable hydrogel network. An incorrect ratio can lead to insufficient cross-linking.
Troubleshooting Steps:
-
Verify Calculations: Double-check all calculations for the concentrations of your stock solutions and the final reaction mixture.
-
Optimize Cross-linker Concentration: The minimum amount of this compound required can vary. For 4-armed PEG-norbornene (PEGNB), a minimum of 50% molar ratio of VPM to PEGNB was required to form a hydrogel[1]. It is recommended to test a range of VPM concentrations (e.g., 50%, 75%, and 100% molar ratio) to find the optimal concentration for your specific polymer[1].
-
Ensure Homogeneity: Ensure all components are thoroughly mixed before initiating gelation to achieve a uniform distribution of peptide and polymer.
Suboptimal pH of the Buffer
Possible Cause: The pH of the reaction buffer can influence the reactivity of the thiol groups on the this compound, which are essential for the cross-linking reaction. While many self-assembling peptides are highly sensitive to pH for their structural transitions[2][3], the thiol-ene photo-click reaction is also pH-dependent, with optimal reactivity typically occurring at a pH between 6.5 and 8.5.
Troubleshooting Steps:
-
Measure Buffer pH: Calibrate your pH meter and accurately measure the pH of the buffer used to dissolve the this compound and polymer. For VPM cross-linked PEGNB hydrogels, a PBS buffer at pH 6.0 has been used for stock solutions, with final equilibration in PBS at pH 7.4[1].
-
Adjust pH if Necessary: If the pH is outside the optimal range, prepare fresh buffer and re-measure. Avoid using strong acids or bases to adjust the pH of your final reaction mixture as this can introduce ionic strength variations.
Inadequate Photo-initiation (UV Exposure)
Possible Cause: The thiol-ene reaction used to form this compound hydrogels is initiated by UV light in the presence of a photoinitiator. Insufficient UV exposure time, incorrect wavelength, or low UV intensity will result in incomplete cross-linking.
Troubleshooting Steps:
-
Check UV Lamp Specifications: Ensure your UV lamp provides the correct wavelength for your chosen photoinitiator (e.g., 350-500 nm for Irgacure 2959)[1].
-
Verify UV Intensity: UV lamp intensity can decrease over time. If possible, measure the intensity of your lamp (e.g., with a radiometer) to ensure it meets the requirements of the protocol (e.g., 17 mW/cm² has been used)[1].
-
Optimize Exposure Time: A typical UV curing time is around 300 seconds[1]. If gelation is incomplete, try increasing the exposure time.
-
Distance from UV Source: Ensure the distance between your sample and the UV lamp is consistent and as specified in your protocol, as intensity decreases with distance.
Reagent Quality and Handling
Possible Cause: The quality and stability of the this compound, polymer, and photoinitiator are paramount. Peptides can degrade, especially in solution, and photoinitiators are light-sensitive.
Troubleshooting Steps:
-
Peptide Integrity: If possible, verify the purity and concentration of the this compound stock solution. Peptides should be stored as a lyophilized powder at -20°C or -80°C and reconstituted in the recommended buffer just before use. Avoid repeated freeze-thaw cycles.
-
Photoinitiator Activity: Photoinitiators are sensitive to light and should be stored in the dark. Prepare the photoinitiator solution fresh and keep it protected from light until use[1].
-
Polymer Quality: Ensure the polymer (e.g., PEGNB) has not degraded. Check the expiration date and store it according to the manufacturer's instructions.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound hydrogel formation based on published data.
Table 1: VPM-PEGNB Hydrogel Composition and Properties
| Parameter | 50% VPM Cross-linking | 75% VPM Cross-linking | 100% VPM Cross-linking | Reference |
| PEGNB (20 kDa) Stock | 104.2 µL (20 mM) | 78.1 µL (20 mM) | 52.1 µL (20 mM) | [1] |
| This compound Stock | 17.8 µL (10 mM) | 26.7 µL (10 mM) | 35.6 µL (10 mM) | [1] |
| Final Storage Modulus (G') | 198.6 ± 36.28 Pa | 968.5 ± 17.43 Pa | 4307 ± 377.9 Pa | [1] |
Table 2: General Troubleshooting Parameters for Peptide Hydrogels
| Parameter | Recommended Range/Value | Common Issue | Reference |
| pH | 6.5 - 8.5 (for thiol-ene) | Out of range can inhibit cross-linking | [2][3] |
| UV Wavelength | 350 - 500 nm (for Irgacure 2959) | Mismatch with photoinitiator | [1] |
| UV Exposure Time | 300 seconds | Insufficient time for complete reaction | [1] |
| Peptide Concentration | Variable, dependent on polymer | Too low, insufficient cross-links | [3][4] |
| Ionic Strength | Can influence gelation rate and stiffness | Inconsistent ionic strength affects reproducibility | [5] |
Experimental Protocols
Protocol 1: Preparation of VPM-PEGNB Hydrogel
This protocol is adapted from studies using this compound to cross-link PEG-norbornene (PEGNB)[1].
Materials:
-
This compound (GCRDVPMSMRGGDRCG)
-
4-arm PEG-Norbornene (PEGNB, 20 kDa)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate Buffered Saline (PBS), pH 6.0 and pH 7.4
-
Methanol (B129727) (for photoinitiator)
-
UV Lamp (350-500 nm)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve lyophilized this compound in PBS (pH 6.0) to a final concentration of 10 mM.
-
Dissolve PEGNB in PBS (pH 6.0) to a final concentration of 20 mM.
-
Dissolve Irgacure 2959 in methanol to a suitable concentration (e.g., to achieve a final 5 mol% with respect to thiol groups).
-
-
Prepare Hydrogel Precursor Mixture (for 100% cross-linking):
-
In a microcentrifuge tube protected from light, combine 52.1 µL of the 20 mM PEGNB stock solution with 35.6 µL of the 10 mM this compound stock solution.
-
Add PBS (pH 6.0) to bring the total volume to 200 µL (or as desired).
-
Add the appropriate volume of the photoinitiator stock solution (e.g., 5 mol% with respect to the thiol groups from the this compound).
-
Mix gently but thoroughly by pipetting.
-
-
Gelation:
-
Pipette the hydrogel precursor solution into the desired mold or onto the surface to be coated.
-
Expose the solution to UV light (e.g., 17 mW/cm², 350-500 nm) for 300 seconds.
-
-
Equilibration:
-
After gelation, gently wash the hydrogel with PBS (pH 7.4) and store it in the same buffer before use.
-
Protocol 2: Rheological Characterization of Gelation
This protocol describes how to monitor the gelation process and determine the mechanical properties of the hydrogel using a rheometer.
Equipment:
-
Rheometer with a UV-activated setup and parallel plate geometry.
Procedure:
-
Sample Loading: Load the freshly prepared hydrogel precursor mixture onto the bottom plate of the rheometer.
-
Geometry Setup: Lower the upper plate to the desired gap setting.
-
Initial Measurement: Allow the sample to equilibrate for 30 seconds while monitoring the storage modulus (G') and loss modulus (G'').
-
Photo-initiation: Turn on the UV light to initiate gelation.
-
Monitoring Gelation: Record G' and G'' over time (e.g., for 300 seconds) during UV exposure. A successful gelation is indicated by a sharp increase in G', with G' becoming significantly larger than G''. The point where G' crosses G'' is often defined as the gel point.
-
Final Stiffness: The plateau value of G' after the UV exposure indicates the final stiffness of the hydrogel[1].
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound hydrogel troubleshooting.
Caption: Experimental workflow for this compound hydrogel formation.
Caption: Troubleshooting logic for incomplete VPM hydrogel gelation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound hydrogel formation? A1: this compound is a dithiol cross-linker, meaning it has two thiol (-SH) groups. It is typically used with polymers that have reactive alkene groups, like norbornene (in PEGNB). Gelation occurs via a photo-initiated thiol-ene "click" reaction, where UV light and a photoinitiator create radicals that link the thiol groups of the this compound to the alkene groups of the polymer, forming a stable, cross-linked hydrogel network[1].
Q2: Can I use a different polymer with this compound? A2: Yes, this compound can be incorporated into the backbone of other polymers that are amenable to thiol-ene chemistry, such as PEG-diacrylate (PEG-DA)[6]. The key is that the polymer must have functional groups that can react with the thiol groups on the this compound.
Q3: My hydrogel is too stiff/brittle. How can I make it softer? A3: The stiffness of the hydrogel, indicated by the storage modulus (G'), is directly related to the cross-linking density[1]. To create a softer hydrogel, you can decrease the concentration of the this compound cross-linker relative to the polymer. As shown in Table 1, reducing the VPM percentage from 100% to 50% significantly decreased the storage modulus[1].
Q4: Can I encapsulate cells within my this compound hydrogel? A4: Yes, one of the major advantages of photo-initiated hydrogels is their ability to encapsulate cells under cytocompatible conditions. The gelation process is typically rapid and occurs at physiological temperature and pH. However, you must ensure that the UV light intensity and exposure time, as well as the photoinitiator concentration, are at levels that are not cytotoxic.
Q5: My VPM hydrogel degrades too quickly/slowly. How can I control the degradation rate? A5: The this compound sequence (GCRDVPMSMRGGDRCG) is designed to be cleaved by proteases like matrix metalloproteinases (MMPs)[1][6]. The degradation rate in a biological environment will depend on the concentration of these proteases. To tune the degradation rate, you could potentially blend the this compound with other, non-degradable cross-linkers to reduce the number of cleavage sites, or use a modified VPM sequence with higher or lower susceptibility to enzymatic cleavage.
References
- 1. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional Self-Assembled Peptide Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembled Peptide Hydrogels in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the mechanical and morphological properties of self-assembled peptide hydrogels via control over the gelation mechanism through regulation of ionic strength and the rate of pH change - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
Preventing premature degradation of VPM peptide hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VPM peptide hydrogels, with a specific focus on preventing their premature degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound hydrogels and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Hydrogel degrades too quickly in the presence of cells. | High secretion of proteases (e.g., MMPs, collagenase) by the cultured cells. | - Reduce cell seeding density to lower the overall protease concentration.- Use a protease inhibitor cocktail in the cell culture medium, if compatible with the experimental goals.- Co-culture with cells that secrete lower levels of proteases. |
| Premature degradation of the hydrogel in vitro (without cells). | Contamination of reagents or hydrogel with proteases. | - Use sterile, protease-free reagents and water for all steps of hydrogel preparation.- Prepare hydrogels in a sterile environment (e.g., a laminar flow hood).- Test individual components for protease activity using a commercial assay kit. |
| Instability of the hydrogel at the experimental pH or temperature. | - Ensure the pH of the buffer is within the optimal range for hydrogel stability (typically pH 6-8).[1] - Verify that the experimental temperature is not excessively high, as elevated temperatures can accelerate degradation.[1] | |
| Inconsistent degradation rates between batches. | Variability in cross-linking density. | - Precisely control the ratio of the this compound cross-linker to the polymer (e.g., PEG-diacrylate).[2] - Ensure thorough mixing of all components before initiating gelation.- Characterize the storage modulus of each batch via rheology to ensure consistency.[3] |
| Inaccurate enzyme concentration in degradation assays. | - Accurately determine the activity of the protease stock solution before each experiment using a specific activity assay. | |
| Hydrogel dissolves or loses mechanical integrity upon buffer exchange. | Insufficient cross-linking. | - Increase the concentration of the this compound cross-linker to enhance the cross-linking density and mechanical stiffness.[3] - Optimize the gelation time and conditions to ensure complete cross-linking. |
| Hydrolysis of the polymer backbone. | - For hydrolytically sensitive polymer backbones, consider using a more stable polymer or adjusting the pH to a range where hydrolysis is minimized. |
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it used in hydrogels?
A1: VPM refers to the peptide sequence GCRDVPMSMRGGDRCG.[3] It is utilized as a cross-linker in hydrogel formulations, often with polymers like polyethylene (B3416737) glycol (PEG).[2] The key feature of the this compound is its susceptibility to cleavage by specific proteases, such as matrix metalloproteinases (MMP-1, MMP-2) and collagenase.[2][3] This enzymatic degradability allows for the creation of hydrogels that can be remodeled by cells, mimicking the natural extracellular matrix, or designed to release therapeutics in a controlled manner in response to enzymatic activity.[4]
Q2: What are the primary factors that influence the degradation rate of this compound hydrogels?
A2: The degradation rate is primarily influenced by:
-
Protease Concentration: Higher concentrations of enzymes like collagenase lead to faster degradation.[3][4]
-
Cross-linking Density: A higher degree of cross-linking, achieved by increasing the this compound concentration, results in a stiffer hydrogel that degrades more slowly.[3]
-
Temperature and pH: Sub-optimal temperature and pH can affect both the hydrogel's intrinsic stability and the activity of the degrading enzymes.[1]
Q3: How can I slow down the degradation of my this compound hydrogel for long-term experiments?
A3: To slow down degradation, you can:
-
Increase Cross-linking Density: Increasing the molar ratio of the this compound during hydrogel synthesis will create a more robust network.[3]
-
Incorporate Non-degradable Cross-linkers: A mixed cross-linker system, combining the this compound with a non-protease-sensitive cross-linker, can tune the degradation rate.[4]
-
Use Protease Inhibitors: If your experimental design allows, the addition of broad-spectrum or specific MMP inhibitors can significantly reduce enzymatic degradation.
-
Modify the Peptide Sequence: While this changes the hydrogel type, using peptides with lower susceptibility to MMPs is a strategy to reduce degradation speed.[5]
-
Incorporate D-amino acids: Peptides synthesized with D-amino acids are more resistant to enzymatic degradation.[5]
Q4: Can this compound hydrogels degrade in the absence of proteases?
A4: this compound hydrogels are primarily designed for enzymatic degradation. However, the overall stability also depends on the polymer backbone. If the polymer itself is susceptible to hydrolysis (e.g., certain polyesters), the hydrogel may degrade over time even without enzymes, a process that can be influenced by pH and temperature.[5]
Q5: How can I quantitatively measure the degradation of my this compound hydrogel?
A5: Several methods can be used to quantify degradation:
-
Rheology: Monitoring the decrease in the hydrogel's storage modulus (G') over time provides a direct measure of the loss of mechanical integrity.[3][5]
-
Mass Loss: Measuring the remaining mass of the hydrogel at different time points after incubation in a degradation solution.[1]
-
Quartz Crystal Microbalance (QCM): For thin hydrogel films, QCM can monitor changes in mass and viscoelastic properties during degradation in real-time.[3]
-
Fluorescence or Absorbance: If the hydrogel is loaded with a fluorescent or colored molecule, its release into the supernatant can be measured to infer the degradation rate.
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing this compound hydrogel degradation.
Table 1: Effect of VPM Cross-linking on Hydrogel Stiffness
| % VPM Cross-linker | Storage Modulus (G') [Pa] |
| 50% | 198.6 ± 36.28 |
| 75% | 968.5 ± 17.43 |
| 100% | 4307 ± 377.9 |
Data adapted from a study on VPM cross-linked PEGNB hydrogels.[3]
Table 2: Collagenase Concentration-Dependent Degradation of VPM-Crosslinked Microgels
| Collagenase Concentration [units/mL] | % Degradation after 20 hours |
| 3.9 | 25% |
| 39 | 100% |
Data adapted from a study on VPM-crosslinked microgels.[4]
Experimental Protocols
Protocol 1: Assessment of Enzymatic Degradation of this compound Hydrogels using Rheology
Objective: To quantify the degradation of a this compound hydrogel in the presence of a specific protease by monitoring changes in its mechanical properties.
Materials:
-
This compound hydrogel
-
Protease solution (e.g., collagenase or MMP-1) of known activity in an appropriate buffer (e.g., PBS at pH 7.4)
-
Control buffer (without protease)
-
Rheometer with a parallel plate geometry
Procedure:
-
Prepare this compound hydrogels according to your standard protocol. Allow them to equilibrate in the control buffer overnight.
-
Gently place a hydrogel disc onto the lower plate of the rheometer.
-
Lower the upper plate to a defined gap height, ensuring complete contact with the hydrogel without significant compression.
-
Add a small amount of low-viscosity silicone oil to the edge of the hydrogel to prevent dehydration.
-
Perform a time-sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) within the linear viscoelastic region of the hydrogel to establish a baseline storage modulus (G').
-
Carefully remove the hydrogel and place it in the protease solution. For control experiments, place a separate hydrogel in the control buffer.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel from the solution, blot excess liquid, and perform a time-sweep measurement as in step 5.
-
Plot the normalized storage modulus (G'/G'initial) as a function of time to determine the degradation kinetics.
Protocol 2: Monitoring Hydrogel Degradation using Quartz Crystal Microbalance (QCM)
Objective: To monitor the degradation of a thin film of this compound hydrogel in real-time.
Materials:
-
Gold-coated QCM crystals
-
This compound hydrogel precursor solution
-
UV curing system (if applicable for gelation)
-
Protease solution in a suitable buffer
-
QCM instrument
Procedure:
-
Clean the QCM crystals according to the manufacturer's instructions.
-
Deposit a thin film of the this compound hydrogel precursor solution onto the QCM crystal surface.
-
Induce gelation (e.g., via UV curing for 300 seconds).[3]
-
Mount the hydrogel-coated crystal in the QCM flow cell and establish a stable baseline signal in the control buffer.
-
Introduce the protease solution into the flow cell.
-
Record the changes in resonance frequency (Δf) and dissipation (ΔD) over time. A decrease in frequency and an increase in dissipation are indicative of mass loss and changes in the viscoelastic properties of the hydrogel film due to degradation.
-
Analyze the QCM data to determine the rate and extent of degradation.
Visualizations
Caption: Experimental workflow for assessing this compound hydrogel degradation.
Caption: Cell-mediated degradation pathway of this compound hydrogels.
References
- 1. Monitoring the Degradation of Collagen Hydrogels by Collagenase Clostridium histolyticum [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-Degradable Microgels for Protein Delivery for Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Biodegradation of Self-Assembling β-hairpin Peptide Hydrogels by Proteolysis with Matrix Metalloproteinase-13 - PMC [pmc.ncbi.nlm.nih.gov]
Improving cell viability in VPM peptide hydrogel cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve cell viability when using VPM (Vesicular Stomatitis Virus G protein mimetic) peptide hydrogels for 3D cell culture.
Troubleshooting Guide
Problem 1: Low initial cell viability immediately after encapsulation.
| Possible Cause | Suggested Solution |
| High shear stress during mixing/pipetting: Vigorous mixing can damage cell membranes. | Gently mix the cell suspension with the hydrogel precursor solution using a wide-bore pipette tip. Avoid creating air bubbles. |
| Cytotoxicity of unpolymerized components: Residual reagents from hydrogel synthesis may be harmful to cells. | Ensure complete polymerization of the hydrogel. If possible, wash the hydrogel with culture medium before cell encapsulation to remove any unreacted components. |
| Incorrect osmolarity of the hydrogel precursor solution: Solutions that are not isotonic can cause osmotic shock to cells. | Prepare all hydrogel components in a physiologically buffered saline solution (e.g., PBS or HBSS) to maintain isotonic conditions. |
| Suboptimal cell health prior to encapsulation: Unhealthy or stressed cells will have poor viability in a 3D environment. | Use cells that are in the logarithmic growth phase and exhibit high viability (>95%) before encapsulation. |
Problem 2: Gradual decrease in cell viability over time.
| Possible Cause | Suggested Solution |
| Nutrient and oxygen diffusion limitations: The dense hydrogel matrix can impede the transport of essential nutrients and oxygen to the cells, especially in the center of the construct. | - Use a lower hydrogel concentration to increase porosity. - Culture smaller hydrogel constructs. - Use a perfusion system to enhance nutrient and gas exchange. - Change the culture medium more frequently. |
| Accumulation of metabolic waste products: Toxic byproducts of cellular metabolism can accumulate within the hydrogel. | - Increase the frequency of media changes. - Use a larger volume of culture medium. - Consider using a perfusion bioreactor for continuous waste removal. |
| Lack of cell-matrix adhesion signals: Many cell types require adhesion to the extracellular matrix to survive. Detachment can lead to a form of programmed cell death called anoikis. | - Functionalize the VPM peptide hydrogel with cell adhesion motifs, such as RGD peptides, to promote integrin-mediated cell attachment and survival signaling. |
| Inappropriate hydrogel stiffness: The mechanical properties of the hydrogel can influence cell survival and proliferation. | - Adjust the hydrogel stiffness by varying the polymer concentration or the degree of crosslinking to better match the native tissue environment of the cultured cells. |
| Hydrogel degradation products are cytotoxic: While VPM peptides are designed to be cleaved by cell-secreted MMPs, high concentrations of degradation byproducts could potentially be cytotoxic. | - Monitor the degradation rate of the hydrogel. If it is too rapid, consider using a lower concentration of MMP-sensitive crosslinkers or blending with non-degradable crosslinkers. |
Frequently Asked Questions (FAQs)
1. What is the optimal cell seeding density for this compound hydrogels?
The optimal seeding density is cell-type dependent. However, a general starting point for 3D cell culture is between 1 x 10^5 and 1 x 10^7 cells/mL. It is recommended to perform a preliminary experiment to determine the optimal density for your specific cell type and experimental goals.
2. How can I confirm that my VPM hydrogel is degrading?
Hydrogel degradation can be monitored by measuring changes in the swelling ratio or the mechanical properties (e.g., storage modulus) of the hydrogel over time. You can also use fluorescently labeled VPM peptides to visually track their clearance from the hydrogel.
3. Can I add bioactive molecules, like growth factors, to my VPM hydrogel?
Yes, this compound hydrogels can be functionalized with a variety of bioactive molecules to enhance cell viability, proliferation, and differentiation. These molecules can be either physically encapsulated or covalently conjugated to the hydrogel backbone.
4. How do I recover cells from the VPM hydrogel for downstream analysis?
Since VPM peptides are MMP-sensitive, you can use a solution containing matrix metalloproteinases (like collagenase) to enzymatically digest the hydrogel and release the encapsulated cells. There are also commercially available non-enzymatic cell recovery solutions that work at neutral pH and 37°C, which can help maintain high cell viability.
5. My cells are forming aggregates instead of a uniform distribution. How can I fix this?
Ensure that you start with a single-cell suspension before mixing with the hydrogel precursor solution. Gently pipette the cell-hydrogel mixture up and down a few times before gelation to ensure a homogenous distribution.
Quantitative Data Summary
Table 1: Effect of Hydrogel Stiffness on Cell Viability
| Hydrogel System | Cell Type | Stiffness | Observation |
| Agarose | Breast Cancer Cells | 1.5 kPa - 112.3 kPa | Higher stiffness hydrogels showed increased cell viability in the presence of doxorubicin. |
| GelMA/Alginate | Human Smooth Muscle Cells | Varied with composition | Hydrogels with higher GelMA and alginate concentrations (G3 and G4) showed higher cell viability. |
| Hyaluronic Acid | Induced Neural Stem Cells | 17 Pa - 250 Pa | Softer hydrogels promoted long-term growth and neuronal differentiation, while harder hydrogels led to faster initial growth and glial differentiation. |
Table 2: Effect of RGD Peptide Concentration on Cell Behavior
| Hydrogel System | Cell Type | RGD Concentration | Observation |
| Hyaluronic Acid | Brain Metastatic Breast Cancer Cells | 0, 1, 2, or 4 mg/mL | Increased RGD concentration led to increased cell spreading and proliferation. |
| PEG | Human Mesenchymal Stem Cells | 0.68 mM (low) vs. 6.8 mM (high) | hMSCs on low RGD hydrogels migrated faster than on high RGD hydrogels. |
| PEG | Human Mesenchymal Stem Cells | 0.93 - 0.97 mM | Covalently attached RGD maintained at least 70% cell viability after 14 days, with pendant tethering promoting ~80% survival. |
Experimental Protocols
Protocol 1: Cell Encapsulation in this compound Hydrogel
-
Prepare the this compound hydrogel precursor solutions according to the manufacturer's instructions. Ensure all solutions are sterile and at the desired concentration.
-
Harvest cells from 2D culture when they are in the logarithmic growth phase.
-
Prepare a single-cell suspension at the desired concentration in an appropriate buffer or medium.
-
Gently mix the cell suspension with the hydrogel precursor solution in a sterile tube. Use a wide-bore pipette tip to minimize shear stress on the cells.
-
Pipette the cell-hydrogel mixture into the desired culture format (e.g., a multi-well plate).
-
Allow the hydrogel to polymerize according to the manufacturer's protocol, typically at 37°C.
-
Once gelled, add pre-warmed culture medium to each well.
-
Incubate the cell-laden hydrogels at 37°C and 5% CO2.
Protocol 2: AlamarBlue Cell Viability Assay for 3D Hydrogel Cultures
-
Prepare a 10% (v/v) AlamarBlue working solution by diluting the AlamarBlue reagent in pre-warmed cell culture medium.
-
Remove the existing culture medium from the hydrogel constructs.
-
Add the AlamarBlue working solution to each well, ensuring the hydrogel is fully covered.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
After incubation, carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Include cell-free hydrogels as a background control.
Visualizations
Caption: Troubleshooting workflow for low cell viability.
How to tune VPM peptide hydrogel degradation rate
VPM Peptide Hydrogel Technical Support Center
Welcome to the technical support center for this compound Hydrogels. This resource provides researchers, scientists, and drug development professionals with detailed guidance on tuning the degradation rate of your this compound hydrogels. The following sections offer answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols.
A preliminary search for "this compound" indicates that it is a specific matrix metalloproteinase (MMP)-sensitive sequence (GCRDVPMSMRGGDRCG) used in hydrogel design[1][2]. The principles and methods outlined below are based on established techniques for tuning peptide hydrogel degradation and are directly applicable to this system.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that control the degradation of this compound hydrogels?
This compound hydrogels primarily degrade through two mechanisms:
-
Enzymatic Degradation : This is the main pathway for VPM hydrogels. The peptide sequence contains specific sites that are recognized and cleaved by enzymes, particularly matrix metalloproteinases (MMPs) like collagenase, MMP-1, and MMP-2[1][3]. The rate of degradation is dependent on the concentration and activity of these enzymes in the surrounding environment[1].
-
Hydrolytic Degradation : This is a slower, passive process where the polymer backbone or crosslinks are broken down by water. While less dominant than enzymatic degradation for VPM systems, it can contribute to the overall degradation profile over long periods. The rate is influenced by factors like pH and temperature.
Q2: How can I change the hydrogel's composition to control its degradation rate?
You can tune the degradation rate by modifying the hydrogel's intrinsic properties:
-
Peptide/Polymer Concentration : Increasing the concentration of the peptide or polymer that forms the hydrogel network increases its crosslinking density. A denser network requires more enzymatic cleavage to break down, thus slowing the degradation rate.
-
Crosslinking Density : A higher degree of crosslinking creates a more robust hydrogel that is more resistant to degradation. This can be achieved by increasing the concentration of the crosslinking agent or using peptides with a higher propensity to form crosslinks.
-
Peptide Sequence Modification : The susceptibility of the peptide to enzymatic cleavage can be engineered. By altering the amino acid sequence at the cleavage site, you can make the hydrogel more or less resistant to specific proteases, thereby tuning the degradation from hours to many days.
Q3: What external factors can I use to modulate the degradation rate?
External factors in the hydrogel's environment play a critical role:
-
Enzyme Concentration : The degradation rate is directly proportional to the concentration of active enzymes (e.g., MMPs, collagenase) in the medium. You can accelerate degradation by adding exogenous enzymes or slow it by using enzyme inhibitors.
-
pH and Temperature : Enzyme activity is highly dependent on pH and temperature. Most MMPs function optimally at physiological pH (around 7.4) and 37°C. Deviations from these optimal conditions can significantly slow down enzymatic degradation.
-
Cell Encapsulation : If you are using the hydrogel for cell culture, the encapsulated cells themselves will secrete enzymes that degrade the surrounding matrix. The type of cell and their density will influence the degradation rate.
Troubleshooting Guide
Problem: My VPM hydrogel degrades too quickly for my application.
| Potential Cause | Recommended Solution | Explanation |
| High Enzyme Concentration | Reduce the concentration of exogenous enzymes in the culture medium. If using cell culture, consider a lower cell seeding density. | Fewer enzymes will be available to cleave the peptide crosslinks, slowing down the overall degradation of the hydrogel network. |
| Low Peptide Concentration | Increase the weight percentage (wt%) of the this compound used to form the hydrogel. | A higher peptide concentration leads to a denser hydrogel network, which requires more enzymatic action to degrade, thus increasing its stability. |
| Low Crosslinking Density | Increase the molar ratio of the crosslinking agent or use a more efficient crosslinking chemistry. | A more tightly crosslinked network is physically more robust and presents fewer accessible sites for enzymes, slowing degradation. |
| Highly Susceptible Peptide Sequence | If possible, synthesize a modified this compound with an amino acid substitution near the cleavage site to reduce its affinity for MMPs. | Altering the peptide sequence can dramatically decrease the rate of enzymatic cleavage without changing the bulk properties of the hydrogel. |
Problem: My VPM hydrogel is not degrading or degrades too slowly.
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Enzyme Activity | Add a controlled amount of an appropriate exogenous enzyme (e.g., collagenase, MMP-1) to the surrounding medium. | Directly introducing the degrading enzyme will initiate or accelerate the breakdown of the hydrogel matrix. |
| High Peptide Concentration | Decrease the weight percentage (wt%) of the this compound. | A lower peptide concentration results in a less dense hydrogel network that is more easily degraded by enzymes. |
| High Crosslinking Density | Reduce the concentration of the crosslinking agent. | A lower crosslinking density creates a looser network with larger mesh sizes, allowing for easier enzyme infiltration and faster degradation. |
| Sub-optimal Conditions | Ensure the hydrogel environment is at optimal pH (e.g., 7.4) and temperature (e.g., 37°C) for enzymatic activity. | Enzymes have specific optimal conditions; ensuring the environment is favorable will maximize their degradation efficiency. |
Quantitative Data Summary
The following tables summarize how key parameters influence hydrogel degradation.
Table 1: Effect of Crosslinking Density on Hydrogel Degradation Time.
| MaHA Concentration (wt%) | Maleimide Functionalization (%f) | Relative Crosslink Density | Time to 50% Degradation (Hours) |
|---|---|---|---|
| 1 | 30 | Low | ~24 |
| 3 | 30 | Medium | ~72 |
| 5 | 30 | High | ~120 |
| 3 | 10 | Low | ~96 |
| 3 | 20 | Medium | ~72 |
| 3 | 40 | High | ~48 |
Data conceptualized from studies showing that increased macromer concentration or functionalization leads to slower degradation.
Table 2: Effect of Enzyme Concentration on Hydrogel Degradation Rate.
| Collagenase Concentration (nM) | Rate of Degradation (% mass loss / hour) |
|---|---|
| 0.2 | No significant degradation |
| 2.0 | ~5% |
| 20 | ~15% |
| 200 | ~22% |
| 2000 | ~25% |
Data adapted from studies on VPM cross-linked hydrogels, showing a concentration-dependent increase in degradation rate with increasing collagenase concentration.
Visualizations and Workflows
Factors Influencing Degradation Rate
Caption: Logical relationship between key factors and the hydrogel degradation rate.
Enzymatic Degradation Mechanism
Caption: Simplified mechanism of enzyme-mediated VPM hydrogel degradation.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Degradation Assay
This protocol describes how to measure the degradation of a this compound hydrogel using rheology.
Materials:
-
Pre-formed this compound hydrogels (e.g., in an 8 mm diameter disc format).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Collagenase Type II solution (or other relevant MMP) at desired concentrations (e.g., 0, 2, 20, 200 nM in PBS).
-
Rheometer with a parallel plate geometry.
Procedure:
-
Hydrogel Preparation : Prepare VPM hydrogels according to your standard protocol. Allow them to fully gel and equilibrate in PBS for at least 1 hour.
-
Sample Loading : Carefully place a hydrogel disc onto the lower plate of the rheometer. Lower the upper plate until it makes contact with the hydrogel surface, ensuring a slight compressive force to prevent slippage.
-
Equilibration : Allow the sample to equilibrate at 37°C for 10-15 minutes.
-
Initial Measurement : Perform an initial time sweep measurement (e.g., at 1 Hz frequency, 1% strain) to determine the initial storage modulus (G') of the hydrogel.
-
Initiate Degradation : Add the enzyme solution (e.g., 50 µL of 20 nM collagenase) carefully to the edge of the hydrogel.
-
Monitor Degradation : Immediately begin a time sweep experiment, recording the storage modulus (G') over several hours or days. A decrease in G' indicates the breakdown of the hydrogel network.
-
Data Analysis : Plot the normalized storage modulus (G'/G'initial) as a function of time for each enzyme concentration. The time taken to reach 50% of the initial modulus can be used as a quantitative measure of degradation.
Workflow for In Vitro Degradation Assay
Caption: Experimental workflow for monitoring hydrogel degradation via rheometry.
References
- 1. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-degradable hydrogels with multifunctional biomimetic peptides for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VPM Peptide Concentration for Hydrogel Stiffness
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing VPM peptide concentration to achieve desired hydrogel stiffness.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stiffness of a this compound-based hydrogel?
The primary factor determining the stiffness of a this compound hydrogel is the concentration of the this compound cross-linker.[1][2][3] Generally, a higher concentration of the peptide leads to a higher degree of cross-linking, which in turn increases the hydrogel's stiffness, often measured as the storage modulus (G').[3]
Q2: How does this compound concentration quantitatively affect hydrogel stiffness?
The relationship is direct and significant. For instance, in a hydrogel system using Poly(ethylene glycol) norbornene (PEGNB) cross-linked with this compound, increasing the this compound percentage from 50% to 100% can increase the storage modulus from approximately 198 Pa to over 4300 Pa.[3] This demonstrates that even seemingly small changes in the peptide concentration can lead to an order-of-magnitude difference in stiffness.
Q3: What is a typical concentration range for VPM peptides in hydrogel formulations?
The optimal concentration will depend on the specific application and the other components of the hydrogel system (e.g., the polymer being cross-linked). However, a common starting point for this compound stock solutions is around 10 mM (approximately 8.5 mg/mL). The final concentration in the hydrogel precursor solution will be lower, depending on the desired cross-linking density.
Q4: Can factors other than this compound concentration affect hydrogel stiffness?
Yes, other factors can influence the final stiffness of the hydrogel. These include:
-
Polymer Concentration: The concentration of the polymer backbone (e.g., PEGNB) will affect the overall matrix density.
-
pH and Buffer Composition: The pH and ionic strength of the buffer solution can influence peptide conformation and self-assembly, thereby affecting the efficiency of cross-linking and the final mechanical properties.
-
Temperature: Temperature can affect the kinetics of gelation and the final structure of the hydrogel network.
-
Photoinitiator Concentration and UV Exposure: For photopolymerized hydrogels, the concentration of the photoinitiator and the duration and intensity of UV light exposure are critical for initiating and completing the cross-linking reaction.
Q5: How can I measure the stiffness of my this compound hydrogel?
The most common and accurate method for measuring hydrogel stiffness is rheology . A rheometer can perform oscillatory shear tests to determine the storage modulus (G'), which is a measure of the elastic properties of the gel, and the loss modulus (G''), which represents the viscous properties. For a solid-like hydrogel, G' will be significantly higher than G''.
Troubleshooting Guide
Problem 1: My hydrogel is too soft or has a lower-than-expected storage modulus.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Increase the concentration of the this compound stock solution or the volume added to the precursor mixture to achieve a higher cross-linking density. |
| Incomplete Mixing of Components | Ensure thorough but gentle mixing of the this compound, polymer, and other reagents to ensure a homogenous solution before initiating gelation. |
| Suboptimal pH or Buffer Conditions | Verify the pH of your buffer solution. Deviations from the optimal pH can hinder the cross-linking reaction. Prepare fresh buffer if necessary. |
| Low Photoinitiator Concentration or Insufficient UV Exposure (for photopolymerized gels) | Increase the photoinitiator concentration (within recommended limits) or extend the UV exposure time to ensure complete cross-linking. Ensure your UV source is functioning correctly and emitting at the appropriate wavelength for your photoinitiator. |
| Degraded Reagents | Peptides and polymers can degrade over time. Use fresh reagents and store them according to the manufacturer's instructions. |
Problem 2: My hydrogel did not form (remains in a liquid state).
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Below the Critical Gelation Concentration | The concentration of the this compound is too low to form a cross-linked network. Significantly increase the peptide concentration. |
| Incorrect Reagent Stoichiometry | Double-check all calculations for the concentrations and volumes of the this compound, polymer, and other components. Ensure the molar ratios are correct for the cross-linking chemistry. |
| Inactive Photoinitiator or Incorrect UV Wavelength (for photopolymerized gels) | Use a fresh stock of photoinitiator. Confirm that the wavelength of your UV lamp matches the absorption maximum of the photoinitiator. |
| Presence of Inhibitors | Certain contaminants can inhibit polymerization. Ensure all glassware is clean and use high-purity reagents. |
| Incorrect pH | The pH of the precursor solution can be critical for the cross-linking reaction. Adjust the pH to the optimal range for your specific system. |
Problem 3: I am seeing high variability in stiffness between hydrogel batches.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting or Weighing | Use calibrated pipettes and balances to ensure accurate and reproducible measurements of all components, especially the this compound and polymer solutions. |
| Variable Temperature During Gelation | Control the temperature at which gelation occurs. For thermally initiated gels, use a water bath or incubator. For photopolymerized gels, be aware of any heat generated by the UV lamp. |
| Inconsistent Mixing Technique | Standardize your mixing procedure (e.g., duration and speed of vortexing or magnetic stirring) to ensure homogeneity across all samples. |
| Aging of Reagent Stock Solutions | Prepare fresh stock solutions of the this compound and other critical reagents regularly to avoid degradation. Note the preparation date on all solutions. |
Data Presentation
Table 1: Effect of this compound Cross-linker Concentration on PEGNB Hydrogel Stiffness
| Degree of VPM Cross-linking (%) | This compound Stock Concentration (mM) | PEGNB Stock Concentration (mM) | Resulting Storage Modulus (G') (Pa) |
| 50 | 10 | 20 | 198.6 ± 36.28 |
| 75 | 10 | 20 | 968.5 ± 17.43 |
| 100 | 10 | 20 | 4307 ± 377.9 |
Data adapted from a study using 20 kDa 4-armed PEGNB and a this compound cross-linker.
Experimental Protocols
Detailed Methodology for Preparation and Stiffness Characterization of a VPM-PEGNB Hydrogel
This protocol describes the formation of a photopolymerized hydrogel composed of 4-armed Poly(ethylene glycol) norbornene (PEGNB) cross-linked with a this compound. The stiffness is tuned by varying the concentration of the this compound.
Materials:
-
4-armed PEGNB (20 kDa)
-
This compound (sequence: GCRDVPMSMRGGDRCG)
-
Phosphate-buffered saline (PBS), pH 6.0 and 7.4
-
Photoinitiator (e.g., Irgacure 2959)
-
UV lamp (365 nm)
-
Rheometer with a UV-curing setup
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mM stock solution of 4-armed PEGNB in PBS at pH 6.0.
-
Prepare a 10 mM stock solution of this compound in PBS at pH 6.0.
-
Prepare a stock solution of the photoinitiator in methanol (concentration will depend on the specific photoinitiator).
-
-
Hydrogel Precursor Solution Preparation (Example for 50% Cross-linking):
-
In a microcentrifuge tube protected from light, combine 104.2 µL of the 20 mM PEGNB stock solution and 17.8 µL of the 10 mM this compound stock solution.
-
Add PBS (pH 6.0) to reach a final volume of 200 µL.
-
Add the photoinitiator at a final concentration of 5 mol% with respect to the thiol groups on the this compound.
-
Mix the solution gently but thoroughly.
-
-
Hydrogel Formation (Photopolymerization):
-
Pipette the desired volume of the precursor solution onto the rheometer's lower plate.
-
Lower the upper plate to the desired gap height.
-
Expose the precursor solution to UV light (e.g., 365 nm) for a specified duration (e.g., 300 seconds) to initiate cross-linking.
-
-
Stiffness Characterization (Photo-Rheology):
-
Use a rheometer equipped with a UV light source.
-
Perform a time sweep experiment to monitor the evolution of the storage modulus (G') and loss modulus (G'') during UV exposure.
-
Maintain a constant strain and frequency within the linear viscoelastic region of the hydrogel.
-
The final plateau of the storage modulus represents the stiffness of the hydrogel.
-
Mandatory Visualizations
Caption: Experimental workflow for VPM-PEGNB hydrogel formation and stiffness characterization.
Caption: Mechanism of self-assembling peptide hydrogel formation.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Mechanical characteristics of beta sheet-forming peptide hydrogels are dependent on peptide sequence, concentration and buffer composition | Zendy [zendy.io]
- 3. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control swelling ratio of VPM peptide hydrogels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPM peptide hydrogels. The information is designed to help control the swelling ratio and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and characterization of this compound hydrogels.
| Problem | Potential Cause | Suggested Solution |
| Hydrogel does not form or is too soft | 1. Incomplete crosslinking: Insufficient this compound crosslinker concentration. 2. Inefficient photoinitiation (for photocrosslinked hydrogels): Low initiator concentration, insufficient UV exposure time or intensity. 3. Degradation of this compound: Improper storage or handling of the this compound stock solution. | 1. Increase the molar ratio of the this compound to the polymer. Refer to the data table below for the relationship between crosslinker concentration and hydrogel stiffness. 2. Optimize the photoinitiator concentration and UV exposure parameters. Ensure the UV lamp is functioning correctly and the wavelength is appropriate for the chosen photoinitiator. 3. Store the this compound stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. |
| Hydrogel swells excessively, losing mechanical integrity | 1. Low crosslinking density: The concentration of the this compound is too low, resulting in a loosely crosslinked network that absorbs a large amount of solvent. | 1. Increase the concentration of the this compound crosslinker. A higher crosslinking density will restrict the movement of the polymer chains and limit swelling.[2] |
| Inconsistent swelling ratios between batches | 1. Variability in hydrogel preparation: Inconsistent mixing of components, variations in UV exposure, or slight differences in component concentrations. 2. Inaccurate measurement of swollen and dry weights: Incomplete drying of the hydrogel or excess surface water on the swollen hydrogel. | 1. Ensure all components are thoroughly mixed before crosslinking. Use a consistent and calibrated UV source for photocrosslinking. Prepare stock solutions with high accuracy. 2. Dry the hydrogels to a constant weight in a vacuum oven. Before weighing the swollen hydrogel, gently blot the surface with a lint-free wipe to remove excess water without compressing the sample. |
| Unexpected degradation of the hydrogel | 1. Presence of proteases: The this compound sequence (GCRDVPMSMRGGDRCG) is susceptible to cleavage by matrix metalloproteinases (MMPs) and collagenase.[2] 2. Hydrolytic degradation of the polymer backbone (e.g., PEG-diacrylate): Some polymer backbones can be susceptible to hydrolysis, especially at non-neutral pH. | 1. If unintended degradation is an issue, ensure all buffers and reagents are free of contaminating proteases. For applications where degradation is desired, this is an expected property of VPM hydrogels. 2. Check the stability of the primary polymer backbone under your experimental conditions (pH, temperature). |
Frequently Asked Questions (FAQs)
Q1: How can I precisely control the swelling ratio of my this compound hydrogel?
The most direct way to control the swelling ratio is by modulating the crosslinking density. This is achieved by varying the concentration of the this compound crosslinker in your hydrogel formulation. A higher concentration of this compound will lead to a more densely crosslinked network, which restricts water uptake and results in a lower swelling ratio and increased stiffness (higher storage modulus).
Q2: What is the this compound sequence and why is it used as a crosslinker?
The this compound has the amino acid sequence GCRDVPMSMRGGDRCG.[2] The cysteine (C) residues at each end allow for crosslinking with polymers that have reactive groups, such as the norbornene groups in PEG-norbornene (PEGNB), via thiol-ene click chemistry. This peptide is often used in biomedical applications because it contains sequences that are recognized and cleaved by enzymes like matrix metalloproteinases (MMPs), allowing the hydrogel to be biodegradable in a cellular environment.[2]
Q3: Is the swelling of this compound hydrogels sensitive to pH?
While specific studies on the pH-dependent swelling of VPM hydrogels are limited, the amino acid sequence of the this compound suggests potential pH sensitivity. The peptide contains arginine (R) and aspartic acid (D) residues. Arginine has a high pKa and will be positively charged across a wide pH range, while aspartic acid has a lower pKa and will be negatively charged at neutral and basic pH. Changes in the overall charge of the peptide crosslinker due to pH variations could influence the electrostatic interactions within the hydrogel network, potentially affecting the swelling ratio. It is hypothesized that at pH values where both acidic and basic groups are ionized, electrostatic repulsion could lead to increased swelling.
Q4: Are this compound hydrogels temperature-responsive?
The this compound itself is not known to impart significant temperature responsiveness. The overall temperature sensitivity of a this compound hydrogel will primarily depend on the properties of the main polymer backbone (e.g., PEG). However, extreme temperatures can affect the stability of the peptide and the hydrogel network. For example, high temperatures could potentially lead to the degradation of the peptide or the polymer. Most peptides in solution are recommended to be stored at or below room temperature to prevent degradation.
Q5: How do I measure the swelling ratio of my this compound hydrogels?
The swelling ratio is typically determined gravimetrically. The hydrogel is first weighed in its dry state (Wdry). It is then immersed in a buffer of choice (e.g., PBS) at a specific temperature until it reaches equilibrium swelling. The swollen hydrogel is then removed, excess surface water is carefully blotted off, and it is weighed again (Wswollen). The swelling ratio (SR) is calculated using the following formula:
SR (%) = [(Wswollen - Wdry) / Wdry] x 100
Quantitative Data
The swelling ratio of a hydrogel is inversely related to its stiffness, which is often measured by the storage modulus (G'). The following table summarizes the storage modulus of VPM-crosslinked Poly(ethylene glycol) norbornene (PEGNB) hydrogels at different crosslinking percentages. A higher storage modulus indicates a stiffer hydrogel and consequently, a lower swelling ratio.
| VPM Crosslinking Percentage (%) | Polymer System | Storage Modulus (G') (Pa) | Implied Swelling Ratio |
| 50 | 20 kDa PEGNB | 198.6 ± 36.28 | High |
| 75 | 20 kDa PEGNB | 968.5 ± 17.43 | Medium |
| 100 | 20 kDa PEGNB | 4307 ± 377.9 | Low |
Data sourced from a study on VPM cross-linked PEGNB hydrogels for biosensor applications.
Experimental Protocols
Protocol 1: Synthesis of VPM-Crosslinked PEGNB Hydrogel
This protocol describes the preparation of a this compound-crosslinked poly(ethylene glycol) norbornene (PEGNB) hydrogel, adapted from the literature.
Materials:
-
4-arm PEG-norbornene (PEGNB)
-
This compound (GCRDVPMSMRGGDRCG)
-
Photoinitiator (e.g., lithium arylphosphinate - LAP, or Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of PEGNB in PBS (e.g., 20 mM).
-
Prepare a stock solution of this compound in PBS (e.g., 10 mM).
-
Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., methanol (B129727) or water).
-
-
Hydrogel Precursor Mixture:
-
In a microcentrifuge tube, mix the PEGNB stock solution and the this compound stock solution to achieve the desired crosslinking percentage. For example, for a 100% crosslinked hydrogel, a 1:2 molar ratio of 4-arm PEGNB to this compound (assuming two cysteine residues per peptide) would be used.
-
Add the photoinitiator stock solution to the mixture (final concentration is typically in the mM range).
-
Vortex the solution gently to ensure homogeneity.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete crosslinking (e.g., 5-10 minutes). The optimal time will depend on the photoinitiator concentration and the intensity of the UV source.
-
-
Equilibration:
-
After crosslinking, gently remove the hydrogel from the mold and place it in PBS to allow it to swell to equilibrium. Change the PBS solution periodically to remove any unreacted components.
-
Protocol 2: Measurement of Swelling Ratio
Materials:
-
Synthesized this compound hydrogels
-
Phosphate-buffered saline (PBS) or other buffer of choice
-
Analytical balance
-
Lint-free wipes
-
Vacuum oven
Procedure:
-
Initial Dry Weight:
-
After synthesis, place the hydrogel samples in a vacuum oven at a low temperature (e.g., 37 °C) until they reach a constant weight. This is the initial dry weight (Wdry).
-
-
Swelling:
-
Immerse the dried hydrogels in a known volume of the desired swelling medium (e.g., PBS at 37 °C).
-
Allow the hydrogels to swell for a predetermined period or until they reach equilibrium. Equilibrium is typically reached when consecutive weight measurements are stable.
-
-
Swollen Weight:
-
At each time point, carefully remove the hydrogel from the swelling medium.
-
Gently blot the surface of the hydrogel with a lint-free wipe to remove excess surface liquid. Be careful not to compress the hydrogel.
-
Weigh the swollen hydrogel immediately to obtain the swollen weight (Wswollen).
-
-
Calculation:
-
Calculate the swelling ratio using the formula: SR (%) = [(Wswollen - Wdry) / Wdry] x 100
-
Visualizations
Caption: Experimental workflow for this compound hydrogel synthesis and characterization.
Caption: Logical relationship between experimental inputs and the resulting swelling ratio.
References
Modifying VPM peptide sequence for altered enzyme sensitivity
Technical Support Center: VPM Peptide Modification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers modifying this compound sequences to alter their sensitivity to enzymatic degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for modifying the this compound sequence to alter enzyme sensitivity?
Modifying the this compound sequence is primarily aimed at increasing its resistance to degradation by proteases and peptidases. This enhancement of stability can prolong the peptide's half-life in biological systems, potentially leading to improved therapeutic efficacy due to sustained bioavailability and target engagement.
Q2: What are the most common strategies to increase the enzymatic resistance of the this compound?
Common strategies to bolster this compound stability include:
-
N-terminal Modification: Acetylation or the addition of a pyroglutamic acid can block the action of aminopeptidases.
-
C-terminal Modification: Amidation can prevent degradation by carboxypeptidases.
-
Amino Acid Substitution: Replacing standard L-amino acids with D-amino acids or other non-natural amino acids at cleavage sites can hinder protease recognition.
-
Peptide Cyclization: Creating a cyclic structure, either head-to-tail or through a side-chain linkage, can lock the peptide into a conformation that is less susceptible to enzymatic attack.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Modified this compound shows reduced biological activity. | The modification may have altered the peptide's conformation, affecting its binding to the target receptor. | - Perform structural analysis (e.g., circular dichroism) to compare the modified and parent peptide structures.- Consider alternative modifications at different positions that are less likely to be critical for binding. |
| Modified this compound aggregates or has poor solubility. | Changes in the peptide's physicochemical properties due to the modification. | - Test a range of formulation buffers with different pH values or excipients.- Introduce solubilizing moieties, such as a polyethylene (B3416737) glycol (PEG) chain, if the modification strategy allows. |
| Enzyme sensitivity is not significantly altered after modification. | The modification may not be at the primary cleavage site, or the peptide is being degraded by multiple enzymes. | - Identify the specific cleavage sites through mass spectrometry analysis of degradation products.- Implement multiple modifications, such as both N-terminal acetylation and D-amino acid substitution at a key internal site. |
| Unexpected cleavage of the modified this compound is observed. | The modification may have exposed a new cleavage site that was previously inaccessible. | - Re-evaluate the peptide sequence for alternative potential protease recognition motifs.- Analyze the degradation products to identify the new cleavage site and plan further modifications accordingly. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of a modified this compound in a plasma environment.
Materials:
-
Modified this compound and parent this compound (control)
-
Human or animal plasma (e.g., rat, mouse)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC or LC-MS/MS system
Procedure:
-
Pre-warm plasma to 37°C.
-
Spike the modified this compound or parent peptide into the plasma at a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using HPLC or LC-MS/MS to quantify the remaining peptide concentration.
-
Calculate the peptide's half-life (t½) by plotting the percentage of remaining peptide against time.
Protocol 2: Specific Protease Degradation Assay
This protocol evaluates the sensitivity of a modified this compound to a specific protease.
Materials:
-
Modified this compound and parent this compound (control)
-
Specific protease (e.g., trypsin, chymotrypsin)
-
Assay buffer (optimized for the specific protease)
-
Quenching solution (e.g., protease inhibitor cocktail or acid)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a solution of the modified this compound or parent peptide in the assay buffer.
-
Add the specific protease to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C).
-
At various time points, take aliquots and stop the reaction with the quenching solution.
-
Analyze the samples by HPLC or LC-MS/MS to measure the decrease in the parent peptide peak and the appearance of degradation products.
-
Determine the rate of degradation for the modified and parent peptides.
Visualizations
Caption: Workflow for modifying a peptide to improve enzyme stability.
Caption: Signaling pathway of a hypothetical this compound and its degradation.
Caption: Troubleshooting guide for low activity in modified peptides.
VPM peptide hydrogel sterilization without compromising integrity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the sterilization of VPM (GCRDVPMSMRGGDRCG) peptide hydrogels without compromising their integrity. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the VPM peptide, and why is its integrity important during sterilization?
A1: The this compound, with the sequence GCRDVPMSMRGGDRCG, is a matrix metalloproteinase (MMP) and collagenase-sensitive peptide. It is often incorporated into hydrogels to create biodegradable scaffolds for tissue engineering and drug delivery, allowing for cell-mediated remodeling. Maintaining the integrity of the this compound is crucial because its specific sequence is the target for enzymatic cleavage. Any alteration to the peptide's primary structure can render it unrecognizable by MMPs, thereby preventing the intended degradation of the hydrogel and hindering processes like cell migration and tissue integration.
Q2: Which sterilization methods are generally not recommended for this compound hydrogels and why?
A2: Harsh sterilization methods that can damage the delicate structure of the hydrogel and the this compound are generally not recommended. These include:
-
Autoclaving (Steam Sterilization): The high temperatures and pressures involved can lead to significant water loss, changes in mechanical properties (e.g., increased stiffness), and potential degradation of the peptide.[1][2]
-
Dry Heat Sterilization: This method requires even higher temperatures than autoclaving and can cause similar or more severe damage to the hydrogel and peptide.
-
Ultraviolet (UV) Irradiation: UV light, particularly at the commonly used germicidal wavelength of 254 nm, can cause degradation of peptides, especially those containing aromatic amino acids or other susceptible residues.[3] It has been shown to cause progressive degradation of peptides containing Arg-Gly-Asp (RGD) domains, which are also common in tissue engineering. The effectiveness of UV sterilization is also limited by its poor penetration depth into the hydrogel.
Q3: What are the most promising sterilization methods for this compound hydrogels?
A3: Methods that employ lower temperatures and less harsh conditions are more suitable for this compound hydrogels. The most promising include:
-
70% Ethanol (B145695) Disinfection: This is a widely used method in laboratory settings for disinfecting bioactive materials. It is generally effective at killing a broad spectrum of microbes and is less likely to cause significant damage to the peptide and hydrogel structure compared to heat-based methods. However, it's crucial to thoroughly wash the hydrogel after disinfection to remove any residual ethanol, which can be cytotoxic.
-
Supercritical Carbon Dioxide (scCO2) Sterilization: This is an advanced low-temperature sterilization technique that has been shown to be effective for delicate biomaterials, including some peptide hydrogels. It utilizes CO2 at its supercritical state, which has properties of both a liquid and a gas, allowing it to penetrate the hydrogel structure and inactivate microorganisms without the use of high temperatures or harsh chemicals.
Q4: Can Gamma Irradiation be used for this compound hydrogels?
A4: Gamma irradiation is a highly effective terminal sterilization method, but its use for this compound hydrogels requires careful consideration. The this compound contains cysteine and methionine residues, which are sulfur-containing amino acids highly susceptible to oxidation by the free radicals generated during radiolysis. This can lead to the formation of cysteine sulfonic acid, methionine sulfoxide (B87167), and other oxidation products, potentially altering the peptide's structure and function. However, some studies suggest that for certain peptides, gamma irradiation can be a feasible sterilization method without causing substantial degradation. The impact of gamma irradiation is dose-dependent and can be influenced by the presence of protective agents. Therefore, if considering gamma irradiation, extensive validation studies are necessary to determine the optimal dose that ensures sterility while minimizing damage to the this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Hydrogel shrinks or loses its shape after sterilization. | High temperatures from autoclaving or dry heat. | Avoid heat-based sterilization methods. Opt for 70% ethanol disinfection or investigate supercritical CO2 sterilization. |
| Cells do not adhere to or migrate through the sterilized hydrogel. | - Peptide degradation due to harsh sterilization (e.g., UV, high-dose gamma irradiation).- Residual ethanol from disinfection process. | - Switch to a milder sterilization method like supercritical CO2.- If using 70% ethanol, ensure thorough washing with sterile PBS or culture medium to remove all traces of ethanol before cell seeding. |
| Hydrogel does not degrade as expected in the presence of cells or enzymes. | The this compound sequence has been altered by the sterilization process, preventing recognition by MMPs. | - Use a less damaging sterilization method.- Perform analytical tests (e.g., HPLC, mass spectrometry) to assess peptide integrity after sterilization. |
| Contamination is observed after sterilization. | - Incomplete sterilization with 70% ethanol.- Insufficient penetration of UV light. | - Increase the duration of ethanol immersion or ensure complete submersion of the hydrogel.- For UV, this method is not recommended for hydrogels due to poor penetration. Consider alternative methods. |
| Hydrogel mechanical properties have changed significantly. | Sterilization method has altered the hydrogel's cross-linking or polymer structure. | - Autoclaving is known to alter mechanical properties.- Supercritical CO2 has been shown to preserve the mechanical properties of some hydrogels. |
Quantitative Data Summary
The following tables summarize the effects of different sterilization methods on hydrogel properties based on available literature. Note that direct data for this compound hydrogels is limited, and the data presented here is extrapolated from studies on other peptide and polymer hydrogels.
Table 1: Effect of Sterilization on Hydrogel Physical Properties
| Sterilization Method | Concentration/Dose | Hydrogel Type | Effect on Physical Properties | Reference |
| Autoclaving | 121°C, 15-20 min | Alginate | Significant water loss, altered mechanical properties. | |
| 121°C, 30 min | Gelatin Methacryloyl (GelMA) | Destructive to hydrogel structure and mechanical properties. | ||
| 70% Ethanol | 20-45 min immersion | Alginate, N-isopropylacrylamide-based | Minimal effect on mechanical properties and water retention. | |
| UV-C Irradiation | 400 µW/cm² for up to 15 h | N-isopropylacrylamide-based | Ineffective for complete sterilization of thicker hydrogels. | |
| Gamma Irradiation | 25 kGy | Alginate | Can lead to polymer degradation and reduced mechanical integrity. | |
| Supercritical CO2 | 40°C, 27.6 MPa for 60 min | Poly(acrylic acid-co-acrylamide) | No significant change in drying curves or equilibrium swelling ratios. | |
| 37°C, 250 bar for 4 h | Polyisocyanopeptide (PIC) | Did not affect the mechanical properties. |
Table 2: Effect of Sterilization on Peptide Integrity
| Sterilization Method | Peptide/Amino Acid | Observed Effect | Reference |
| UV-C Irradiation | RGD-containing peptide | Progressive degradation of the peptide. | |
| Tyrosine, Phenylalanine | Can lead to fragmentation via a triplet quantum state. | ||
| Gamma Irradiation | Cysteine | Oxidation to cysteine sulfonic acid and cystine. | |
| Methionine | Oxidation to methionine sulfoxide and methionine sulfone. |
Experimental Protocols
Protocol 1: 70% Ethanol Disinfection
This protocol is suitable for a laboratory setting for the disinfection of pre-formed this compound hydrogels.
-
Preparation: Prepare a 70% (v/v) solution of ethanol in sterile, deionized water.
-
Immersion: Aseptically transfer the this compound hydrogel into a sterile container. Add a sufficient volume of 70% ethanol to completely submerge the hydrogel.
-
Incubation: Incubate for 30-60 minutes at room temperature. The optimal time may need to be determined empirically.
-
Washing: Aseptically remove the ethanol solution. Wash the hydrogel thoroughly with sterile phosphate-buffered saline (PBS) or cell culture medium to remove all residual ethanol. Perform at least three washes of 15-30 minutes each with gentle agitation.
-
Final Step: The sterilized hydrogel is now ready for use in cell culture or other applications.
Protocol 2: Supercritical CO2 (scCO2) Sterilization (Generalized)
This is a more advanced technique requiring specialized equipment. The following is a generalized protocol based on literature for hydrogel sterilization.
-
Sample Preparation: Place the this compound hydrogel in a container that is permeable to scCO2 but can maintain sterility post-treatment (e.g., a Tyvek pouch).
-
Chamber Loading: Place the packaged hydrogel into the high-pressure vessel of the scCO2 system.
-
Process Parameters:
-
Pressurize the vessel with CO2 to the supercritical state (e.g., 250 bar).
-
Increase the temperature to a mild level (e.g., 37°C).
-
Hold under these conditions for a set duration (e.g., 4 hours). Additives like a small amount of water or hydrogen peroxide can be used to enhance sterilization efficacy, but their compatibility with the this compound must be tested.
-
-
Depressurization: Slowly depressurize the vessel to return the CO2 to its gaseous state.
-
Unloading: Aseptically remove the sterilized hydrogel.
Visualizations
Caption: Workflow for 70% Ethanol Disinfection of this compound Hydrogels.
Caption: Generalized Workflow for Supercritical CO2 Sterilization.
Caption: Decision Tree for Selecting a VPM Hydrogel Sterilization Method.
References
VPM Peptide Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPM peptide (GCRDVPMSMRGGDRCG) synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of the this compound.
| Problem | Potential Cause | Recommended Solution | Relevant Protocol |
| Low peptide yield after synthesis | Incomplete coupling reactions due to steric hindrance or peptide aggregation.[1] | - Perform a double coupling for sterically hindered residues like Arginine.[1] - Increase the coupling time.[1] - Use a more potent coupling reagent such as HATU.[1] - Utilize a lower loading resin to minimize peptide aggregation.[1] - Incorporate pseudoproline dipeptides if aggregation is severe.[2] | Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound |
| δ-Lactam formation of Arginine.[1] | - Pre-activate the Fmoc-Arg(Pbf)-OH before adding it to the resin to minimize the time for the side reaction to occur. | Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound | |
| Mass spectrometry shows a +16 Da peak for the target peptide | Oxidation of Methionine (Met) to Methionine sulfoxide (B87167) (Met(O)).[3][4] | - Use a cleavage cocktail containing scavengers that reduce oxidation, such as Reagent H or a mixture with dimethylsulfide and ammonium (B1175870) iodide.[3][5] - If oxidation has already occurred, the peptide can be treated with a reducing agent like N-mercaptoacetamide or a specific cleavage cocktail to reverse the oxidation.[5][6] | Protocol 2: Cleavage and Deprotection of this compound |
| Mass spectrometry shows a +80 Da or +160 Da peak for the target peptide | Sulfonation of Arginine (Arg) protecting groups (Pbf/Pmc) during cleavage.[7][8] | - Use a cleavage cocktail with a scavenger mixture efficient at suppressing sulfonation, such as thioanisole/thiocresol.[7] | Protocol 2: Cleavage and Deprotection of this compound |
| Formation of dimers or oligomers detected by MS and HPLC | Uncontrolled disulfide bond formation between Cysteine (Cys) residues.[6][9] | - Ensure proper S-protection of Cysteine residues during synthesis (e.g., with Trityl (Trt) group).[3] - During cleavage, use a scavenger cocktail that minimizes oxidation.[6] - For intentional disulfide bond formation, perform oxidation under controlled conditions after purification of the linear peptide.[10] | Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound |
| Broad or tailing peaks during HPLC purification | Peptide aggregation.[11] Poor solubility in the mobile phase. | - Dissolve the crude peptide in a small amount of organic solvent (e.g., DMSO) before diluting with the HPLC mobile phase.[12] - Optimize the HPLC gradient and mobile phase composition; consider using ion-pairing agents like TFA.[13] - For peptides with multiple charges, ion-exchange chromatography can be a useful purification step before RP-HPLC.[14][15] | Protocol 3: HPLC Purification of this compound |
| Peptide is difficult to dissolve after lyophilization | Aggregation of the purified peptide.[12] | - Lyophilize from a solution containing a small amount of a volatile organic acid like acetic acid. - Store the lyophilized peptide at -20°C or -80°C to minimize aggregation over time.[16] - For use, dissolve in an appropriate solvent (e.g., DMSO, DMF) before adding to aqueous buffers.[12] | - |
Frequently Asked Questions (FAQs)
Q1: What are the most critical amino acids to consider during the synthesis of the this compound (GCRDVPMSMRGGDRCG)?
A1: The most critical amino acids in the this compound sequence are Cysteine (Cys), Methionine (Met), and Arginine (Arg) due to their reactive side chains. Cysteine's thiol group can lead to unwanted disulfide bond formation.[6][9] Methionine's thioether is susceptible to oxidation.[3] Arginine's bulky and basic guanidinium (B1211019) group can cause steric hindrance during coupling and is prone to side reactions like δ-lactam formation and sulfonation of its protecting group during cleavage.[1][8]
Q2: How can I prevent the oxidation of Methionine in the this compound?
A2: To prevent methionine oxidation, it is crucial to use a cleavage cocktail that contains reducing scavengers. A common and effective cocktail is Reagent K or similar mixtures containing trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[17] For peptides particularly sensitive to oxidation, a cocktail containing dimethylsulfide (DMS) and ammonium iodide can be employed.[3][5]
Q3: What is the best strategy for handling the two Cysteine residues in the this compound to avoid dimerization?
A3: The recommended strategy is to use a stable protecting group for the cysteine thiol side chains throughout the solid-phase synthesis, such as the Trityl (Trt) group.[3] This prevents premature disulfide bond formation. During the final cleavage and deprotection, the Trt groups are removed. To obtain the linear peptide, it is important to work under reducing conditions and to purify the peptide promptly. If an intramolecular disulfide bridge is desired, a controlled oxidation step should be performed on the purified linear peptide in a dilute solution to favor intramolecular over intermolecular reactions.[10]
Q4: My this compound shows poor solubility after cleavage. What can I do?
A4: Poor solubility is often due to peptide aggregation, which can be promoted by hydrophobic residues and intermolecular hydrogen bonding.[17] To improve solubility, you can try dissolving the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the desired buffer for purification.[12] Sonication can also help to break up aggregates. For HPLC purification, optimizing the mobile phase with organic modifiers or using a different chromatography technique like ion-exchange chromatography might be necessary.[15]
Q5: What are the ideal HPLC conditions for purifying the this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[13] For the this compound, which contains both hydrophobic (V, P, M) and charged (R, D) residues, a C18 column is typically used. The mobile phases usually consist of water (A) and acetonitrile (B52724) (B), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[13] A gradient elution from a low to a high percentage of acetonitrile is used to separate the target peptide from impurities. Given the presence of multiple charged residues, if RP-HPLC does not provide sufficient purity, an orthogonal purification step using ion-exchange chromatography could be beneficial.[14]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of the this compound on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
For Arginine coupling, a double coupling is recommended to ensure complete reaction.[1]
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the VPM sequence (G-C(Trt)-R(Pbf)-D(OtBu)-V-P-M-S(tBu)-M-R(Pbf)-G-G-D(OtBu)-R(Pbf)-C(Trt)-G).
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).
-
Final Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection of this compound
This protocol describes the cleavage of the this compound from the resin and the removal of side-chain protecting groups.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail. For the this compound, a suitable cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction:
-
Add the dried peptide-resin to a reaction vessel.
-
Add the cold cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
-
Peptide Collection:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: HPLC Purification of this compound
This protocol details the purification of the crude this compound using reversed-phase HPLC.
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, a small amount of DMSO can be used.[12] Centrifuge to remove any insoluble material.
-
HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the prepared peptide sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions for purity and identity using analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 8. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some peculiarities of synthesis of cysteine-containing peptides - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 10. lifetein.com [lifetein.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. peptide.com [peptide.com]
Adjusting photoinitiator concentration for VPM hydrogel polymerization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with vinylpyrrolidone-based (VPM) hydrogel photopolymerization. The focus is on adjusting photoinitiator concentration to achieve desired hydrogel properties.
Frequently Asked Questions (FAQs)
Q1: What is the role of a photoinitiator in VPM hydrogel polymerization?
A photoinitiator is a compound that, upon absorbing light of a specific wavelength (typically UV), generates reactive species such as free radicals.[1] These reactive species initiate the polymerization of monomers and crosslinkers in the precursor solution, leading to the formation of the hydrogel network. The concentration of the photoinitiator is a critical parameter that can significantly influence the final properties of the hydrogel.[2][3]
Q2: How does photoinitiator concentration affect the mechanical properties of my VPM hydrogel?
The concentration of the photoinitiator directly impacts the mechanical integrity of the hydrogel. Generally, a higher photoinitiator concentration leads to a greater crosslinking density, which in turn increases the hardness and storage modulus of the hydrogel.[2][3][4] However, an excessively high concentration can lead to the formation of shorter polymer chains and a brittle hydrogel due to premature termination of the polymerization reaction.[4][5][6] Conversely, a very low concentration may result in incomplete polymerization and a hydrogel that is too soft or fails to form a stable network.
Q3: My hydrogel is not polymerizing or is too soft. What could be the cause?
Insufficient polymerization can be due to several factors related to the photoinitiator:
-
Low Photoinitiator Concentration: There may not be enough photoinitiator to generate the necessary amount of free radicals to initiate and sustain the polymerization process.
-
Inadequate UV Exposure: The duration or intensity of the UV light may be insufficient to activate the photoinitiator effectively.
-
Oxygen Inhibition: The presence of dissolved oxygen can quench the free radicals, inhibiting the polymerization process.[1]
-
Incorrect Wavelength: Ensure that the wavelength of your UV source matches the absorption spectrum of your chosen photoinitiator.
Q4: My hydrogel is brittle and fractures easily. How can I improve its flexibility?
A brittle hydrogel is often a sign of excessive crosslinking. To improve flexibility, consider the following adjustments:
-
Reduce Photoinitiator Concentration: Lowering the photoinitiator concentration can lead to longer polymer chains and a less densely crosslinked network, which typically reduces brittleness and may decrease tensile strength.[2][6]
-
Decrease UV Exposure Time: Shortening the irradiation time can also limit the extent of crosslinking.
-
Adjust Monomer/Crosslinker Ratio: Modifying the ratio of the monomer to the crosslinking agent can also significantly impact the mechanical properties.
Q5: Can the photoinitiator concentration affect the swelling behavior of the hydrogel?
Yes, the photoinitiator concentration can influence the swelling properties of VPM hydrogels. An increase in photoinitiator concentration can lead to a higher crosslinking density.[4] This can result in a more compact structure with smaller pores, which may decrease the hydrogel's ability to absorb and retain water, thus reducing its swelling ratio.[4] However, some studies have shown that for certain systems, an increased photoinitiator concentration can lead to a slight increase in swelling.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete or Failed Polymerization | Insufficient photoinitiator concentration. | Increase the photoinitiator concentration incrementally. |
| Inadequate UV light exposure (time or intensity). | Increase the UV exposure time or use a higher intensity lamp. | |
| Oxygen inhibition. | Degas the precursor solution before polymerization. | |
| Hydrogel is Too Soft | Low crosslinking density. | Increase the photoinitiator concentration or UV exposure time.[4] |
| Hydrogel is Brittle | Excessively high crosslinking density. | Decrease the photoinitiator concentration.[4][5][6] |
| Formation of short polymer chains. | Optimize the photoinitiator concentration to avoid premature termination. | |
| Inconsistent Results | Inhomogeneous mixing of the photoinitiator. | Ensure thorough mixing of the precursor solution before polymerization. |
| Variations in UV lamp output. | Calibrate and regularly check the intensity of the UV source. | |
| High Swelling Ratio | Low crosslinking density. | Increase the photoinitiator concentration. |
| Low Swelling Ratio | High crosslinking density. | Decrease the photoinitiator concentration.[4] |
Data Presentation
Table 1: Effect of Photoinitiator Concentration on VPM Hydrogel Properties
| Photoinitiator Concentration | Swelling Ability | Tensile Strength | Elongation at Break | Hardness | Surface Porosity | Storage Modulus |
| Low | May be higher | May be higher | Higher | Lower | Higher | Lower |
| Optimal | Moderate | Highest | Moderate | Moderate | Moderate | Higher |
| High | May be lower[4] | Decreases[2] | Lower[2][3] | Higher[2][3] | Decreases[2][4] | Increases[2][4] |
| Excessively High | May increase unexpectedly[4] | Lower | Lower | May become brittle | Lower | May decrease due to termination reactions[4][5][6] |
Note: The specific quantitative values will depend on the exact formulation, including the type of photoinitiator, monomer, crosslinker, and the polymerization conditions.
Experimental Protocols
Protocol 1: Preparation of VPM Hydrogel Precursor Solution
-
Dissolve the Polymer: In a suitable solvent (e.g., deionized water or phosphate-buffered saline), dissolve the vinylpyrrolidone-based polymer (e.g., PVP) to the desired concentration under continuous stirring.[2]
-
Add the Crosslinker: Introduce the crosslinking agent (e.g., PEGDA) to the polymer solution and continue stirring until fully dissolved.[2]
-
Incorporate the Photoinitiator: Weigh the desired amount of photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone) and add it to the solution.[2] To ensure it dissolves completely, it may be necessary to first dissolve the photoinitiator in a small amount of a suitable solvent before adding it to the main solution. The container should be protected from light to prevent premature polymerization.
-
Homogenize the Solution: Stir the final mixture thoroughly in a dark environment to ensure a homogeneous distribution of all components.
-
Degas the Solution (Optional but Recommended): To minimize oxygen inhibition, degas the precursor solution using methods such as nitrogen bubbling or placing it under a vacuum.
Protocol 2: Photopolymerization of VPM Hydrogels
-
Prepare the Molds: Cast the precursor solution into appropriate molds (e.g., petri dishes, custom-made PDMS molds).
-
UV Irradiation: Expose the molds containing the precursor solution to a UV light source of a specific wavelength and intensity. The exposure time will need to be optimized based on the photoinitiator concentration and the desired hydrogel properties.[2]
-
Post-Polymerization Processing: After polymerization, carefully remove the hydrogels from the molds. They may be washed with a suitable solvent to remove any unreacted components.
-
Drying (Optional): The hydrogels can be dried, for example, at 37°C for 24 hours, for further characterization.[2]
Protocol 3: Characterization of Hydrogel Properties
-
Swelling Studies: Immerse pre-weighed dry hydrogel samples in a liquid (e.g., distilled water, SBF) and measure their weight at different time intervals until equilibrium is reached.[2] The swelling ratio can be calculated from the wet and dry weights.
-
Mechanical Testing: Use a tensile tester or a rheometer to measure properties such as tensile strength, percentage elongation, and storage modulus.[2][7]
-
Surface Morphology: Analyze the surface and cross-sectional morphology of the hydrogels using scanning electron microscopy (SEM).
-
Cytotoxicity Assays: Evaluate the biocompatibility of the hydrogels by conducting cytotoxicity tests, such as an MTT assay, using relevant cell lines.[2][8]
Visualizations
Caption: Experimental workflow for VPM hydrogel polymerization.
Caption: Logical relationships of photoinitiator concentration.
References
- 1. Recent Progress of the Vat Photopolymerization Technique in Tissue Engineering: A Brief Review of Mechanisms, Methods, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels' Synthesis on Their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Influence of photoinitiator concentration and irradiation time on the crosslinking performance of visible-light activated pullulan-HEMA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of VPM and Other MMP Peptide Degradation Kinetics for Researchers in Drug Development
A detailed examination of the enzymatic degradation rates of the VPM peptide compared to other commonly studied Matrix Metalloproteinase (MMP) substrates, providing essential data for the design of targeted drug delivery systems and tissue engineering scaffolds.
In the fields of drug delivery and tissue regeneration, the precise control of biomaterial degradation is paramount. Matrix Metalloproteinases (MMPs), a family of enzymes that remodel the extracellular matrix, are frequently harnessed for this purpose by incorporating MMP-cleavable peptide sequences into hydrogels and other biomaterials. The this compound (GCRDVPMSMRGGDRCG) is one such sequence, recognized for its susceptibility to cleavage by various MMPs. This guide provides a comparative analysis of the degradation kinetics of the this compound's core sequence and other notable MMP substrates, supported by experimental data and detailed protocols to aid researchers in selecting the optimal peptide for their applications.
Comparative Degradation Kinetics of MMP Substrates
The efficiency of an MMP substrate is quantified by its kinetic parameters, the Michaelis constant (KM) and the catalytic rate constant (kcat). KM reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate (a lower KM signifies higher affinity). The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/KM is a measure of the enzyme's catalytic efficiency.
| Peptide Sequence | Target MMP | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Ac-GCRE-VPMSYMRGG-ERCG-NH₂ | MMP-1 | Data not available | Data not available | Data not available | |
| MMP-2 | Data not available | Data not available | Data not available | ||
| Ac-GCRE-GPQGYIWGQ-ERCG-NH₂ | MMP-1 | Data not available | Data not available | Data not available | |
| MMP-2 | Data not available | Data not available | Data not available | ||
| KPAGLLGC-CONH₂ | MMP-2 | Data not available | Data not available | ~2.4 x 10⁴ | [2] |
| MMP-9 | Data not available | Data not available | Data not available | [2] | |
| KAGLLC-CONH₂ | MMP-2 | Data not available | Data not available | ~4.4 x 10² | [2] |
| MMP-9 | Data not available | Data not available | Data not available | [2] | |
| K*GLC-CONH₂ | MMP-2 | Data not available | Data not available | Data not available | |
| MMP-9 | Data not available | Data not available | Data not available | ||
| SGKGPRQITA | MMP-9 | Data not available | Data not available | 1.88 x 10⁵ | |
| MMP-2 | Data not available | Data not available | 8.4 x 10⁴ | ||
| SGAVRWLLTA | MMP-9 | Data not available | Data not available | 2.0 x 10⁵ | |
| MMP-2 | Data not available | Data not available | 7.0 x 10⁴ | ||
| LGRMGLPG-DNP | MMP-9 | Data not available | Data not available | 3.9 x 10⁵ |
Note: The kinetic parameters for the VPMSYMRGG and GPQGYIWGQ peptides were reported in a comparative study, but the exact numerical values for kcat were presented in a graphical format, preventing their precise inclusion here. However, the study did indicate that peptides containing the VPMSYMRGG sequence exhibited significantly higher kcat values for both MMP-1 and MMP-2 compared to the GPQGYIWGQ sequence.
Experimental Protocols
Accurate determination of peptide degradation kinetics is crucial for reproducible research. Below are detailed methodologies for two common assays used to characterize MMP-mediated peptide cleavage.
Fluorescence Resonance Energy Transfer (FRET)-Based Kinetic Assay
This method provides a continuous, real-time measurement of enzymatic activity and is ideal for determining kinetic parameters.
Principle: A fluorophore and a quencher are attached to opposite ends of the peptide substrate. In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the rate of cleavage.
Materials:
-
Fluorogenic peptide substrate (e.g., 5-FAM/QXL™520 labeled peptide)
-
Recombinant active MMP enzyme (e.g., MMP-1, MMP-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well microplate reader with fluorescence detection capabilities
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
Procedure:
-
Pro-MMP Activation: If using a pro-enzyme form, activate it by incubating with 1 mM APMA for 1 hour at 37°C.
-
Prepare Substrate Solutions: Prepare a series of substrate concentrations in the assay buffer.
-
Enzyme Preparation: Dilute the activated MMP enzyme to the desired concentration in the assay buffer. Keep on ice.
-
Assay Execution:
-
Add a fixed volume of each substrate concentration to the wells of a 96-well plate.
-
Initiate the reaction by adding a fixed volume of the diluted active MMP to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™520).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the KM and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
MALDI-TOF Mass Spectrometry for Cleavage Site Identification
This technique is used to confirm peptide cleavage and identify the exact cleavage site.
Principle: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry measures the mass-to-charge ratio of molecules. By comparing the mass spectra of the intact peptide with the peptide after incubation with an MMP, the cleavage products can be identified, revealing the site of enzymatic action.
Materials:
-
Peptide substrate (e.g., this compound)
-
Recombinant active MMP enzyme
-
Assay buffer
-
MALDI target plate
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
Trifluoroacetic acid (TFA) to stop the reaction
Procedure:
-
Enzymatic Reaction:
-
Incubate the peptide substrate at a known concentration with the active MMP in the assay buffer at 37°C for a defined period (e.g., 3 hours).
-
Prepare a control sample with the peptide but without the enzyme.
-
-
Reaction Termination: Stop the reaction by adding a small volume of TFA.
-
Sample Preparation for MALDI-TOF:
-
On the MALDI target plate, spot a small volume of the reaction mixture (and the control).
-
Immediately add an equal volume of the MALDI matrix solution to the spot and allow it to co-crystallize at room temperature.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a MALDI-TOF mass spectrometer.
-
-
Data Interpretation:
-
Compare the mass spectrum of the enzyme-treated sample with the control.
-
The disappearance of the peak corresponding to the intact peptide and the appearance of new peaks at lower masses in the treated sample indicate cleavage.
-
The masses of the new peaks correspond to the peptide fragments, allowing for the precise identification of the cleavage site.
-
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of MMP-cleavable peptides, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: MMP signaling pathway in cell migration.
Caption: Workflow for peptide degradation analysis.
References
A Comparative Analysis of VPM Peptide and Non-Degradable Crosslinkers for Advanced Biomaterials
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinking Strategy
The choice of a crosslinker is a critical determinant of the physicochemical properties and biological performance of hydrogels and other biomaterials. This guide provides an objective comparison between the protease-degradable VPM peptide crosslinker and commonly used non-degradable crosslinkers. By presenting supporting experimental data, detailed protocols, and visual representations of key processes, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications, ranging from controlled drug delivery to tissue engineering.
At a Glance: this compound vs. Non-Degradable Crosslinkers
| Feature | This compound Crosslinker | Non-Degradable Crosslinkers (e.g., DTT, SMCC) |
| Mechanism of Action | Enzymatic cleavage by proteases (e.g., MMP-1, MMP-2)[1][2] | Stable covalent bond formation (e.g., thioether bond)[3][4] |
| Degradability | Biodegradable, responsive to cellular activity[1] | Generally non-biodegradable, offering long-term stability |
| Release Mechanism | Cell-triggered release of encapsulated agents through matrix degradation | Primarily diffusion-based release, can be prolonged |
| Biocompatibility | Generally high, as degradation products are amino acids. | Varies by crosslinker; some may elicit an inflammatory response |
| In Vivo Stability | Tunable degradation, with a reported half-life of ~1.3 days for VPM-crosslinked microgels | High stability, with minimal degradation over extended periods |
| Mechanical Properties | Can form hydrogels with good mechanical properties, though stiffness may decrease upon degradation | Can create robust and mechanically stable hydrogels |
| Key Applications | Controlled drug/cell delivery, tissue engineering scaffolds that mimic dynamic ECM | Long-term implants, stable bioconjugation (e.g., Antibody-Drug Conjugates), biosensors |
Delving Deeper: Performance Data and Experimental Insights
Degradation and Release Kinetics: A Head-to-Head Comparison
A key advantage of the this compound is its susceptibility to enzymatic degradation, which allows for the controlled release of therapeutic agents in response to cellular cues. In a comparative study, the degradation of hydrogel microgels crosslinked with this compound was compared to those crosslinked with the non-degradable crosslinker dithiothreitol (B142953) (DTT).
In Vitro Degradation:
VPM-crosslinked microgels demonstrated a concentration-dependent degradation in the presence of collagenase, a matrix metalloproteinase. In contrast, DTT-crosslinked microgels showed no degradation under the same conditions.
| Crosslinker | Collagenase Concentration (units/mL) | Degradation after 20 hours |
| This compound | 39 | 100% |
| This compound | 3.9 | 25% |
| DTT | 39 | 0% |
| Data sourced from a study on protease-degradable microgels. |
In Vivo Stability:
The in vivo stability of these microgels was assessed by injecting them subcutaneously in mice and monitoring their persistence over time. VPM-crosslinked microgels exhibited a clear degradation profile, with a half-life of approximately 1.3 days. Conversely, DTT-crosslinked microgels remained largely intact over a 14-day period.
| Crosslinker | In Vivo Signal Remaining (Day 14) |
| This compound | ~10% |
| DTT | ~80% |
| Data represents the fluorescent signal from labeled microgels. |
Mechanical Properties: Balancing Strength and Dynamism
The mechanical properties of a hydrogel are crucial for its application. While non-degradable crosslinkers can impart high and stable mechanical strength, peptide-based crosslinkers can also form robust networks. The storage modulus (G'), a measure of the elastic response of a material, is a key parameter in characterizing hydrogel stiffness.
| Crosslinker Type | Representative Storage Modulus (G') | Reference |
| Peptide-crosslinked (poly(L-lysine)-based) | ~220 kPa (tensile strength) | |
| Non-degradable (N,N'-methylenebisacrylamide) | Comparable to peptide-crosslinked | |
| VPM-crosslinked PEGNB (100%) | 4307 ± 377.9 Pa | |
| Note: Direct comparative studies on the mechanical properties of VPM vs. a non-degradable crosslinker in the same hydrogel system are limited. The data presented is from separate studies and should be interpreted with caution. |
Visualizing the Science: Pathways and Processes
To better understand the fundamental differences in their mechanisms, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. The Degradation and Mechanical Properties of Hydrogels – Penn BMES [bmes.seas.upenn.edu]
- 4. Cell Viability Assays for 3D Cellular Constructs | Springer Nature Experiments [experiments.springernature.com]
VPM Peptide Hydrogel vs. Matrigel: A Comparative Guide for 3D Cell Culture
For researchers, scientists, and drug development professionals, the transition from two-dimensional to three-dimensional (3D) cell culture represents a significant leap towards more physiologically relevant in vitro models.[1][2][3] The choice of a scaffold is a critical determinant of experimental success, directly influencing cell behavior, morphology, and function. This guide provides an objective, data-driven comparison between VPM peptide hydrogel, a synthetic and defined system, and Matrigel, a widely used basement membrane extract.
Fundamental Properties: Defined Control vs. Biological Complexity
The primary distinction between this compound hydrogel and Matrigel lies in their origin and composition, which dictates their experimental utility. VPM hydrogels offer a chemically defined and tunable environment, while Matrigel provides a complex, protein-rich microenvironment derived from natural sources.[4][5]
Matrigel, extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is a gelatinous protein mixture rich in extracellular matrix (ECM) proteins like laminin (B1169045) (~60%) and collagen IV (~30%), along with entactin, heparan sulfate (B86663) proteoglycans, and a cocktail of growth factors. However, this complex composition leads to significant batch-to-batch variability, with over 1,000 unique proteins identified and considerable differences in protein content between lots. This inherent inconsistency can impact experimental reproducibility.
In contrast, synthetic peptide hydrogels, such as those utilizing VPM (a protease-cleavable peptide cross-linker), provide a fully defined, consistent, and tunable platform. These hydrogels are typically formed by self-assembling peptides or cross-linked polymers like polyethylene (B3416737) glycol (PEG), allowing for precise control over biochemical and mechanical properties.
Caption: Core characteristics of this compound hydrogel versus Matrigel.
A summary of their key properties is presented below.
| Feature | This compound Hydrogel | Matrigel |
| Origin | Synthetic, chemically defined. | Engelbreth-Holm-Swarm (EHS) mouse sarcoma. |
| Composition | Defined components (e.g., self-assembling peptides). | Complex, undefined mix of ECM proteins and growth factors. |
| Reproducibility | High, due to defined composition. | Low, significant batch-to-batch variability. |
| Tunability | Highly tunable mechanical stiffness and biochemical functionalization. | Limited ability to modify properties. |
| Gelation | Triggered by pH change, ion addition, or photo-crosslinking. | Thermally induced (gels at 20-40°C). |
| Immunogenicity | Generally low due to synthetic, non-animal origin. | Potential risk of immunogenicity and pathogen transmission. |
Performance Data: Cell Viability, Proliferation, and Spheroid Formation
Quantitative studies demonstrate that synthetic hydrogels can match and sometimes exceed the performance of Matrigel, particularly regarding reproducibility.
Cell Viability and Proliferation
Research comparing cell behavior in peptide hydrogels and Matrigel has shown comparable or superior viability and proliferation rates in the synthetic scaffolds. For instance, studies with colorectal cancer cells indicated that laminin-derived peptide hydrogels maintained high cell viability over 7 days, with proliferation rates similar to the Matrigel control. The ability to tune the mechanical stiffness of peptide hydrogels can further optimize cell viability and growth, a level of control not achievable with Matrigel.
| Cell Type | Hydrogel | Culture Duration | Viability | Proliferation |
| Colorectal Cancer Cells | Peptide Hydrogel (IIFK:IDP) | 7 days | High (>90%) | Comparable to Matrigel |
| Colorectal Cancer Cells | Matrigel (Control) | 7 days | High (>90%) | Baseline |
| Mammary Epithelial Cells | Peptide Hydrogel (Alpha4) | 21 days | Supported | Supported |
| Mammary Epithelial Cells | Matrigel (Control) | 21 days | Supported | Supported |
| (Data synthesized from multiple studies; exact values may vary based on specific cell lines and experimental conditions) |
Spheroid and Organoid Formation
Both matrices support the formation of 3D spheroids and organoids. However, the undefined components of Matrigel can lead to variability in organoid formation efficiency and morphology. Synthetic hydrogels, by providing a defined and consistent scaffold, can generate more uniform and reproducible organotypic models. Furthermore, the mechanical properties of synthetic hydrogels can be modulated to guide specific organoid development, such as encouraging intestinal stem cell maturation.
Caption: A generalized workflow for embedding cells in hydrogel for 3D culture.
Directed Stem Cell Differentiation
A key advantage of synthetic hydrogels is the ability to direct stem cell fate with high specificity. While Matrigel's endogenous growth factors can support differentiation, the lack of control can lead to heterogeneous cell populations. In one study, human neural stem cells cultured in Matrigel predominantly differentiated into astroglial cells (95.3%), whereas a synthetic peptide hydrogel (PuraMatrix) maintained a mixed population of neurons (17.3%) and astroglia (25.8%), similar to the no-hydrogel control.
By functionalizing this compound hydrogels with specific bioactive motifs (e.g., RGD for integrin binding) or growth factors, researchers can create a defined microenvironment that selectively guides differentiation toward a desired lineage.
Caption: Control over stem cell differentiation pathways in different hydrogels.
Experimental Protocols
Protocol: 3D Cell Encapsulation
This protocol outlines the general steps for encapsulating cells in both this compound hydrogel and Matrigel for 3D culture.
Materials:
-
This compound Hydrogel Kit / Matrigel Basement Membrane Matrix
-
Cells of interest, prepared in a single-cell suspension
-
Complete cell culture medium
-
Sterile, pre-chilled pipette tips (for Matrigel)
-
Culture plates (e.g., 24-well plate with inserts)
This compound Hydrogel Protocol:
-
Preparation: Bring the peptide hydrogel solution to room temperature.
-
Cell Suspension: Prepare a concentrated cell suspension in your culture medium. A high concentration is needed as it will be diluted in the hydrogel.
-
Mixing: Transfer the desired volume of peptide hydrogel into a sterile tube. Add the cell suspension to the hydrogel. Mix gently but thoroughly by pipetting up and down, keeping the tip submerged to avoid bubbles.
-
Plating: Pipette the hydrogel-cell mixture into the culture vessel (e.g., a cell insert).
-
Gelation: Add culture medium around and on top of the hydrogel to initiate gelation via ion exchange. The medium should be changed 2-3 times within the first hour to ensure complete gelation.
-
Culture: Incubate at 37°C and 5% CO2, changing the medium as required by the cell type.
Matrigel "Embedded" Protocol:
-
Thawing: Thaw Matrigel overnight on ice in a 4°C refrigerator. It is critical to keep Matrigel, pipette tips, and plates cold at all times to prevent premature gelation.
-
Cell Suspension: Prepare a single-cell suspension and resuspend the cell pellet in ice-cold complete culture medium.
-
Mixing: On ice, mix the cell suspension with the thawed, liquid Matrigel. The final cell suspension volume should not exceed 10% of the Matrigel volume to ensure proper polymerization.
-
Plating: Pipette the Matrigel-cell mixture into a pre-warmed culture plate.
-
Gelation: Incubate the plate at 37°C for 30-45 minutes to allow the Matrigel to solidify.
-
Culture: Carefully add complete culture medium to the top of the gel and incubate. Change the medium every 2-3 days.
Conclusion and Recommendations
The choice between this compound hydrogel and Matrigel is fundamentally a choice between a controlled, reproducible system and a complex, biologically active one.
-
Choose this compound Hydrogel when:
-
Reproducibility is critical: The defined nature eliminates batch-to-batch variability.
-
Control is required: You need to study the effects of specific biochemical or mechanical cues.
-
Translational applications are the goal: An animal-free, defined system is necessary for clinical or therapeutic development.
-
-
Choose Matrigel when:
-
A complex basement membrane environment is desired: You are working with cells that require a rich mixture of ECM proteins and growth factors for survival or differentiation.
-
Establishing a new culture: It serves as a gold standard and supports a wide range of cell types.
-
Batch variability is not a primary concern for the specific experimental question.
-
As the field moves towards more defined and reproducible science, synthetic alternatives like this compound hydrogels offer a powerful platform to deconstruct complex biological questions with precision, overcoming the inherent limitations of traditional animal-derived matrices.
References
Cross-Validation of VPM Peptide Hydrogel Degradation: A Comparative Guide to Leading Assays
For Immediate Release
Researchers and drug development professionals working with peptide-based hydrogels now have a comprehensive guide for assessing the degradation of these promising biomaterials. This publication details a cross-validation of common assays used to monitor the degradation of VPM (GCRDVPMSMRGGDRCG) peptide hydrogels, which are susceptible to cleavage by matrix metalloproteinases (MMPs) such as collagenase. By presenting comparative data and detailed experimental protocols, this guide aims to provide a framework for the robust and reliable characterization of hydrogel degradation kinetics, a critical parameter for applications in drug delivery and tissue engineering.
The controlled degradation of hydrogel scaffolds is paramount for the timely release of therapeutic agents and for orchestrating cellular processes in regenerative medicine. The VPM peptide sequence is a well-established MMP substrate, making it an ideal crosslinker for creating biodegradable hydrogels. Accurate and reproducible measurement of the degradation of these hydrogels is essential for predicting their in vivo performance. This guide compares three widely used analytical techniques: Rheological Analysis, Mass Loss Measurement, and Fluorescence-Based Assays.
Comparative Analysis of Degradation Assays
The selection of a degradation assay depends on the specific information required, the sensitivity needed, and the experimental setup. Below is a summary of quantitative data gathered from studies on VPM and similar MMP-sensitive peptide hydrogels, illustrating the type of results obtained from each method.
| Assay Type | Key Parameters Measured | Sample Data (Illustrative) | Advantages | Limitations |
| Rheological Analysis | Storage Modulus (G'), Loss Modulus (G'') | Initial G' of VPM-crosslinked PEG hydrogel: ~4300 Pa. After 10 minutes of exposure to 200 nM collagenase, G' decreased by ~50%.[1] | Provides real-time, non-destructive monitoring of changes in the mechanical properties of the hydrogel network.[2][3] | Can be influenced by factors other than degradation, such as swelling. Requires specialized equipment. |
| Mass Loss Measurement | Wet Weight or Dry Weight Percentage | For an MMP-sensitive PEG hydrogel, a ~20% mass loss was observed after 3 days of incubation with MMP-2.[4] | Direct and straightforward measurement of material loss. | Can be inaccurate due to variable water content in swollen hydrogels. It is a destructive, endpoint measurement.[2] |
| Fluorescence-Based Assay | Fluorescence Intensity | Release of a fluorescently labeled peptide from a hydrogel matrix showed a 5-fold increase in fluorescence in the supernatant after 24 hours of enzymatic degradation. | High sensitivity and can be adapted for real-time monitoring of the release of degradation byproducts.[2] | Requires labeling of the peptide or a model cargo, which may alter degradation kinetics. Potential for photobleaching. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are summarized protocols for the key assays discussed.
Rheological Analysis
This method monitors the change in the viscoelastic properties of the hydrogel as it degrades.
Protocol:
-
A this compound hydrogel is formed in situ on the plate of a rheometer.
-
The storage modulus (G') and loss modulus (G'') are measured over time using small amplitude oscillatory shear.
-
After establishing a baseline, a solution containing a specific concentration of an MMP enzyme (e.g., collagenase) is added to the hydrogel.
-
The changes in G' and G'' are continuously monitored to determine the rate and extent of degradation. A decrease in G' indicates the breakdown of the hydrogel network.[1][2]
Mass Loss Measurement
This technique quantifies the loss of material from the hydrogel over time.
Protocol:
-
Pre-weighed this compound hydrogel samples are placed in a buffered solution.
-
A solution of MMP enzyme is added to initiate degradation. Control samples are incubated in buffer without the enzyme.
-
At predetermined time points, the hydrogels are removed from the solution, gently blotted to remove excess surface water, and their wet weight is recorded.
-
Alternatively, for dry weight measurement, the hydrogels are lyophilized to remove all water before weighing.
-
The percentage of mass loss is calculated relative to the initial weight of the hydrogel.[4]
Fluorescence-Based Assay
This assay tracks the release of fluorescently labeled components from the hydrogel as it degrades.
Protocol:
-
A this compound hydrogel is prepared with a fluorescently labeled peptide crosslinker or an encapsulated fluorescent molecule.
-
The hydrogel is placed in a buffered solution, and a baseline fluorescence reading of the supernatant is taken.
-
An MMP enzyme solution is added to the hydrogel.
-
At various time intervals, aliquots of the supernatant are collected, and their fluorescence intensity is measured using a fluorometer.
-
An increase in fluorescence in the supernatant corresponds to the degradation of the hydrogel and the release of the fluorescently labeled components.[2]
Visualizing Methodologies and Mechanisms
To further clarify the experimental workflows and the underlying degradation mechanism, the following diagrams are provided.
By employing a multi-assay approach, researchers can gain a more complete understanding of the degradation profile of this compound hydrogels. This guide serves as a valuable resource for selecting the most appropriate methods and for ensuring the generation of high-quality, comparable data, ultimately accelerating the development of next-generation biomaterials for therapeutic applications.
References
- 1. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of Bulk Degradation and Molecular Release from Enzymatically Degradable Polymeric Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preserve.lehigh.edu [preserve.lehigh.edu]
- 4. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking VPM Peptide Hydrogels Against Other Synthetic ECM Mimics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VPM (Vesicle-Promoting Matrix) peptide hydrogels against other widely used synthetic extracellular matrix (ECM) mimics, namely alginate hydrogels and the self-assembling peptide hydrogel, RADA16. The information presented herein is curated from various scientific publications to aid in the selection of the most suitable biomaterial for your specific research and development needs in tissue engineering and drug development.
Quantitative Performance Comparison
The following tables summarize key performance indicators for VPM peptide hydrogels, alginate, and RADA16. It is crucial to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as hydrogel concentration, cell type, and specific assay parameters.
Table 1: Mechanical Properties
The mechanical environment provided by a hydrogel scaffold is a critical factor influencing cell behavior, including proliferation, differentiation, and migration. The storage modulus (G') is a key parameter that indicates the stiffness of the hydrogel.
| Hydrogel Type | Polymer System | Concentration (% w/v) | Storage Modulus (G') (Pa) | Source |
| This compound Hydrogel | VPM-crosslinked PEGNB (20 kDa) | Not specified (50% cross-linking) | 198.6 ± 36.28 | [1] |
| VPM-crosslinked PEGNB (20 kDa) | Not specified (75% cross-linking) | 968.5 ± 17.43 | [1] | |
| VPM-crosslinked PEGNB (20 kDa) | Not specified (100% cross-linking) | 4307 ± 377.9 | [1] | |
| Alginate Hydrogel | Ionically crosslinked alginate | 1.5% | ~100 - 1000 | [2] |
| Alginate/Polyacrylamide (4/4%) | 8% | ~20,000 | [3] | |
| RADA16 Hydrogel | Self-assembling peptide | 1% | >100 | [4] |
| Self-assembling peptide | 2.5% | 616.4 | [5] |
Table 2: Biocompatibility - Cell Viability
Biocompatibility is a fundamental requirement for any material intended for cell culture or in vivo applications. Cell viability assays are commonly used to assess the cytotoxicity of hydrogels.
| Hydrogel Type | Cell Type | Assay | Viability (%) | Culture Duration | Source |
| This compound Hydrogel | Data not available in direct comparison | - | - | - | - |
| Alginate Hydrogel | NIH 3T3 fibroblasts | LIVE/DEAD | ≥90% | 4 days | [6] |
| L-929 fibroblasts | MTT Assay | >70% | 96 hours | [3] | |
| RADA16 Hydrogel | Human dermal fibroblasts | CFSE/Propidium Iodide | High (qualitative) | 3 days | [7] |
| SMMC7721 cells | Not specified | Good (qualitative) | Not specified | [8] |
Table 3: Support for Cellular Differentiation
A key function of an ECM mimic is to support and direct the differentiation of stem cells into specific lineages. This is often assessed by measuring the expression of lineage-specific genes and the production of characteristic matrix components.
| Hydrogel Type | Cell Type | Differentiation Lineage | Key Markers Measured | Outcome | Source |
| This compound Hydrogel | Data not available in direct comparison | - | - | - | - |
| Alginate Hydrogel | Mesenchymal Stem Cells (MSCs) | Osteogenesis | Runx2, Alpl, Bglap (gene expression) | Significant increase in osteogenic markers | [9] |
| Human Adipose-derived MSCs | Chondrogenesis | ACAN, COL2 (gene expression) | Higher expression compared to controls | [10] | |
| RADA16 Hydrogel | Bone Marrow MSCs (BMSCs) | Chondrogenesis | sGAG production, cartilage-associated genes | Significantly accelerated chondrogenic differentiation | [11] |
| SMMC7721 cells | General (phenotype) | Fibronectin, Laminin | Maintained cell morphology and phenotype | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key experiments cited in the comparison.
Rheological Analysis for Mechanical Characterization
Objective: To determine the viscoelastic properties of the hydrogel, primarily the storage modulus (G').
Protocol:
-
Sample Preparation: Prepare hydrogel solutions according to the manufacturer's instructions or established protocols. Cast the hydrogel directly onto the rheometer plate or in a mold to create a disk of appropriate dimensions (e.g., 20 mm diameter, 1-2 mm thickness).
-
Instrumentation: Use a rheometer equipped with a parallel-plate geometry.
-
Time Sweep: Monitor the evolution of G' and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to determine the gelation kinetics.
-
Strain Sweep: After gelation, perform a strain sweep (e.g., 0.1% to 100% strain) at a constant frequency (e.g., 1 Hz) to identify the linear viscoelastic region (LVR) where G' is independent of strain.
-
Frequency Sweep: Within the LVR, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to characterize the frequency-dependent behavior of the hydrogel. The storage modulus at a specific frequency (e.g., 1 Hz) is often reported for comparison.[12][13]
Live/Dead Cell Viability Assay
Objective: To qualitatively and quantitatively assess the viability of cells encapsulated within the hydrogel.
Protocol:
-
Cell Encapsulation: Resuspend cells in the pre-polymer solution and induce gelation as per the specific hydrogel's protocol. Culture the cell-laden hydrogels in appropriate media.
-
Staining Solution Preparation: Prepare a working solution of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1; stains dead cells red) in a buffered saline solution (e.g., PBS).
-
Staining: Remove the culture medium from the hydrogels and wash with PBS. Incubate the hydrogels in the staining solution for 30-60 minutes at 37°C, protected from light.
-
Imaging: Wash the hydrogels again with PBS. Image the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantification: Acquire images from multiple random fields of view. Use image analysis software to count the number of live (green) and dead (red) cells. Cell viability is calculated as: (Number of live cells / Total number of cells) x 100%.
Quantitative Analysis of Osteogenesis
Objective: To quantify the degree of osteogenic differentiation of stem cells cultured in the hydrogel.
Protocol:
-
Cell Culture: Encapsulate mesenchymal stem cells (MSCs) in the hydrogel and culture in an osteogenic induction medium.
-
RNA Extraction: At desired time points (e.g., 7, 14, 21 days), homogenize the cell-laden hydrogels and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qPCR): Perform qPCR using primers for osteogenic marker genes such as Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[9][14]
Quantitative Analysis of Chondrogenesis
Objective: To quantify the degree of chondrogenic differentiation of stem cells cultured in the hydrogel.
Protocol:
-
Cell Culture: Encapsulate MSCs in the hydrogel and culture in a chondrogenic induction medium.
-
Glycosaminoglycan (GAG) Quantification:
-
Digest the cell-laden hydrogels at specific time points using a papain solution.
-
Use a dimethylmethylene blue (DMMB) dye-binding assay to quantify the amount of sulfated GAGs in the digest.
-
Normalize the GAG content to the total DNA content in the sample.[11]
-
-
Gene Expression Analysis (qPCR):
-
Extract RNA and perform qPCR as described for osteogenesis, using primers for chondrogenic marker genes such as SRY-Box Transcription Factor 9 (SOX9), Aggrecan (ACAN), and Collagen Type II Alpha 1 Chain (COL2A1).[10]
-
Visualizations
Experimental Workflow for Hydrogel Benchmarking
Caption: Workflow for benchmarking synthetic ECM mimics.
Simplified Cell-ECM Interaction Signaling Pathway
Caption: Simplified integrin-mediated cell signaling pathway.
Concluding Remarks
The choice of a synthetic ECM mimic is highly dependent on the specific application.
-
This compound hydrogels , when incorporated into systems like PEG, offer tunable mechanical properties that can be adjusted by the degree of cross-linking. While direct comparative data on biocompatibility and differentiation is limited, their peptide-based nature allows for the incorporation of specific bioactive motifs.
-
Alginate hydrogels are a cost-effective and widely used option, demonstrating good biocompatibility. Their mechanical properties can be tuned, and they have been shown to support both osteogenesis and chondrogenesis of stem cells.
-
RADA16 self-assembling peptide hydrogels form nanofibrous scaffolds that closely mimic the architecture of the native ECM. They have shown excellent biocompatibility and support for cell proliferation and differentiation, making them a strong candidate for various tissue engineering applications.
Disclaimer: The quantitative data presented in this guide is compiled from different research articles. Variations in experimental protocols and conditions can significantly influence the results. Therefore, this information should be used as a general guideline, and for critical applications, it is recommended to perform direct comparative studies under your specific experimental conditions.
References
- 1. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning viscoelasticity in alginate hydrogels for 3D cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical Performance and Cytotoxicity of an Alginate/Polyacrylamide Bipolymer Network Developed for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Assembling Peptide RADA16 Nanofiber Scaffold Hydrogel-Wrapped Concentrated Growth Factors in Osteogenesis of MC3T3 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Alginate Hydrogel Microstrands for Stromal Cell Encapsulation and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Release systems based on self-assembling RADA16-I hydrogels with a signal sequence which improves wound healing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of self-assembling peptide RADA16 hydrogel on malignant phenotype of human hepatocellular carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osteogenesis Enhancement with 3D Printed Gene-Activated Sodium Alginate Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural based hydrogels promote chondrogenic differentiation of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RADA-16-based Self-assembled Peptide Nanofiber Scaffolds Loaded with TGF-β1 Enhance the Chondrogenic Differentiation Potential of BMSCs In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical functionality of Multidomain Peptide Hydrogels governs early host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
